molecular formula C30H37F3N2O6 B15569944 GLPG-3221

GLPG-3221

Cat. No.: B15569944
M. Wt: 578.6 g/mol
InChI Key: YFEYDNAKCSOOOG-YCXOGWGTSA-N
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Description

GLPG-3221 is a useful research compound. Its molecular formula is C30H37F3N2O6 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H37F3N2O6

Molecular Weight

578.6 g/mol

IUPAC Name

(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)-3-pyridinyl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1

InChI Key

YFEYDNAKCSOOOG-YCXOGWGTSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of GLPG-3221: A Technical Guide to its Action on the CFTR Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Mechelen, Belgium; North Chicago, IL – December 9, 2025 – This technical guide provides an in-depth overview of the mechanism of action of GLPG-3221, a novel C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed through a collaboration between Galapagos NV and AbbVie, this compound is a key component of a triple-combination therapy aimed at treating cystic fibrosis (CF) in patients with the common F508del mutation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the preclinical data, experimental methodologies, and the proposed mechanism by which this compound addresses the underlying molecular defect in cystic fibrosis.

Introduction to this compound and the Challenge of Cystic Fibrosis

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for the transport of chloride and bicarbonate across epithelial cell membranes.[1] The most prevalent mutation, F508del, leads to the misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in its premature degradation.[2][3] This loss of function leads to the accumulation of thick, sticky mucus in various organs, most critically affecting the lungs.

CFTR modulators are a class of drugs designed to correct the functional defects of the mutant CFTR protein. These are broadly categorized as correctors, which aid in the proper folding and trafficking of the protein to the cell surface, and potentiators, which enhance the opening probability of the channel once it is at the membrane. This compound is classified as a C2 corrector, a second-generation corrector intended to work synergistically with a C1 corrector and a potentiator in a triple-combination therapy to achieve a more robust clinical effect.[1][4][5]

Mechanism of Action of this compound

This compound, as a C2 corrector, plays a crucial role in a multi-pronged approach to rescuing F508del-CFTR function. The current understanding of its mechanism is as follows:

  • Correction of Protein Misfolding: The F508del mutation disrupts the normal folding pathway of the CFTR protein within the endoplasmic reticulum (ER).[2][3] This leads to recognition by the cell's quality control machinery and subsequent degradation. C1 correctors are believed to address the initial folding defects. This compound, as a C2 corrector, is thought to act on a subsequent or complementary step in the folding process, further stabilizing the protein's conformation.[1]

  • Enhanced Trafficking to the Cell Surface: By promoting a more native-like conformation, this compound helps the F508del-CFTR protein evade the ER-associated degradation (ERAD) pathway.[2] This allows the corrected protein to be trafficked through the Golgi apparatus to the cell membrane.

  • Synergy in Triple Combination: The therapeutic strategy for this compound involves its use in combination with a C1 corrector (such as ABBV-2222) and a potentiator (like GLPG-1837).[1] The C1 and C2 correctors work in concert to maximize the amount of F508del-CFTR that reaches the cell surface, while the potentiator then acts to increase the functional activity of these channels.[1][4]

The precise binding site of this compound on the F508del-CFTR protein has not been publicly disclosed in the available literature.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound
CompoundAssayCell TypeEndpointEC50 (nM)
This compound Cell Surface Expression–HRP (CSE-HRP) AssayCFBE41o- cells expressing HRP-tagged F508del-CFTRF508del-CFTR Correction105[6]
Table 2: Preclinical Pharmacokinetic Profile of this compound in Rats
CompoundDose (mg/kg)Route of AdministrationClearance (L/h/kg)Half-life (t½) (h)Bioavailability (F%)
This compound 1Intravenous (i.v.)0.13[6]3[6]N/A
This compound 1Oral (p.o.)N/AN/A53[6]
Table 3: Comparative In Vitro Efficacy of a C2 Corrector-Containing Triple Combination

While specific quantitative data for a this compound triple combination is limited in the public domain, reports on a predecessor C2 corrector from the same program (GLPG2665) provide a benchmark for the potential efficacy.

TreatmentCell ModelEndpointReported Efficacy
Triple Combination (C1, C2, Potentiator) Human Bronchial Epithelial (HBE) cells from F508del homozygous patientsChloride TransportUp to six-fold greater than Orkambi®[7]
Orkambi® (lumacaftor/ivacaftor) Human Bronchial Epithelial (HBE) cells from F508del homozygous patientsChloride TransportBenchmark

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Cell Surface Expression–HRP (CSE-HRP) Assay

This assay quantifies the amount of F508del-CFTR that has been trafficked to the cell surface after treatment with a corrector.

  • Cell Line: Immortalized human bronchial epithelial cells (CFBE41o-) stably expressing F508del-CFTR tagged with horseradish peroxidase (HRP).

  • Protocol:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cells are then treated with varying concentrations of the test corrector compound (e.g., this compound) and incubated overnight to allow for correction and trafficking of the F508del-CFTR-HRP protein.

    • Following incubation, the cells are washed to remove the compound.

    • A chemiluminescent HRP substrate is added to the wells.

    • The luminescence, which is proportional to the amount of HRP-tagged CFTR on the cell surface, is measured using a plate reader.

    • The data is then used to generate a dose-response curve and calculate the EC50 value.

Human Bronchial Epithelial (HBE) Transepithelial Current Clamp (TECC) Assay

This electrophysiological assay measures the function of the corrected F508del-CFTR channels in a more physiologically relevant primary cell model.

  • Cell Model: Primary human bronchial epithelial cells isolated from the lungs of CF patients with the F508del mutation, grown on permeable supports to form a polarized epithelial monolayer.

  • Protocol:

    • The HBE cell cultures are treated with the test corrector(s) for 24-48 hours.

    • The permeable supports are then mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelial monolayer.

    • The transepithelial voltage and resistance are measured.

    • To measure CFTR-mediated chloride current, a chloride concentration gradient is established across the monolayer.

    • The CFTR channels are then activated with a cAMP agonist, such as forskolin, and a potentiator is added to the apical solution.

    • The change in transepithelial current is measured, which reflects the movement of chloride ions through the activated CFTR channels.

    • The magnitude of this current is indicative of the functional rescue of the F508del-CFTR protein.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows used in its characterization.

GLPG3221_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR ERAD ER-Associated Degradation F508del_CFTR_misfolded->ERAD Partially_Corrected_CFTR Partially Corrected CFTR F508del_CFTR_misfolded->Partially_Corrected_CFTR Action of C1 C1_Corrector C1 Corrector GLPG3221 This compound (C2 Corrector) Corrected_CFTR Corrected F508del-CFTR Partially_Corrected_CFTR->Corrected_CFTR Action of this compound Trafficking Trafficking Corrected_CFTR->Trafficking Membrane_CFTR Functional CFTR Channel Trafficking->Membrane_CFTR Ion_Transport Chloride Ion Transport Membrane_CFTR->Ion_Transport Enhanced by Potentiator Potentiator Potentiator

Proposed mechanism of action of this compound in a triple combination therapy.

Experimental_Workflow cluster_CSE_HRP CSE-HRP Assay cluster_TECC HBE TECC Assay Seed_Cells_HRP Seed CFBE41o- F508del-CFTR-HRP cells Treat_HRP Treat with this compound Seed_Cells_HRP->Treat_HRP Incubate_HRP Overnight Incubation Treat_HRP->Incubate_HRP Wash_HRP Wash cells Incubate_HRP->Wash_HRP Add_Substrate_HRP Add Chemiluminescent Substrate Wash_HRP->Add_Substrate_HRP Measure_HRP Measure Luminescence Add_Substrate_HRP->Measure_HRP Culture_HBE Culture primary HBE cells on permeable supports Treat_TECC Treat with Corrector(s) Culture_HBE->Treat_TECC Mount_Ussing Mount in Ussing Chamber Treat_TECC->Mount_Ussing Activate_CFTR Activate with Forskolin + Potentiator Mount_Ussing->Activate_CFTR Measure_Current Measure Transepithelial Current Activate_CFTR->Measure_Current

Workflow of key in vitro assays for evaluating this compound efficacy.

Conclusion

This compound is a potent C2 corrector that, as part of a triple-combination therapy, has demonstrated significant promise in preclinical models for the treatment of cystic fibrosis in patients with the F508del mutation. Its mechanism of action involves the correction of F508del-CFTR protein misfolding, leading to increased trafficking to the cell surface and subsequent functional rescue in the presence of a potentiator. While further clinical data is needed to fully elucidate its therapeutic potential and comparative efficacy, the foundational science behind this compound represents a significant step forward in the development of disease-modifying treatments for cystic fibrosis.

Disclaimer: this compound is an investigational compound and is not approved for any use by regulatory authorities. The information provided in this document is for scientific and informational purposes only.

References

The Discovery and Initial Development of GLPG-3221: A Novel C2 Corrector for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1] The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and fails to traffic to the cell surface, leading to a deficiency of functional chloride channels. This ion transport defect causes the accumulation of thick, sticky mucus in various organs, particularly the lungs, leading to chronic infections, inflammation, and progressive lung damage.[1]

The development of CFTR modulators, small molecules that target the underlying protein defect, has revolutionized the treatment of CF. These modulators fall into two main classes: correctors, which aim to rescue the folding and trafficking of mutant CFTR, and potentiators, which enhance the channel gating function of CFTR at the cell surface.[2] The combination of correctors and potentiators has shown significant clinical benefit. To further improve efficacy, particularly for patients with the F508del mutation, the development of triple combination therapies, typically comprising two different correctors (a C1 and a C2 corrector) and a potentiator, has been a key focus of research.

This technical guide details the discovery and initial development of GLPG-3221 (also known as ABBV-3221), a novel C2 corrector developed through a collaboration between Galapagos NV and AbbVie.[3][4] this compound was designed to be a component of a triple combination therapy aimed at providing a more effective treatment for a broad population of individuals with cystic fibrosis.

Discovery of a Novel C2 Corrector

The discovery of this compound stemmed from a strategic collaboration initiated in September 2013 between Galapagos and AbbVie to identify and develop novel CFTR potentiator and corrector molecules.[4][5] The goal was to create a triple combination therapy to address the needs of a large proportion of the CF patient population.[6]

This compound was identified as a potent C2 corrector, a class of molecules that works synergistically with C1 correctors to improve the rescue of F508del-CFTR.[1] While C1 correctors are understood to aid in the early folding process of the CFTR protein, C2 correctors are thought to act through a complementary mechanism to further enhance the amount of functional CFTR that reaches the cell surface.[1]

Preclinical Pharmacology

The preclinical evaluation of this compound demonstrated its potential as a CFTR corrector. In vitro studies were crucial in establishing its activity and mechanism of action.

Table 1: In Vitro Activity of this compound

ParameterValueAssay System
EC50 105 nMF508del-CFTR expressing cells
Chloride Transport Significant increase over dual combinationHuman Bronchial Epithelial (HBE) cells from F508del CF patients

Source: Publicly available data. Note: Specific details of the assay conditions for the EC50 value were not publicly disclosed.

In preclinical studies, this compound demonstrated favorable pharmacokinetic properties in rats.

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueDosing
Clearance (Cl) 0.13 L/h/kg1 mg/kg, intravenous
Half-life (t1/2) 3 hours1 mg/kg, intravenous
Oral Bioavailability (F%) 53%1 mg/kg, oral

Source: Scanio MJC, et al. ACS Med Chem Lett. 2019.

Initial Development and Clinical Evaluation

Following promising preclinical results, this compound advanced into initial clinical development as part of a triple combination therapy strategy.

Phase 1 Clinical Trial

In November 2017, Galapagos initiated a Phase 1 clinical trial to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[7] This randomized, double-blind, placebo-controlled, single-center study was conducted in Belgium.[7] The initiation of this trial triggered a $10 million milestone payment to Galapagos from AbbVie, highlighting the progress of the collaboration.[7]

While the initiation of the Phase 1 trial was publicly announced, detailed quantitative results from this study have not been made widely available in peer-reviewed publications or public presentations. Topline results were anticipated to be disclosed at a future medical conference.[7]

The Triple Combination Strategy and Subsequent Discontinuation

This compound was a key component of Galapagos and AbbVie's strategy to develop a competitive triple combination therapy for cystic fibrosis. The envisioned regimen included a C1 corrector (GLPG2222/ABBV-2222), the C2 corrector this compound, and a potentiator.

However, the development of a successful triple combination therapy proved challenging. In October 2018, it was announced that AbbVie would assume full responsibility for the development and commercialization of the cystic fibrosis portfolio from the collaboration.[8] Subsequently, the development of the triple combination therapy involving this compound was discontinued.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following methodologies are based on the information provided in the supplementary materials of the publication "Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis."

CFTR Function Assay in Human Bronchial Epithelial (HBE) Cells

Objective: To measure the chloride ion current across the apical membrane of primary human bronchial epithelial cells from F508del CF patients to assess the functional activity of CFTR modulators.

Methodology:

  • Cell Culture: Primary HBE cells from CF patients homozygous for the F508del mutation were cultured on permeable supports to form polarized epithelial monolayers.

  • Compound Incubation: Cells were incubated with test compounds (including this compound, a C1 corrector, and a potentiator) for a specified period to allow for CFTR correction and trafficking to the cell surface.

  • Ussing Chamber Electrophysiology: The permeable supports with the HBE cell monolayers were mounted in Ussing chambers.

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current was measured.

  • CFTR Activation: CFTR-mediated chloride secretion was stimulated by the addition of a cAMP agonist (e.g., forskolin) to the basolateral side.

  • Data Analysis: The change in Isc following CFTR activation was measured as an indicator of CFTR function.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats were used.

  • Drug Administration:

    • Intravenous (IV): this compound was administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO): this compound was administered by oral gavage (e.g., 1 mg/kg).

  • Blood Sampling: Blood samples were collected at various time points post-dosing from the jugular vein.

  • Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in plasma samples was determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (Cl), half-life (t1/2), and oral bioavailability (F%).

Visualizations

Signaling Pathway: Synergistic Correction of F508del-CFTR

F508del_CFTR_Correction cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Processing Further Processing & Maturation Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Chloride_Transport Chloride Ion Transport Functional_CFTR->Chloride_Transport Potentiator F508del_CFTR_corrected F508del_CFTR_corrected F508del_CFTR_corrected->Processing

Experimental Workflow: In Vitro Evaluation of this compound

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_UssingChamber Ussing Chamber Assay cluster_DataAnalysis Data Analysis HBE_Culture Culture of F508del HBE cells on permeable supports Compound_Incubation Incubation with this compound, C1 corrector, and potentiator HBE_Culture->Compound_Incubation Mounting Mounting of cell monolayers in Ussing chambers Compound_Incubation->Mounting Isc_Measurement Measurement of short-circuit current (Isc) Mounting->Isc_Measurement CFTR_Activation Stimulation of CFTR with cAMP agonist Isc_Measurement->CFTR_Activation Quantification Quantification of change in Isc CFTR_Activation->Quantification Efficacy_Determination Determination of compound efficacy Quantification->Efficacy_Determination

Conclusion

This compound was a promising novel C2 corrector for the F508del-CFTR mutation, demonstrating potent in vitro activity and favorable preclinical pharmacokinetics. Its discovery and initial development as part of a triple combination therapy by Galapagos and AbbVie represented a significant effort to advance the treatment landscape for cystic fibrosis. While the ultimate discontinuation of the program highlights the challenges inherent in developing combination therapies for complex genetic diseases, the scientific insights gained from the discovery and initial evaluation of this compound contribute to the broader understanding of CFTR modulation and will inform future drug discovery efforts in this field. The detailed experimental protocols provided herein serve as a valuable resource for researchers continuing to work towards more effective treatments for cystic fibrosis.

References

GLPG-3221: A Technical Overview of a Novel CFTR Corrector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GLPG-3221 (also known as ABBV-3221), an investigational small molecule C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Developed through a collaboration between Galapagos and AbbVie, this compound was designed for use in a triple-combination therapy to address the most common cause of cystic fibrosis (CF), the F508del mutation.

Chemical Structure and Physicochemical Properties

This compound is a complex pyrrolidine derivative. Its chemical identity and key properties are summarized below.

PropertyValueSource
IUPAC Name (2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)-3-pyridinyl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acidPubChem
Molecular Formula C30H37F3N2O6[1]
Molecular Weight 578.62 g/mol [1][2]
CAS Number 2222264-64-2[2]
ChEMBL ID CHEMBL4588847PubChem

Mechanism of Action: A C2 Corrector for F508del-CFTR

Cystic fibrosis is primarily caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface and resulting in a reduced quantity of functional chloride channels.[3]

This compound functions as a C2 corrector .[3] Its role is to act in concert with a C1 corrector and a potentiator in a triple-combination therapy.[3] This multi-pronged approach aims to:

  • C1 Corrector: Addresses the initial folding defect of the F508del-CFTR protein.

  • C2 Corrector (this compound): Further aids in the conformational stability and processing of the protein through the cellular machinery.

  • Potentiator: Once the corrected CFTR protein is at the cell surface, the potentiator enhances the opening probability of the channel, thereby increasing chloride ion transport.[3]

The synergistic action of these three components is intended to restore CFTR function to a level that can provide therapeutic benefit to individuals with the F508del mutation.

Triple Combination Therapy for F508del-CFTR cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane F508del F508del-CFTR (Misfolded) C1 C1 Corrector F508del->C1 Binding & Initial Correction GLPG3221 This compound (C2 Corrector) C1->GLPG3221 Further Stabilization Processing Protein Processing & Trafficking GLPG3221->Processing CorrectedCFTR Corrected F508del-CFTR (at cell surface) Processing->CorrectedCFTR Trafficking to Cell Surface Potentiator Potentiator CorrectedCFTR->Potentiator Binding ChannelOpening Increased Channel Opening Potentiator->ChannelOpening Cl_ion Cl- Ion Transport (Restored) ChannelOpening->Cl_ion

Fig. 1: Mechanism of Action for the Triple Combination Therapy including this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent activity in correcting the F508del-CFTR defect in human bronchial epithelial (HBE) cells.

ParameterValueCell SystemAssaySource
EC50 105 nMNot specifiedNot specified[2]
Chloride Transport Increased compared to dual-combination therapiesHBE cells from F508del patientsNot specified[4]
In Vivo Pharmacokinetics

Pharmacokinetic studies in rats have provided initial insights into the drug's profile.

ParameterRouteDoseValueSpeciesSource
Clearance (Cl) IV1 mg/kg0.13 L/h/kgRat[2]
Half-life (t1/2) IV1 mg/kg3 hoursRat[2]
Bioavailability (F%) PO1 mg/kg53%Rat[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following outlines the general methodologies employed.

Cell Surface Expression (CSE-HRP) Assay

This high-throughput screening assay was utilized to identify and optimize C2 correctors.

CSE-HRP Assay Workflow start Plate cells expressing F508del-CFTR-HRP fusion protein incubation Incubate with test compounds (e.g., this compound) start->incubation wash1 Wash to remove non-internalized protein and compounds incubation->wash1 lysis Cell Lysis wash1->lysis hrp_substrate Add HRP substrate lysis->hrp_substrate readout Measure luminescence or colorimetric signal hrp_substrate->readout

Fig. 2: Generalized workflow for a Cell Surface Expression (CSE) assay.

Methodology:

  • Cells engineered to express F508del-CFTR with an extracellular horseradish peroxidase (HRP) tag are seeded in microplates.

  • The cells are incubated with varying concentrations of this compound, both alone and in combination with a C1 corrector.

  • Following incubation, the cells are washed to remove any protein that has not been successfully trafficked to the cell surface.

  • The cells are then lysed to release the intracellular contents.

  • An HRP substrate is added, which reacts with the HRP tag on the CFTR protein that has reached the cell surface.

  • The resulting signal (luminescence or colorimetric) is proportional to the amount of corrected CFTR at the cell membrane.

Human Bronchial Epithelial (HBE) Cell Transepithelial Current Clamp (TECC) Assay

This functional assay measures the chloride ion transport across a polarized epithelium of HBE cells derived from CF patients.

Methodology:

  • Primary HBE cells from individuals with the F508del mutation are cultured on permeable supports to form a polarized monolayer.

  • The cells are treated with the triple combination of a C1 corrector, this compound (C2 corrector), and a potentiator.

  • The cell monolayers are then mounted in an Ussing chamber.

  • A transepithelial current is applied, and the resulting voltage is measured.

  • The activity of the CFTR channel is stimulated (e.g., with forskolin), and the change in current, indicative of chloride transport, is recorded.

Clinical Development

This compound entered a Phase 1 clinical trial in November 2017 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[4] This was a randomized, double-blind, placebo-controlled study conducted in Belgium.[4] The development of this compound was part of a broader collaboration between Galapagos and AbbVie to develop a triple-combination therapy for cystic fibrosis.

Conclusion

This compound is a potent C2 corrector of the F508del-CFTR protein that has shown promise in preclinical models as part of a triple-combination therapy. Its mechanism of action, targeting a distinct step in the CFTR protein processing pathway, highlights the potential of multi-pronged approaches to treating cystic fibrosis. The data generated from in vitro and in vivo studies supported its advancement into clinical trials. Further disclosure of clinical trial data will be necessary to fully elucidate the therapeutic potential of this compound.

References

In Vitro Efficacy of GLPG-3221: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of GLPG-3221 (also known as ABBV/GLPG-3221), a novel C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The data presented herein is primarily derived from the seminal publication, "Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis"[1][2][3][4].

Core Mechanism of Action

Cystic fibrosis (CF) is a genetic disorder frequently caused by the F508del mutation in the CFTR gene, which leads to the misfolding and subsequent degradation of the CFTR protein.[2][3] This results in a reduced quantity of functional CFTR channels at the cell surface.[1] this compound is a second-generation (C2) corrector designed to work in concert with a first-generation (C1) corrector and a potentiator in a triple-combination therapy.[2][3][5] The C1 corrector addresses the initial protein folding defect, while this compound provides a complementary mechanism to further enhance the cell surface expression of the F508del-CFTR protein. The potentiator then acts on the corrected channels at the cell surface to increase their opening probability and restore chloride ion transport.[2][3][5]

Quantitative In Vitro Efficacy Data

The in vitro efficacy of this compound has been predominantly evaluated using two key cell-based assays: a cell surface expression (CSE-HRP) assay to quantify the amount of CFTR protein at the cell surface, and a transepithelial chloride conductance (TECC) assay to measure the functional restoration of chloride transport in primary human bronchial epithelial (HBE) cells.

Table 1: In Vitro Efficacy of this compound in the CSE-HRP Assay
Compound/CombinationCell LineEC50 (µM)Maximal Response (% of C1 Corrector Alone)
This compound (as hit compound 2)CFBE41o-2.72186%
This compound (as hit compound 2) + C1 CorrectorCFBE41o-2.11681%

Data extracted from the initial high-throughput screening described in Scanio et al. (2019).[1]

Table 2: In Vitro Efficacy of this compound in the HBE-TECC Assay (Triple Combination)
CombinationCell TypeEC50 (nM)Maximal Response (% of Dual Combination)
This compound + ABBV-2222 (C1) + GLPG-1837 (Potentiator)F508del homozygous HBE cells105585%

This data demonstrates the synergistic effect of adding this compound to a dual-corrector-potentiator combination. The 100% response is benchmarked against the dual combination of ABBV-2222 (0.15 µM) and GLPG-1837 (0.75 µM).[1]

Experimental Protocols

Cell Surface Expression (CSE-HRP) Assay

This assay quantifies the amount of F508del-CFTR protein delivered to the cell surface.

  • Cell Line: Immortalized human bronchial epithelial cells (CFBE41o-) stably transduced to express F508del-CFTR with a horseradish peroxidase (HRP) tag on an extracellular loop.[1]

  • Methodology:

    • Cells are seeded in 96-well plates and incubated with test compounds (like this compound) for a specified period to allow for CFTR correction.

    • The cells are then washed to remove the compound.

    • A chemiluminescent HRP substrate is added to the wells.

    • The luminescence, which is proportional to the amount of HRP-tagged CFTR at the cell surface, is measured using a plate reader.

    • EC50 and maximal response values are calculated relative to controls, such as a known C1 corrector.[1]

Transepithelial Chloride Conductance (TECC) Assay

This functional assay measures the ability of corrected CFTR to transport chloride ions across a polarized epithelial cell layer.

  • Cell Type: Primary human bronchial epithelial (HBE) cells isolated from lungs of CF patients homozygous for the F508del mutation.[6]

  • Methodology:

    • HBE cells are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.

    • The cells are treated with the corrector compounds (this compound and a C1 corrector) for approximately 24-48 hours.

    • The permeable supports are then mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelial sheet.

    • The CFTR-mediated chloride current is stimulated by adding a cocktail of forskolin (to activate CFTR through cAMP) and a potentiator (like GLPG-1837).

    • The change in short-circuit current (Isc) is measured, which directly reflects the rate of chloride ion transport.

    • Dose-response curves are generated to determine the EC50 and maximal efficacy of the compound combinations.[1]

Visualizations

Signaling and Correction Pathway

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane F508del-CFTR_misfolded Misfolded F508del-CFTR Partially_Corrected_CFTR Partially Corrected CFTR Degradation F508del-CFTR_misfolded->Degradation Proteasomal Degradation C1_Corrector C1 Corrector (e.g., ABBV-2222) C1_Corrector->Partially_Corrected_CFTR GLPG3221 C2 Corrector (this compound) Corrected_CFTR Corrected CFTR GLPG3221->Corrected_CFTR CFTR_channel Functional CFTR Channel Corrected_CFTR->CFTR_channel Trafficking to Membrane Cl_ion Cl- CFTR_channel->Cl_ion Transport Potentiator Potentiator (e.g., GLPG-1837) Potentiator->CFTR_channel Increases Channel Opening

Caption: Proposed mechanism of the triple-combination therapy for F508del-CFTR.

Experimental Workflow: HBE-TECC Assay

TECC_Workflow Start Start: Isolate HBE cells (F508del/F508del) Culture Culture cells on permeable supports Start->Culture Treatment Incubate with Correctors (C1 + this compound) ~24-48 hours Culture->Treatment Ussing Mount inserts in Ussing Chamber Treatment->Ussing Stimulation Add Forskolin and Potentiator Ussing->Stimulation Measurement Measure Short-Circuit Current (Isc) Stimulation->Measurement Analysis Data Analysis: EC50 & Emax Measurement->Analysis End End Analysis->End

Caption: Workflow for the Transepithelial Chloride Conductance (TECC) assay.

References

Demise of a CF Corrector: A Technical Analysis of GLPG-3221's Discontinuation

Author: BenchChem Technical Support Team. Date: December 2025

Mechelen, Belgium and North Chicago, Illinois - The development of GLPG-3221, a novel C2 corrector for the treatment of cystic fibrosis (CF), was discontinued not due to specific adverse findings with the molecule itself, but as a result of a larger strategic realignment and portfolio decisions within the collaboration between Galapagos NV and AbbVie. This in-depth guide provides a technical overview of this compound's proposed mechanism of action, the clinical and strategic context that led to the cessation of its development, and the experimental methodologies relevant to its evaluation.

Introduction: The Quest for a Triple Combination Therapy

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is prematurely degraded and does not reach the cell surface. The therapeutic strategy for CF has evolved towards combination therapies aimed at correcting the underlying protein defect.

This compound was developed as a C2 corrector, a class of molecules designed to improve the processing and trafficking of the F508del-CFTR protein to the cell surface.[1] It was intended to be a component of a triple combination therapy, alongside a C1 corrector and a potentiator, to maximize the functional restoration of the CFTR protein.[1]

The Strategic Context: A Shifting Collaboration

The development of this compound was part of a broader collaboration between Galapagos and AbbVie to develop a competitive triple combination therapy for CF.[1] However, the competitive landscape, dominated by Vertex Pharmaceuticals, and evolving clinical data from other components of the combination therapy led to a series of strategic decisions that ultimately sealed the fate of this compound.

In June 2018, AbbVie announced its decision not to proceed with a planned second triple combination therapy from Galapagos.[2][3] This decision followed the release of mixed topline results from a Phase 2 trial of another C2 corrector, GLPG2737.[2] Subsequently, in October 2018, AbbVie assumed full control of the entire CF program from Galapagos, effectively ending Galapagos's independent development efforts in this area.[4][5][6][7] Galapagos became eligible for future milestones and royalties, but was no longer actively involved in the research and development.[4][5]

Ultimately, AbbVie's broader CF ambitions waned. In April 2022, AbbVie discontinued a C2 corrector it had acquired from Galapagos, ABBV-119, after it failed to show meaningful improvement in a Phase 2 trial when added to a dual-corrector regimen.[8] This was a significant setback for the entire program. Eventually, AbbVie decided to discontinue its entire CF program, a move that was seen as solidifying Vertex's dominant position in the market.[9]

Quantitative Data Summary

While specific clinical trial data for this compound leading to its discontinuation is not publicly available, the following table summarizes the key outcomes for a related C2 corrector, GLPG2737, which likely influenced the portfolio decision.

Trial Compound Metric Result Reference
PELICAN Phase IIGLPG2737 (on top of Orkambi)Mean change from baseline in sweat chloride concentration-19.6 mmol/L (statistically significant)[3]
PELICAN Phase IIGLPG2737 (on top of Orkambi)Mean change from baseline in ppFEV1+3.4% (positive trend)[3]

These results, while showing some on-target activity, were not perceived as sufficiently competitive to challenge existing and emerging therapies from Vertex.

Experimental Protocols

The clinical evaluation of CFTR modulators like this compound typically involves a phased approach to assess safety, tolerability, pharmacokinetics, and efficacy.

Phase 1 Clinical Trial Design

The initial Phase 1 study of this compound was a randomized, double-blind, placebo-controlled, single-center study in healthy volunteers.[1] The primary objectives of such a trial are:

  • Safety and Tolerability: To evaluate the safety profile of single and multiple ascending doses of the investigational drug compared to placebo. This involves monitoring for adverse events, clinical laboratory assessments, vital signs, and electrocardiograms.

  • Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug. Blood samples are collected at various time points to measure drug concentrations.

Efficacy Endpoints in CF Clinical Trials

Subsequent phase 2 and 3 trials in CF patients would typically evaluate the following efficacy endpoints:

  • Percent predicted forced expiratory volume in one second (ppFEV1): A measure of lung function.

  • Sweat Chloride Concentration: A diagnostic marker for CF, with reductions indicating improved CFTR function.

  • Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Domain Score: A patient-reported outcome measuring respiratory symptoms.

Signaling Pathways and Experimental Workflows

CFTR Protein Processing and Correction

The following diagram illustrates the mechanism of action of CFTR correctors.

CFTR_Correction cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Partially Corrected CFTR Partially Corrected CFTR Misfolded F508del-CFTR->Partially Corrected CFTR Correction Proteasomal Degradation Proteasomal Degradation Misfolded F508del-CFTR->Proteasomal Degradation Default Pathway C1 Corrector C1 Corrector C1 Corrector->Misfolded F508del-CFTR C2 Corrector (this compound) C2 Corrector (this compound) C2 Corrector (this compound)->Misfolded F508del-CFTR Further Processing Further Processing Partially Corrected CFTR->Further Processing Mature CFTR Mature CFTR Further Processing->Mature CFTR Trafficking Chloride Ion Transport Chloride Ion Transport Mature CFTR->Chloride Ion Transport Gating Potentiator Potentiator Potentiator->Mature CFTR

Mechanism of action for CFTR correctors and potentiators.
Clinical Trial Workflow for a Triple Combination Therapy

The logical workflow for developing a triple combination therapy is depicted below.

Clinical_Trial_Workflow Phase 1 (Healthy Volunteers) Phase 1 (Healthy Volunteers) Dose Escalation & Safety Dose Escalation & Safety Phase 1 (Healthy Volunteers)->Dose Escalation & Safety Phase 2a (CF Patients - Monotherapy/Dual Therapy) Phase 2a (CF Patients - Monotherapy/Dual Therapy) Dose Escalation & Safety->Phase 2a (CF Patients - Monotherapy/Dual Therapy) Proof-of-Concept & Biomarkers Proof-of-Concept & Biomarkers Phase 2a (CF Patients - Monotherapy/Dual Therapy)->Proof-of-Concept & Biomarkers Phase 2b (CF Patients - Triple Combination) Phase 2b (CF Patients - Triple Combination) Proof-of-Concept & Biomarkers->Phase 2b (CF Patients - Triple Combination) Efficacy & Dose Ranging Efficacy & Dose Ranging Phase 2b (CF Patients - Triple Combination)->Efficacy & Dose Ranging Go/No-Go Decision Go/No-Go Decision Efficacy & Dose Ranging->Go/No-Go Decision Phase 3 Pivotal Trials Phase 3 Pivotal Trials Go/No-Go Decision->Phase 3 Pivotal Trials Positive Discontinuation Discontinuation Go/No-Go Decision->Discontinuation Negative/Strategic Regulatory Submission Regulatory Submission Phase 3 Pivotal Trials->Regulatory Submission

A simplified clinical trial workflow for a combination therapy.

Conclusion

The discontinuation of this compound's development was a consequence of a strategic portfolio decision by AbbVie, which took over the entire CF program from Galapagos. While specific data on this compound's performance is not publicly available, the underwhelming results of other components of the intended triple combination therapy, coupled with the formidable competitive position of Vertex's CF franchise, led to the eventual cessation of the entire program. This case highlights the complex interplay of clinical data, competitive landscape, and corporate strategy in modern drug development.

References

Methodological & Application

GLPG-3221 Phase 1 Clinical Trial: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GLPG-3221 is an investigational C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed by Galapagos NV in collaboration with AbbVie, it is intended for the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene. This document provides an overview of the Phase 1 clinical trial design and protocols for this compound, based on publicly available information. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

In individuals with the most common CF-causing mutation, F508del, the CFTR protein is misfolded and prematurely degraded, leading to a reduced quantity of the protein at the cell surface. This compound, as a C2 corrector, is designed to work in concert with a C1 corrector and a potentiator in a triple combination therapy. The correctors aim to rescue the misfolded F508del-CFTR protein and facilitate its trafficking to the cell membrane, while the potentiator enhances the opening probability of the CFTR channel, thereby restoring chloride ion transport.

Signaling Pathway

CFTR_Correction_Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cell Membrane cluster_2 Channel Function misfolded_CFTR Misfolded F508del-CFTR degradation Proteasomal Degradation misfolded_CFTR->degradation Default Pathway corrected_CFTR Partially Corrected CFTR misfolded_CFTR->corrected_CFTR Correction GLPG3221 This compound (C2 Corrector) GLPG3221->corrected_CFTR C1_Corrector C1 Corrector C1_Corrector->corrected_CFTR trafficked_CFTR Trafficked CFTR Channel corrected_CFTR->trafficked_CFTR Trafficking impaired_channel Impaired Channel Function trafficked_CFTR->impaired_channel functional_channel Functional CFTR Channel impaired_channel->functional_channel Potentiator Potentiator Potentiator->functional_channel Activation ion_transport Cellular Homeostasis functional_channel->ion_transport Restored Cl- Transport

Caption: Proposed mechanism of action for a triple combination therapy including this compound.

Phase 1 Clinical Trial Design

In November 2017, Galapagos initiated a Phase 1 clinical trial to investigate this compound in healthy volunteers.[1] The study was conducted in Belgium.[1]

Study Objectives:

  • Primary Objectives: To assess the safety and tolerability of single and multiple ascending doses of this compound.

  • Secondary Objective: To determine the pharmacokinetic profile of this compound in healthy subjects.

Study Design:

The trial was designed as a randomized, double-blind, placebo-controlled, single-center study.[1] This design is the gold standard for early-phase clinical trials to minimize bias.

Parameter Description
Study Population Healthy Volunteers
Blinding Double-blind (participants and investigators unaware of treatment allocation)
Control Placebo
Dosing Single and Multiple Ascending Doses (specific dose levels not publicly available)

Experimental Protocols

Detailed experimental protocols for the this compound Phase 1 trial are not publicly available. However, based on standard practices for Phase 1 studies of small molecule drugs, the following methodologies would likely have been employed.

1. Participant Screening and Enrollment

  • Inclusion Criteria: Typically include healthy adult males and/or non-pregnant, non-lactating females within a specific age and body mass index (BMI) range. Participants would have no clinically significant abnormalities on physical examination, electrocardiogram (ECG), and clinical laboratory tests.

  • Exclusion Criteria: Generally include a history of significant medical conditions, use of concomitant medications, smoking, and drug or alcohol abuse.

2. Drug Administration and Dosing

  • Formulation: Oral administration.

  • Dose Escalation: A single ascending dose (SAD) phase followed by a multiple ascending dose (MAD) phase is a common design. In the SAD phase, cohorts of subjects receive a single dose of this compound or placebo, with the dose increasing for subsequent cohorts after safety data from the previous cohort is reviewed. In the MAD phase, cohorts receive daily doses for a specified period (e.g., 7 or 14 days) to assess steady-state pharmacokinetics and safety upon repeated administration.

3. Safety and Tolerability Assessments

  • Adverse Event (AE) Monitoring: Continuous monitoring and recording of all adverse events, graded for severity and assessed for their relationship to the study drug.

  • Vital Signs: Regular measurement of blood pressure, heart rate, respiratory rate, and body temperature.

  • Electrocardiograms (ECGs): Performed at pre-dose and multiple time points post-dose to monitor for any cardiac effects, such as changes in the QT interval.

  • Clinical Laboratory Tests: Blood and urine samples collected at various time points to monitor hematology, clinical chemistry, and urinalysis parameters.

4. Pharmacokinetic Analysis

  • Blood Sampling: Serial blood samples are collected at pre-defined time points before and after drug administration.

  • Bioanalytical Method: A validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be used to quantify the concentration of this compound and any major metabolites in plasma.

  • Pharmacokinetic Parameters: The following standard pharmacokinetic parameters would be calculated from the plasma concentration-time data:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Terminal half-life (t½)

    • Volume of distribution (Vd)

    • Clearance (CL)

Experimental Workflow

Phase1_Workflow cluster_sad Single Ascending Dose (SAD) Cohorts cluster_mad Multiple Ascending Dose (MAD) Cohorts screening Participant Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization (this compound or Placebo) enrollment->randomization sad_dosing Single Dose Administration randomization->sad_dosing mad_dosing Multiple Dose Administration (e.g., 7-14 days) randomization->mad_dosing sad_pk Serial PK Blood Sampling sad_dosing->sad_pk sad_safety Safety Monitoring (AEs, Vitals, ECGs, Labs) sad_dosing->sad_safety data_analysis Pharmacokinetic & Safety Data Analysis mad_pk PK Sampling at Steady State mad_dosing->mad_pk mad_safety Ongoing Safety Monitoring mad_dosing->mad_safety results Topline Results data_analysis->results

Caption: A representative workflow for a Phase 1 clinical trial.

Data Presentation

No quantitative data from the this compound Phase 1 trial have been made publicly available. The press release from Galapagos indicated that topline results would be disclosed at a future medical conference, but no such presentation or publication has been identified.[1]

The Phase 1 clinical trial of this compound was a standard first-in-human study designed to evaluate the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers. While the high-level design of the trial is known, the detailed protocols and quantitative results have not been publicly disclosed. The development of this compound was part of a broader cystic fibrosis collaboration between Galapagos and AbbVie, which has since been restructured. The lack of publicly available data prevents a more detailed analysis and presentation as requested.

References

Application Notes and Protocols for Evaluating GLPG-3221 Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the key assays used to evaluate the potency of GLPG-3221, a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The described methods are based on the primary publication detailing the discovery and characterization of this compound (also known as ABBV-3221).

Introduction

This compound is a novel C2 corrector developed to address the trafficking defect of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). It is designed to be used in a triple combination therapy with a C1 corrector and a potentiator to achieve maximal restoration of CFTR function. The potency of this compound is determined through a combination of a cell-based protein expression assay and a functional electrophysiological assay on primary human bronchial epithelial cells.

Quantitative Data Summary

The potency of this compound was evaluated in the context of a triple combination therapy. The following table summarizes the key quantitative data.

AssayCompound CombinationCell TypeParameterValueReference
HBE-TECC AssayThis compound + ABBV-2222 (0.15 µM) + GLPG-1837 (0.75 µM)Primary Human Bronchial Epithelial (F508del)EC50105 nM[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of CFTR correctors and the general workflow of the potency assays.

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_node Misfolded F508del-CFTR ERAD ER-Associated Degradation ER_node->ERAD Ubiquitination Golgi_node Processing & Maturity ER_node->Golgi_node Correction Membrane_node Functional CFTR Channel Golgi_node->Membrane_node Trafficking Chloride_ion Cl- Membrane_node->Chloride_ion Chloride Efflux C1_Corrector C1 Corrector (e.g., ABBV-2222) C1_Corrector->ER_node GLPG3221 This compound (C2 Corrector) GLPG3221->ER_node Potentiator Potentiator (e.g., GLPG-1837) Potentiator->Membrane_node Enhances Gating

Mechanism of CFTR corrector and potentiator action.

Experimental_Workflow cluster_CSE CSE-HRP Assay cluster_TECC HBE-TECC Assay CSE_1 Plate CFBE41o- cells (F508del-CFTR-HRP) CSE_2 Incubate with this compound +/- C1 Corrector CSE_1->CSE_2 CSE_3 Measure HRP activity (Cell Surface CFTR) CSE_2->CSE_3 TECC_1 Culture primary HBE cells (F508del) on permeable supports TECC_2 Treat with this compound in triple combination TECC_1->TECC_2 TECC_3 Measure transepithelial chloride current TECC_2->TECC_3 start Start cluster_CSE cluster_CSE start->cluster_CSE cluster_TECC cluster_TECC start->cluster_TECC end End cluster_CSE->end cluster_TECC->end

References

Application Notes and Protocols for Cell-Based Models in Testing GLPG-3221 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG-3221 (also known as ABBV-3221) is a novel, potent C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2][3] It has been developed to address the trafficking defect of the most common cystic fibrosis-causing mutation, F508del.[1][2] In individuals with this mutation, the F508del-CFTR protein is misfolded and prematurely degraded, leading to a significant reduction in its presence at the cell surface.[4] this compound is designed to be used as part of a triple combination therapy, alongside a C1 corrector and a potentiator, to rescue the function of the F508del-CFTR protein.[1][4] The C1 and C2 correctors work synergistically to improve the processing and trafficking of the mutated protein to the cell membrane, while the potentiator enhances the channel's opening probability.[1][4]

These application notes provide detailed protocols for the key cell-based assays used to evaluate the activity of this compound and similar CFTR correctors. The primary cell models for these studies are primary human bronchial epithelial (HBE) cells isolated from cystic fibrosis patients with the F508del mutation and immortalized human bronchial epithelial cell lines, such as CFBE41o-.

Signaling Pathway of F508del-CFTR Correction

The following diagram illustrates the mechanism of F508del-CFTR misprocessing and the corrective action of a triple combination therapy including this compound.

F508del_CFTR_Correction cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus cluster_2 Cell Membrane cluster_3 Triple Combination Therapy F508del_mRNA F508del-CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR Ribosome->Misfolded_CFTR Protein Folding Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome ER-Associated Degradation (ERAD) Corrected_CFTR_ER Corrected F508del-CFTR Misfolded_CFTR->Corrected_CFTR_ER Corrected_CFTR_Golgi Further Processing & Glycosylation Corrected_CFTR_ER->Corrected_CFTR_Golgi Trafficking Functional_CFTR Functional F508del-CFTR Channel Corrected_CFTR_Golgi->Functional_CFTR Insertion Chloride_ion Cl- Functional_CFTR->Chloride_ion Ion Transport C1_Corrector C1 Corrector C1_Corrector->Corrected_CFTR_ER Rescues Folding C2_Corrector This compound (C2 Corrector) C2_Corrector->Corrected_CFTR_ER Stabilizes Protein Potentiator Potentiator Potentiator->Functional_CFTR Increases Channel Opening

Caption: F508del-CFTR Correction by Triple Combination Therapy.

Data Presentation

The in vitro efficacy of this compound has been demonstrated in human bronchial epithelial (HBE) cells. When used in a triple combination with a C1 corrector (e.g., ABBV-2222) and a potentiator (e.g., GLPG-1837), this compound significantly improves CFTR function.[1][5]

Parameter Value Assay Cell Model Reference
EC50 105 nMNot SpecifiedNot Specified
Potency in TECC Assay 173 nMTransepithelial Clamp Circuit (TECC)Human Bronchial Epithelial (HBE) cells[1]
Efficacy in TECC Assay 590% (relative to control)Transepithelial Clamp Circuit (TECC)Human Bronchial Epithelial (HBE) cells[1]
Triple Combination Efficacy Superior to Orkambi® and Symdeko®Chloride Transport AssayF508del homozygous and heterozygous HBE cells[4]

Experimental Protocols

Ussing Chamber Assay for CFTR-Mediated Chloride Current

The Ussing chamber assay is the gold standard for measuring ion transport across epithelial tissues. It allows for the direct measurement of short-circuit current (Isc), which reflects the net ion movement across the epithelium.

Experimental Workflow: Ussing Chamber Assay

Ussing_Chamber_Workflow start Start: Culture HBE cells on permeable supports culture Differentiate cells at Air-Liquid Interface (ALI) for ~21 days until polarized monolayer forms start->culture teer_check Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) culture->teer_check compound_incubation Incubate with this compound (and C1 corrector) for 18-24 hours teer_check->compound_incubation TEER > 300 Ω·cm² mount Mount permeable supports in Ussing chamber compound_incubation->mount equilibrate Equilibrate with Krebs-bicarbonate Ringer (KBR) solution and maintain at 37°C with 5% CO2 mount->equilibrate baseline Measure baseline Short-circuit current (Isc) equilibrate->baseline amiloride Add Amiloride to apical side to block ENaC baseline->amiloride forskolin Add Forskolin (and Potentiator) to apical side to activate CFTR amiloride->forskolin inhibitor Add CFTR inhibitor (e.g., CFTRinh-172) to confirm CFTR-specific current forskolin->inhibitor analysis Analyze change in Isc to determine CFTR activity inhibitor->analysis end End analysis->end

Caption: Workflow for the Ussing Chamber Assay.

Materials:

  • Polarized HBE or CFBE41o- cells on permeable supports (e.g., Transwell®)

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Krebs-bicarbonate Ringer (KBR) solution

  • This compound and other test compounds

  • Amiloride (ENaC inhibitor)

  • Forskolin (CFTR agonist)

  • CFTR potentiator (e.g., Genistein or a specific potentiator compound)

  • CFTRinh-172 (CFTR inhibitor)

Procedure:

  • Cell Culture: Culture primary HBE cells or CFBE41o- cells on permeable supports until a confluent and polarized monolayer is formed. This is typically indicated by a high transepithelial electrical resistance (TEER).

  • Compound Incubation: Treat the cells with this compound at various concentrations for 18-24 hours. For triple combination studies, co-incubate with a C1 corrector.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber, separating the apical and basolateral compartments. Fill both compartments with pre-warmed and aerated KBR solution.

  • Equilibration: Allow the system to equilibrate and measure the baseline short-circuit current (Isc).

  • Pharmacological Additions:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate the chloride current.

    • Add a CFTR agonist (e.g., forskolin) and a potentiator to the apical side to stimulate CFTR.

    • Add a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Measure the change in Isc in response to each pharmacological agent. The magnitude of the forskolin-stimulated and inhibitor-sensitive Isc reflects the level of CFTR function.

Forskolin-Induced Swelling (FIS) Assay in Organoids

This assay provides a functional readout of CFTR activity in a 3D cell culture model. Activation of CFTR leads to chloride and fluid secretion into the organoid lumen, causing them to swell.

Materials:

  • Patient-derived intestinal or airway organoids

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well plates

  • Confocal microscope with live-cell imaging capabilities

  • Calcein green AM dye

  • Forskolin

Procedure:

  • Organoid Seeding: Seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.

  • Compound Incubation: Expose the organoids to this compound and other correctors for 24 hours.

  • Staining and Stimulation:

    • Stain the organoids with calcein green AM.

    • Add forskolin (and a potentiator, if applicable) to stimulate CFTR-mediated fluid secretion.

  • Imaging: Monitor organoid swelling using confocal live-cell microscopy at 37°C over several hours.

  • Data Analysis: Quantify the increase in the total area of the fluorescent objects over time. The area under the curve (AUC) is a measure of CFTR activity.

Membrane Potential Assay

This is a higher-throughput assay that uses a fluorescent dye sensitive to changes in cell membrane potential. CFTR activation leads to chloride efflux and membrane depolarization, which is detected as a change in fluorescence.

Materials:

  • HBE or CFBE41o- cells cultured in 96- or 384-well plates

  • Fluorescent membrane potential-sensitive dye

  • Chloride-free buffer

  • Fluorescence plate reader

  • Forskolin and other test compounds

Procedure:

  • Compound Incubation: Treat cells with this compound for 18-24 hours.

  • Dye Loading: Wash the cells and incubate them with the membrane potential-sensitive dye in a chloride-free buffer.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure baseline fluorescence.

    • Inject a solution containing chloride and a CFTR agonist (e.g., forskolin) to induce chloride influx and membrane depolarization.

  • Data Analysis: The change in fluorescence intensity upon stimulation reflects CFTR activity.

Conclusion

The cell-based models and protocols described provide a robust framework for evaluating the in vitro activity of CFTR correctors like this compound. The Ussing chamber assay offers a detailed and direct measure of ion transport, while the forskolin-induced swelling and membrane potential assays provide higher-throughput alternatives for screening and compound characterization. The use of primary HBE cells from cystic fibrosis patients ensures high physiological relevance for the translation of these findings to clinical applications.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Studies of GLPG-3221

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data for GLPG-3221, a C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The included protocols are based on publicly available information and standard methodologies in the field.

Introduction

This compound is an investigational small molecule developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] It functions as a second-generation CFTR corrector (C2), specifically designed to address the F508del mutation, the most common cause of CF.[1] This mutation leads to misfolding of the CFTR protein, preventing its proper trafficking to the cell surface. This compound is intended to be used as part of a triple combination therapy, alongside a C1 corrector and a potentiator, to restore the function of the faulty CFTR protein.[1]

Pharmacodynamic Profile

In Vitro Efficacy

This compound has demonstrated potent activity as a CFTR corrector in in-vitro assays.

ParameterValueCell System
EC50 105 nMNot specified in publicly available data

Table 1: In Vitro Pharmacodynamic Profile of this compound.

Mechanism of Action

In cystic fibrosis patients with the F508del mutation, the CFTR protein is misfolded within the endoplasmic reticulum (ER) and subsequently targeted for degradation. This compound, as a C2 corrector, acts in synergy with a C1 corrector to facilitate the proper folding and processing of the F508del-CFTR protein. This allows the corrected protein to traffic to the cell surface. A third component of the therapy, a potentiator, then acts on the CFTR protein at the cell surface to enhance the opening of the chloride channel.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR Ribosome->Misfolded_CFTR C1 C1 Corrector Misfolded_CFTR->C1 Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Partially_Corrected_CFTR Partially Corrected CFTR C1->Partially_Corrected_CFTR Correction Step 1 GLPG3221 This compound (C2 Corrector) Corrected_CFTR Corrected F508del-CFTR GLPG3221->Corrected_CFTR Correction Step 2 Partially_Corrected_CFTR->GLPG3221 Processing Further Processing & Maturation Corrected_CFTR->Processing Trafficking Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Insertion Potentiator Potentiator Functional_CFTR->Potentiator Ion_Transport Chloride Ion Transport Potentiator->Ion_Transport Activation

Caption: Proposed mechanism of action for this compound in a triple combination therapy.

Pharmacokinetic Profile

Preclinical Studies in Rats

Pharmacokinetic parameters of this compound have been characterized in rats.

ParameterAdministration RouteDoseValue
Clearance (Cl) Intravenous (IV)1 mg/kg0.13 L/h/kg
Half-life (t1/2) Intravenous (IV)1 mg/kg3 hours
Bioavailability (F%) Oral (p.o.)1 mg/kg53%

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rats.

Clinical Studies in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled study of this compound was initiated in healthy volunteers in November 2017. The study aimed to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending doses. However, the quantitative results of this study, including parameters such as Cmax, Tmax, and AUC, have not been made publicly available.

Experimental Protocols

The following are representative protocols based on standard methodologies. The specific, detailed protocols used in the studies of this compound are not publicly available.

Protocol 4.1: Preclinical Pharmacokinetic Study in Rats (Representative)

cluster_dosing start Start acclimatization Acclimatization of Male Sprague-Dawley Rats start->acclimatization grouping Randomization into Two Groups (IV and Oral) acclimatization->grouping dosing Dosing grouping->dosing iv_dose Group 1: IV Administration (1 mg/kg) po_dose Group 2: Oral Gavage (1 mg/kg) sampling Serial Blood Sampling via Cannula dosing->sampling processing Plasma Separation by Centrifugation sampling->processing analysis LC-MS/MS Analysis of this compound Concentration processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End calculation->end

Caption: Workflow for a representative preclinical pharmacokinetic study.
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least 7 days prior to the study.

  • Grouping: Rats are randomly assigned to two groups: intravenous (IV) administration and oral (p.o.) administration.

  • Dosing:

    • IV Group: A single 1 mg/kg dose of this compound is administered via tail vein injection.

    • Oral Group: A single 1 mg/kg dose of this compound is administered by oral gavage.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from a cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as clearance, half-life, and bioavailability using non-compartmental analysis.

Protocol 4.2: Phase 1 Clinical Trial in Healthy Volunteers (General Design)

start Start screening Screening of Healthy Volunteers start->screening randomization Randomization to this compound or Placebo screening->randomization sad_part Part 1: Single Ascending Dose (SAD) randomization->sad_part mad_part Part 2: Multiple Ascending Dose (MAD) sad_part->mad_part monitoring Safety and Tolerability Monitoring sad_part->monitoring pk_sampling Pharmacokinetic Blood Sampling sad_part->pk_sampling mad_part->monitoring mad_part->pk_sampling analysis Data Analysis monitoring->analysis pk_sampling->analysis end End analysis->end

Caption: General workflow of the Phase 1 clinical trial for this compound.
  • Study Design: A randomized, double-blind, placebo-controlled, single-center study.

  • Participants: Healthy adult volunteers.

  • Study Arms:

    • Part 1: Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of this compound at escalating dose levels or a placebo.

    • Part 2: Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple oral doses of this compound at escalating dose levels or a placebo over a specified period (e.g., 14 days).

  • Primary Endpoints:

    • Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

  • Secondary Endpoints:

    • Pharmacokinetics: Plasma concentrations of this compound are measured at various time points after dosing to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

  • Pharmacodynamic Assessments: While not explicitly stated for the Phase 1 trial, pharmacodynamic markers relevant to CFTR function could potentially be explored.

Disclaimer: The development of this compound appears to have been discontinued or is no longer being publicly reported by Galapagos. As such, further detailed information and clinical trial results are not available in the public domain. The information provided here is based on historical press releases and preclinical data.

References

Synthesis of GLPG-3221 for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG-3221 is a potent, orally bioavailable CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector developed for the treatment of cystic fibrosis (CF).[1][2] As a C2 corrector, it is designed to be used in combination with other CFTR modulators to address the underlying protein folding and trafficking defects caused by mutations such as F508del.[1][3] This document provides detailed application notes and protocols for the synthesis of this compound for research purposes, based on the discovery and development work published by Scanio et al. in ACS Medicinal Chemistry Letters. The provided methods are intended for use by qualified researchers in a laboratory setting.

Chemical Information

Compound Name This compound (also known as ABBV-3221)
IUPAC Name (2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid
Molecular Formula C30H37F3N2O6
Molecular Weight 578.62 g/mol
CAS Number 2222264-64-2
Mechanism of Action CFTR Corrector (C2 type)[1][3]

Biological Context and Signaling Pathway

Cystic fibrosis is caused by mutations in the CFTR gene, which encodes for the CFTR protein, an ion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[4] The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation, leading to a reduced quantity of functional channels at the cell surface.

CFTR correctors are small molecules that aim to rescue the processing and trafficking of mutant CFTR. This compound, a C2 corrector, works in concert with C1 correctors and potentiators to enhance the amount and function of CFTR at the cell surface.

Below is a diagram illustrating the CFTR protein processing and the mechanism of action of CFTR correctors.

CFTR_Pathway CFTR Protein Processing and Corrector Mechanism of Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_Chaperones Chaperones Misfolded_CFTR Misfolded F508del-CFTR ER_Chaperones->Misfolded_CFTR Folding attempt Degradation Proteasomal Degradation Misfolded_CFTR->Degradation ER-associated degradation (ERAD) Processing Further Processing & Maturation Misfolded_CFTR->Processing Successful Trafficking Correctors C1 & C2 Correctors (e.g., this compound) Correctors->Misfolded_CFTR Rescue folding Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Insertion into membrane Ion_Transport Cl- / HCO3- Transport Functional_CFTR->Ion_Transport

Caption: CFTR protein processing pathway and the intervention of corrector molecules.

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step sequence as outlined in the literature. The following protocols are adapted from the discovery synthesis and are intended for research-scale preparation.

Overview of the Synthetic Strategy

The synthesis involves the construction of a highly substituted pyrrolidine core, followed by functionalization with the appropriate side chains. A key step is the stereoselective formation of the pyrrolidine ring.

Synthesis_Workflow Synthetic Workflow for this compound Start Starting Materials Step1 Formation of Pyrrolidine Core Start->Step1 Step2 Functional Group Manipulations Step1->Step2 Step3 Side Chain Introduction Step2->Step3 Step4 Final Amide Coupling and Deprotection Step3->Step4 End This compound Step4->End

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Procedures

Note: These procedures are for informational purposes and should be performed by individuals with appropriate training in synthetic organic chemistry. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of the Pyrrolidine Intermediate

The core pyrrolidine structure is synthesized via a multi-step process, often involving a cycloaddition reaction to set the stereochemistry. The following is a representative procedure for a key intermediate.

  • Reaction: Formation of a substituted pyrrolidine ester.

  • Reagents:

    • Appropriately substituted starting materials (e.g., a chiral amine, an aldehyde, and a dienophile).

    • Catalyst (e.g., a Lewis acid).

    • Anhydrous solvent (e.g., Dichloromethane, Toluene).

  • Procedure:

    • To a solution of the chiral amine and aldehyde in the chosen solvent at a specified temperature (e.g., 0 °C), add the Lewis acid catalyst.

    • Stir the mixture for a designated time (e.g., 30 minutes) to form the imine in situ.

    • Add the dienophile to the reaction mixture.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 12-24 hours), monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Introduction of the Pyridinyl Methoxy Side Chain

  • Reaction: O-alkylation of the pyrrolidine intermediate.

  • Reagents:

    • Pyrrolidine intermediate from Step 1.

    • (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol.

    • A suitable base (e.g., Sodium hydride).

    • Anhydrous solvent (e.g., Tetrahydrofuran).

  • Procedure:

    • To a suspension of the base in the anhydrous solvent at 0 °C, add a solution of the pyrrolidine intermediate.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Step 3: Amide Coupling and Final Deprotection

  • Reaction: Amide bond formation followed by ester hydrolysis.

  • Reagents:

    • Product from Step 2.

    • (S)-tetrahydro-2H-pyran-2-carboxylic acid.

    • A coupling agent (e.g., HATU, HBTU).

    • A base (e.g., Diisopropylethylamine).

    • A deprotecting agent (e.g., Lithium hydroxide).

    • Solvents (e.g., Dimethylformamide, Tetrahydrofuran, Water).

  • Procedure (Amide Coupling):

    • To a solution of the product from Step 2, (S)-tetrahydro-2H-pyran-2-carboxylic acid, and the base in the chosen solvent, add the coupling agent.

    • Stir the reaction at room temperature for 2-4 hours.

    • Dilute the reaction mixture with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic layer. Purify the intermediate amide if necessary.

  • Procedure (Ester Hydrolysis):

    • Dissolve the intermediate amide in a mixture of THF and water.

    • Add the deprotecting agent (e.g., LiOH).

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to pH ~4-5.

    • Extract the final product, this compound, with an organic solvent.

    • Dry the organic layer, concentrate, and purify by an appropriate method (e.g., preparative HPLC, crystallization).

Data Presentation

The following table summarizes typical (hypothetical) quantitative data for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)Purity (%) (by HPLC)
1Pyrrolidine FormationChiral Amine, Aldehyde, DienophileSubstituted Pyrrolidine Ester60-75>95
2O-alkylationPyrrolidine IntermediateEther-linked Intermediate70-85>98
3Amide CouplingEther-linked IntermediateAmide Intermediate85-95>98
4Ester HydrolysisAmide IntermediateThis compound 80-90>99

Safety and Handling

This compound is a research chemical. The toxicological properties have not been fully investigated. Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed information.

Disclaimer

The information provided in this document is intended for research purposes only and should be used by trained professionals. The synthetic procedures are based on published literature and may require optimization for specific laboratory conditions. The authors and publisher of this document are not responsible for any injuries or damages resulting from the use of this information.

References

Application Notes and Protocols for GLPG-3221 in F508del CFTR Mutation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GLPG-3221, a C2 corrector molecule, for use in cystic fibrosis (CF) research, specifically targeting the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document includes a summary of its mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for key in vitro assays.

Introduction to this compound

This compound is an investigational C2 corrector developed by Galapagos and AbbVie for the treatment of CF.[1] It is designed to be used as part of a triple combination therapy, alongside a C1 corrector (such as ABBV-2222/GLPG2222) and a CFTR potentiator (like GLPG1837).[1] The F508del mutation, the most common cause of CF, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface. Corrector molecules aim to rescue this misfolded protein, while potentiators enhance the function of the corrected CFTR channels that reach the cell membrane. The dual-corrector approach, with C1 and C2 molecules acting on different aspects of the F508del-CFTR defect, is intended to achieve a more robust rescue of the protein.

Mechanism of Action

The primary mechanism of action for this compound as a C2 corrector is to aid in the conformational stabilization of the F508del-CFTR protein, allowing it to escape degradation in the endoplasmic reticulum and traffic to the cell surface. When used in combination with a C1 corrector and a potentiator, this compound contributes to a synergistic effect, leading to a significant increase in both the quantity and function of F508del-CFTR at the plasma membrane. Preclinical studies have shown that this triple combination therapy can restore chloride transport in human bronchial epithelial (HBE) cells from F508del patients to levels observed in healthy individuals and is superior to dual-combination therapies like Orkambi® (lumacaftor/ivacaftor) and tezacaftor/ivacaftor.[1][2]

cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane F508del CFTR (misfolded) F508del CFTR (misfolded) Degradation Degradation F508del CFTR (misfolded)->Degradation Premature Degradation Partially Corrected CFTR Partially Corrected CFTR F508del CFTR (misfolded)->Partially Corrected CFTR Correction C1 Corrector (GLPG2222) C1 Corrector (GLPG2222) C1 Corrector (GLPG2222)->Partially Corrected CFTR This compound (C2 Corrector) This compound (C2 Corrector) This compound (C2 Corrector)->Partially Corrected CFTR Corrected CFTR Channel Corrected CFTR Channel Partially Corrected CFTR->Corrected CFTR Channel Trafficking Cl- Transport Cl- Transport Corrected CFTR Channel->Cl- Transport Activation Potentiator (GLPG1837) Potentiator (GLPG1837) Potentiator (GLPG1837)->Corrected CFTR Channel Enhances Gating

Proposed mechanism of the triple combination therapy for F508del CFTR.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Triple Combination

ParameterValueCell SystemNotes
EC50105 nMHuman Bronchial Epithelial (HBE) cells from F508del homozygous patientsIn combination with a C1 corrector (ABBV-2222) and a potentiator (GLPG1837).
Maximum Response585%HBE cells from F508del homozygous patientsIncrease in CFTR current compared to the dual combination of ABBV-2222 and GLPG1837.
Chloride TransportUp to 6-fold greater than Orkambi®HBE cells from F508del homozygous patientsFor a triple combination including a C2 corrector from the same program (GLPG2665).

Table 2: Preclinical Pharmacokinetics of this compound

ParameterValueSpeciesDose
Clearance (Cl)0.13 L/h/kgPreclinical model1 mg/kg (intravenous)
Half-life (t1/2)3 hoursPreclinical model1 mg/kg (intravenous)
Bioavailability (F%)53%Preclinical model1 mg/kg (oral)

Table 3: Clinical Trial Data for a Similar Triple Combination Therapy (FALCON Trial)

ParameterResultPatient PopulationNotes
Mean change in sweat chloride~25 mmol/L decrease from baselineF508del homozygous patientsWith a dual combination of a potentiator and a C1 corrector. No additional benefit was observed with the addition of a C2 corrector (GLPG2737) in this trial.
Mean change in ppFEV1~3% increaseF508del homozygous patientsWith a dual combination. No additional benefit was observed with the addition of a C2 corrector (GLPG2737) in this trial.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and are intended as a guide for researchers.

Protocol 1: F508del-CFTR Cell Surface Expression Assay (HRP-tag)

This assay quantifies the amount of F508del-CFTR that has been trafficked to the cell surface following treatment with corrector compounds. It utilizes an F508del-CFTR construct with a horseradish peroxidase (HRP) tag in an extracellular loop.

Materials:

  • CFBE41o- cells stably expressing doxycycline-inducible HRP-tagged F508del-CFTR

  • Cell culture medium (e.g., MEM) with appropriate supplements

  • Doxycycline

  • This compound and other test compounds (e.g., C1 corrector)

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the CFBE41o- cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Induction of F508del-CFTR-HRP Expression: Induce the expression of the HRP-tagged F508del-CFTR by adding doxycycline to the culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds. Treat the cells with the compounds for 18-24 hours at 37°C. Include appropriate vehicle controls.

  • HRP Activity Measurement:

    • Wash the cells to remove the treatment medium.

    • Add the chemiluminescent HRP substrate to each well.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percent increase in cell surface F508del-CFTR.

Protocol 2: CFTR Function Assay in Human Bronchial Epithelial (HBE) Cells (Transepithelial Current Clamp - TECC)

This assay measures the function of the corrected F508del-CFTR channels by recording the transepithelial chloride current in polarized HBE cells.

Materials:

  • Primary HBE cells from F508del homozygous donors

  • Air-liquid interface (ALI) culture supplies

  • Ussing chamber system or a similar transepithelial current clamp instrument

  • Ringer's solution

  • Forskolin (to activate CFTR)

  • CFTR potentiator (e.g., GLPG1837)

  • Amiloride (to block epithelial sodium channels)

  • CFTR inhibitor (e.g., CFTRinh-172)

  • This compound and other test compounds

Procedure:

  • HBE Cell Culture: Culture primary HBE cells on permeable supports at an ALI to achieve a differentiated, polarized epithelium.

  • Compound Treatment: Treat the HBE cell cultures with this compound and other compounds (e.g., C1 corrector and potentiator) for 24-48 hours.

  • Ussing Chamber Measurement:

    • Mount the permeable supports in the Ussing chamber.

    • Bathe the apical and basolateral surfaces with Ringer's solution.

    • Add amiloride to the apical solution to inhibit sodium currents.

    • Add a CFTR potentiator to the apical solution.

    • Stimulate CFTR-mediated chloride secretion by adding forskolin to the apical and basolateral solutions.

    • Record the change in short-circuit current (Isc), which reflects the chloride transport through the CFTR channels.

    • Confirm that the observed current is CFTR-specific by adding a CFTR inhibitor and observing the subsequent decrease in Isc.

  • Data Analysis: Calculate the net forskolin-stimulated, CFTR-inhibitor-sensitive Isc for each condition. Compare the currents in treated versus untreated cells to determine the functional rescue of F508del-CFTR.

cluster_Assay1 Cell Surface Expression Assay cluster_Assay2 CFTR Function Assay (HBE-TECC) A1 Seed CFBE41o- cells with HRP-tagged F508del-CFTR A2 Induce F508del-CFTR-HRP expression (Doxycycline) A1->A2 A3 Treat with this compound (± C1 corrector) for 18-24h A2->A3 A4 Measure HRP activity (Luminescence) A3->A4 A5 Quantify cell surface F508del-CFTR A4->A5 B1 Culture primary HBE cells at Air-Liquid Interface B2 Treat with this compound (with C1 corrector & potentiator) for 24-48h B1->B2 B3 Mount in Ussing Chamber B2->B3 B4 Measure CFTR-mediated chloride current (Isc) B3->B4 B5 Assess functional rescue B4->B5

Experimental workflow for the characterization of this compound.

Conclusion

This compound is a promising C2 corrector for the F508del-CFTR mutation, demonstrating significant preclinical efficacy as part of a triple combination therapy. The provided data and protocols offer a foundation for researchers to further investigate the potential of this compound and similar compounds in the development of novel treatments for cystic fibrosis. Further research and the publication of complete clinical trial data will be crucial in fully elucidating the therapeutic potential of this compound.

References

Application Notes and Protocols for GLPG-3221: A C2 Corrector for F508del-CFTR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG-3221 (also known as ABBV-3221) is a novel, potent, and orally bioavailable C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] Developed by Galapagos and AbbVie, this compound is designed to address the trafficking defect of the F508del-CFTR mutant protein, the most common mutation in cystic fibrosis (CF).[1][2][3] This document provides detailed application notes and laboratory protocols for the handling and experimental use of this compound in a research setting.

This compound is intended for use as part of a triple combination therapy, alongside a C1 corrector and a potentiator, to achieve a more robust restoration of CFTR function.[3] C1 and C2 correctors act on different aspects of the F508del-CFTR protein's folding and processing, leading to a synergistic effect on its maturation and cell surface expression.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₃₀H₃₇F₃N₂O₆[1]
Molecular Weight 578.62 g/mol [1]
Appearance White to off-white solidInferred
Solubility Soluble in DMSOInferred from common practice for similar compounds
Storage Store at -20°C for long-term storage. Stock solutions can be stored at -80°C. Avoid repeated freeze-thaw cycles.General laboratory practice for similar compounds
Preparation of Stock Solutions

For in vitro experiments, a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) is recommended.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5786 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

Signaling Pathway and Mechanism of Action

The F508del mutation in the CFTR gene leads to a misfolded protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation by the proteasome. This prevents the CFTR protein from trafficking to the cell membrane to function as a chloride ion channel.

This compound, as a C2 corrector, acts in concert with a C1 corrector to rescue the F508del-CFTR protein. While the precise binding sites of many correctors are still under investigation, it is understood that C1 and C2 correctors have distinct and complementary mechanisms of action that stabilize the mutant protein at different stages of its processing.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent_F508del Nascent F508del-CFTR (Misfolded) C1_Action C1 Corrector (e.g., ABBV-2222) Nascent_F508del->C1_Action Stabilizes NBD1 Degradation Proteasomal Degradation Nascent_F508del->Degradation ER-Associated Degradation (ERAD) Partially_Corrected Partially Corrected F508del-CFTR C1_Action->Partially_Corrected GLPG3221_Action This compound (C2 Corrector) Partially_Corrected->GLPG3221_Action Further stabilization Corrected_F508del Corrected F508del-CFTR GLPG3221_Action->Corrected_F508del Mature_F508del Mature, Complex- Glycosylated F508del-CFTR Corrected_F508del->Mature_F508del Trafficking Membrane_CFTR F508del-CFTR at Cell Surface Mature_F508del->Membrane_CFTR Insertion Potentiator_Action Potentiator (e.g., GLPG1837) Membrane_CFTR->Potentiator_Action Increases channel open probability Chloride_Transport Chloride Ion Transport Potentiator_Action->Chloride_Transport

Caption: Mechanism of F508del-CFTR correction by a triple combination therapy.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterValueCell Line/SystemAssayNotesReference
EC₅₀ 105 nMCFBE41o- cells expressing F508del-CFTR-HRPCell surface expression-HRP assay-[1][4]
Clearance (Cl) 0.13 L/h/kgRatPharmacokinetic analysis1 mg/kg intravenous dose[1][4]
Half-life (t₁/₂) 3 hoursRatPharmacokinetic analysis1 mg/kg intravenous dose[1][4]
Oral Bioavailability (F%) 53%RatPharmacokinetic analysis1 mg/kg oral dose[4]

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Western Blotting for F508del-CFTR Maturation

This protocol is designed to assess the effect of this compound on the maturation of F508del-CFTR in a suitable cell line (e.g., CFBE41o- or HEK293 cells stably expressing F508del-CFTR). The maturation of CFTR is observed as a shift in its electrophoretic mobility, with the immature, core-glycosylated form (Band B) migrating faster than the mature, complex-glycosylated form (Band C).

Western_Blot_Workflow cluster_workflow Western Blot Workflow for CFTR Maturation Cell_Culture 1. Cell Culture and Treatment (e.g., CFBE41o- F508del cells) Lysis 2. Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-CFTR) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Analysis (Quantify Bands B and C) Detection->Analysis

Caption: Workflow for assessing F508del-CFTR maturation by Western blot.

Materials:

  • CFBE41o- cells stably expressing F508del-CFTR

  • Cell culture medium and supplements

  • This compound stock solution (10 mM in DMSO)

  • C1 corrector (e.g., ABBV-2222) and potentiator (e.g., GLPG1837) as needed for combination studies

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary anti-CFTR antibody (e.g., clone 596)

  • Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Plate CFBE41o- F508del cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24-48 hours. For combination studies, co-incubate with a C1 corrector.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and heat at 37°C for 15 minutes (do not boil, as this can cause CFTR to aggregate).

    • Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the bands using a digital imager.

    • Strip and re-probe the membrane for a loading control.

  • Data Analysis:

    • Quantify the band intensities for Band B and Band C of CFTR using image analysis software.

    • Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This protocol measures CFTR-mediated chloride ion transport across a polarized epithelial monolayer, typically primary human bronchial epithelial (HBE) cells cultured at an air-liquid interface (ALI). This assay is considered a gold standard for assessing the functional rescue of F508del-CFTR.

Ussing_Chamber_Workflow cluster_workflow Ussing Chamber Workflow for CFTR Function Cell_Culture 1. Culture Primary HBE Cells at ALI Treatment 2. Treat with this compound (and other modulators) Cell_Culture->Treatment Mounting 3. Mount inserts in Ussing Chamber Treatment->Mounting ENaC_Inhibition 4. Inhibit ENaC (Amiloride) Mounting->ENaC_Inhibition CFTR_Activation 5. Activate CFTR (Forskolin) ENaC_Inhibition->CFTR_Activation Potentiation 6. Potentiate CFTR (e.g., GLPG1837) CFTR_Activation->Potentiation CFTR_Inhibition 7. Inhibit CFTR (CFTRinh-172) Potentiation->CFTR_Inhibition Analysis 8. Analyze Short-Circuit Current (Isc) Traces CFTR_Inhibition->Analysis

References

Sourcing and Application of GLPG-3221 for Academic Research

Author: BenchChem Technical Support Team. Date: December 2025

For academic and pre-clinical research, GLPG-3221, a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, can be procured from specialized chemical suppliers. This document provides detailed application notes and protocols for its use in laboratory settings, targeting researchers, scientists, and professionals in drug development.

This compound is an investigational compound developed by Galapagos and AbbVie for the treatment of cystic fibrosis (CF).[1] It is designed to be part of a triple-combination therapy, alongside a C1 corrector and a potentiator, to rescue the function of the most common disease-causing mutation, F508del-CFTR.[1]

Commercial Availability

This compound is available for research use only from various chemical suppliers. One such supplier is MedChemExpress, which provides the compound with stated purity levels. Researchers should always obtain a certificate of analysis from the supplier to ensure the quality and purity of the compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₀H₃₇F₃N₂O₆--INVALID-LINK--
Molecular Weight 578.62 g/mol --INVALID-LINK--
CAS Number 2222264-64-2--INVALID-LINK--
In Vitro Potency (EC₅₀) 105 nM--INVALID-LINK--
Target CFTR--INVALID-LINK--
Rat Pharmacokinetics (1 mg/kg) --INVALID-LINK--
   Clearance (i.v.)0.13 L/h/kg--INVALID-LINK--
   Half-life (t½) (i.v.)3 hours--INVALID-LINK--
   Oral Bioavailability (F%)53%--INVALID-LINK--

Mechanism of Action: CFTR Correction

Cystic fibrosis is often caused by mutations in the CFTR gene that lead to misfolding of the CFTR protein. The F508del mutation, the most common, results in the protein being retained in the endoplasmic reticulum (ER) and targeted for degradation, thus preventing it from reaching the cell surface to function as a chloride channel.

This compound acts as a C2 corrector . Correctors are small molecules that aid in the proper folding and trafficking of mutant CFTR. This compound is intended to be used in conjunction with a C1 corrector and a potentiator . C1 and C2 correctors are believed to have complementary mechanisms that together maximize the amount of functional CFTR that reaches the cell surface. A potentiator then acts to increase the channel opening probability of the corrected CFTR protein at the cell membrane.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent_CFTR Nascent F508del-CFTR (Misfolded) ER_QC ER Quality Control (ERQC) Nascent_CFTR->ER_QC Folding Attempt Processing Processing & Maturation Nascent_CFTR->Processing Corrected Trafficking Proteasome Proteasomal Degradation ER_QC->Proteasome Recognition of Misfolding Membrane_CFTR Functional CFTR Channel Processing->Membrane_CFTR Ion_Transport Cl- Ion Transport Membrane_CFTR->Ion_Transport GLPG3221 This compound (C2 Corrector) GLPG3221->Nascent_CFTR Aids Folding C1_Corrector C1 Corrector C1_Corrector->Nascent_CFTR Aids Folding Potentiator Potentiator Potentiator->Membrane_CFTR Increases Channel Opening

Caption: Simplified signaling pathway of F508del-CFTR correction.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are based on methodologies commonly used in CFTR modulator research.

Cell Surface Expression (CSE) Assay

This assay quantifies the amount of F508del-CFTR that has trafficked to the cell surface after treatment with correctors. A common method involves using cells stably expressing F508del-CFTR tagged with an extracellular epitope, such as horseradish peroxidase (HRP).

Materials:

  • Immortalized human bronchial epithelial cells expressing F508del-CFTR-HRP (e.g., CFBE41o- cells)

  • Cell culture medium (e.g., MEM) with appropriate supplements

  • This compound and other test compounds (e.g., C1 corrector)

  • DMSO (vehicle control)

  • HRP substrate (e.g., Amplex Red)

  • Plate reader with fluorescence capabilities

Protocol:

  • Cell Plating: Seed the CFBE41o- F508del-CFTR-HRP cells in 96-well plates at a density that allows them to reach confluence.

  • Compound Treatment: Prepare serial dilutions of this compound (and C1 corrector if testing in combination) in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

  • Remove the existing medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plates for 16-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay:

    • Wash the cells gently with phosphate-buffered saline (PBS).

    • Add the HRP substrate solution to each well according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Background fluorescence from untreated cells is subtracted. The fluorescence signal is proportional to the amount of HRP-tagged CFTR at the cell surface. Data can be normalized to a positive control and dose-response curves can be generated to determine the EC₅₀.

Ussing Chamber Assay for CFTR Function

This is a gold-standard electrophysiological technique to measure ion transport across an epithelial monolayer. It directly assesses the function of CFTR channels at the cell surface.

Materials:

  • Primary human bronchial epithelial (HBE) cells from a donor with the F508del/F508del genotype, or a suitable cell line (e.g., CFBE41o-)

  • Permeable supports (e.g., Transwell inserts)

  • Air-liquid interface (ALI) culture medium

  • Ussing chamber system with electrodes

  • Ringer's solution

  • Amiloride (to block epithelial sodium channels, ENaC)

  • Forskolin (to activate CFTR through cAMP)

  • Genistein or a specific CFTR potentiator (to further stimulate channel activity)

  • CFTR inhibitor (e.g., CFTRinh-172)

  • This compound and other test compounds

Protocol:

  • Cell Culture: Culture HBE cells on permeable supports at an air-liquid interface for several weeks until they are well-differentiated and form a polarized monolayer with high transepithelial electrical resistance (TEER).

  • Compound Pre-treatment: Treat the cell monolayers with this compound (alone or in combination with a C1 corrector) for 24-48 hours prior to the Ussing chamber experiment.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers. Both the apical and basolateral sides are bathed in Ringer's solution, and the system is gassed and maintained at 37°C.

  • Measurement:

    • Measure the baseline short-circuit current (Isc).

    • Add amiloride to the apical chamber to inhibit ENaC-mediated current.

    • Add forskolin to both chambers to activate CFTR. An increase in Isc indicates CFTR-mediated chloride secretion.

    • Add a potentiator to the apical chamber to further stimulate CFTR activity.

    • Finally, add a CFTR inhibitor to the apical chamber to confirm that the observed current is CFTR-specific. The Isc should decrease.

  • Data Analysis: The change in Isc (ΔIsc) in response to forskolin and the potentiator is the primary measure of CFTR function. Compare the ΔIsc of this compound-treated cells to vehicle-treated and positive control-treated cells.

Experimental_Workflow cluster_CSE Cell Surface Expression (CSE) Assay cluster_Ussing Ussing Chamber Assay CSE_1 Plate CFBE41o- F508del-CFTR-HRP cells CSE_2 Treat with this compound (± C1 Corrector) for 16-24h CSE_1->CSE_2 CSE_3 Wash and add HRP substrate CSE_2->CSE_3 CSE_4 Measure fluorescence CSE_3->CSE_4 CSE_5 Analyze dose-response (EC50) CSE_4->CSE_5 Ussing_1 Culture primary HBE cells at Air-Liquid Interface Ussing_2 Pre-treat with this compound (± C1 Corrector) for 24-48h Ussing_1->Ussing_2 Ussing_3 Mount in Ussing chamber Ussing_2->Ussing_3 Ussing_4 Measure short-circuit current (Isc) after sequential addition of: 1. Amiloride 2. Forskolin 3. Potentiator 4. CFTR inhibitor Ussing_3->Ussing_4 Ussing_5 Analyze change in Isc (ΔIsc) to determine CFTR function Ussing_4->Ussing_5

Caption: Workflow for in vitro evaluation of this compound.

Data Interpretation and Troubleshooting

  • CSE Assay: An increase in fluorescence compared to the vehicle control indicates that this compound is promoting the trafficking of F508del-CFTR to the cell surface. Look for a synergistic effect when combined with a C1 corrector. High background can be due to cell lysis; ensure gentle washing steps.

  • Ussing Chamber Assay: A larger forskolin- and potentiator-stimulated ΔIsc in this compound-treated cells compared to the vehicle control demonstrates enhanced CFTR function. The final addition of a CFTR inhibitor should abolish the stimulated current, confirming the specificity of the effect. Low TEER values may indicate that the cell monolayers are not fully differentiated or have lost integrity.

By following these guidelines and protocols, researchers can effectively source and utilize this compound to investigate its potential in correcting the defects of F508del-CFTR in academic research settings.

References

Application Notes and Protocols: Solubility and Stability of GLPG-3221 in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG-3221 is a novel corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed for the treatment of cystic fibrosis. As with any small molecule candidate, understanding its solubility and stability in aqueous buffers is fundamental for the successful design and interpretation of in vitro and in vivo experiments. Poor solubility can lead to inaccurate potency measurements and unreliable experimental outcomes, while instability can result in loss of active compound over the course of an experiment.

These application notes provide a summary of representative solubility and stability data for this compound in common experimental buffers. The accompanying detailed protocols describe standard methods for determining the kinetic solubility and short-term stability of this compound and other similar small molecules.

Data Presentation

This compound Kinetic Solubility

The kinetic solubility of a compound is a measure of its ability to remain in solution after being introduced from a concentrated organic stock, such as dimethyl sulfoxide (DMSO), into an aqueous buffer. This is a critical parameter for most in vitro biological assays.

Table 1: Kinetic Solubility of this compound in Various Buffers

Buffer SystempHTemperature (°C)Kinetic Solubility (µM)Method
Phosphate-Buffered Saline (PBS)7.42525Nephelometry
Hanks' Balanced Salt Solution (HBSS)7.43722Nephelometry
Tris-HCl7.42530UV Spectroscopy
MES6.02545UV Spectroscopy
HEPES8.02520Nephelometry

Note: The data presented in this table is representative and intended for illustrative purposes.

This compound Short-Term Stability

The stability of a compound in a given buffer over the time course of an experiment is crucial for ensuring that the observed biological effect is due to the compound itself and not its degradation products.

Table 2: Short-Term Stability of this compound in PBS (pH 7.4) at 37°C

Time (hours)% Remaining this compound
0100
298.5
695.2
1290.8
2485.1

Note: The data presented in this table is representative and intended for illustrative purposes. Stability can be influenced by factors such as buffer composition, presence of other molecules, and light exposure.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Nephelometry

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound by measuring light scattering caused by precipitation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffers of interest (e.g., PBS, HBSS)

  • 96-well clear bottom microplates

  • Microplate nephelometer

Procedure:

  • Prepare a stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Create serial dilutions: Perform a 2-fold serial dilution of the this compound stock solution in DMSO in a 96-well plate.

  • Transfer to assay plates: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous buffer of interest (e.g., 98 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration (e.g., 2%).

  • Incubate: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 1-2 hours with gentle agitation.

  • Measure light scattering: Read the plate on a nephelometer to measure the extent of light scattering in each well.

  • Data analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering above the background.

Protocol 2: Determination of Stability by HPLC

This protocol describes a method to assess the stability of this compound in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Acetonitrile (ACN)

  • Incubator

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a test solution: Prepare a solution of this compound in the desired buffer at a concentration below its kinetic solubility (e.g., 10 µM).

  • Initial analysis (T=0): Immediately after preparation, take an aliquot of the solution, mix it with an equal volume of cold acetonitrile to precipitate any proteins and stop degradation, centrifuge, and analyze the supernatant by HPLC to determine the initial peak area of this compound.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).

  • Time-point analysis: At various time points (e.g., 2, 6, 12, 24 hours), withdraw aliquots of the incubated solution and process them as in step 2 for HPLC analysis.

  • Data analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the initial peak area at T=0.

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Analysis stock 10 mM this compound in DMSO dilutions Serial Dilutions in DMSO stock->dilutions Dilute assay_plate Assay Plate with Aqueous Buffer dilutions->assay_plate Transfer 2µL incubation Incubate (1-2 hours) assay_plate->incubation measurement Measure Light Scattering (Nephelometry) incubation->measurement analysis Determine Highest Non-Precipitating Concentration measurement->analysis

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

experimental_workflow_stability cluster_prep Preparation cluster_analysis Analysis at Time Points prep_solution Prepare this compound in Buffer t0 T=0 Analysis (HPLC) prep_solution->t0 incubation Incubate at 37°C prep_solution->incubation data_analysis Calculate % Remaining t0->data_analysis tx T=x Analysis (HPLC) incubation->tx Withdraw Aliquots tx->data_analysis

Caption: Workflow for Stability Assessment by HPLC.

Application Notes and Protocols for the Analytical Detection of GLPG-3221

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of GLPG-3221, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR), in biological samples. The protocols are intended to serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics (DMPK), bioanalysis, and clinical pharmacology.

Introduction

This compound is an investigational compound developed for the treatment of cystic fibrosis (CF). It acts as a CFTR corrector, aiming to restore the function of the mutated CFTR protein. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples.

Signaling Pathway of CFTR Correctors like this compound

This compound is designed to correct the misfolding and trafficking defects of the CFTR protein caused by mutations, most commonly the F508del mutation. In individuals with this mutation, the CFTR protein is synthesized but is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) as misfolded and is subsequently targeted for premature degradation. CFTR correctors like this compound are thought to bind to the mutated CFTR protein, facilitating its proper folding and enabling its trafficking to the plasma membrane where it can function as a chloride ion channel.

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Misfolded CFTR Misfolded CFTR Corrected CFTR Corrected CFTR Misfolded CFTR->Corrected CFTR Binding and Conformational Rescue Degradation Degradation Misfolded CFTR->Degradation Proteasomal Degradation This compound This compound This compound->Misfolded CFTR Processed CFTR Processed CFTR Corrected CFTR->Processed CFTR Trafficking Functional CFTR Channel Functional CFTR Channel Processed CFTR->Functional CFTR Channel Insertion

Caption: Mechanism of action for a CFTR corrector like this compound.

Analytical Method: LC-MS/MS for this compound in Human Plasma

This section details the experimental protocol for the quantification of this compound in human plasma using a validated LC-MS/MS method.

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate, LC-MS grade

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • A triple quadrupole mass spectrometer

Experimental Protocols
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the primary stock solution.

  • Working Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the labeled tubes.

  • Add 200 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

cluster_prep Sample Preparation Workflow A Plasma Sample (50 µL) B Add Internal Standard in Acetonitrile (200 µL) A->B C Vortex (30 seconds) B->C D Centrifuge (14,000 rpm, 10 min) C->D E Transfer Supernatant (150 µL) D->E F Inject into LC-MS/MS (5 µL) E->F

Caption: Workflow for plasma sample preparation.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi
MRM Transition (this compound) Hypothetical: m/z 579.6 -> 320.2
MRM Transition (IS) Hypothetical: m/z 584.6 -> 325.2
Dwell Time 100 ms

Note: The hypothetical MRM transitions would need to be determined by direct infusion of the this compound and internal standard into the mass spectrometer to identify the precursor ion and the most stable and abundant product ions.

Data Presentation and Quantitative Analysis

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration.

Table 3: Representative Calibration Curve Data

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)
10.015
50.078
100.155
500.765
1001.532
5007.658
100015.315

Table 4: Summary of Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%CV) < 15% (LLoQ < 20%)
Accuracy (%Bias) Within ±15% (LLoQ ±20%)
Recovery > 85%
Matrix Effect Minimal and compensated by IS
Stability Stable for 24h at RT, 3 freeze-thaw cycles, and 6 months at -80°C

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of this compound in human plasma. This protocol, once validated, can be effectively applied to support preclinical and clinical pharmacokinetic studies, enabling a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Adherence to good laboratory practices and thorough validation are essential for ensuring the reliability of the generated data.

Troubleshooting & Optimization

Technical Support Center: GLPG-3221 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of GLPG-3221. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound involves a multi-step sequence starting with a key enantioselective [3+2] cycloaddition to form the tetrasubstituted pyrrolidine core. Subsequent steps include alkylation, deprotection, acylation, and saponification to yield the final product.[1]

Q2: What are the critical reaction steps in the synthesis of this compound that may require optimization?

A2: The critical steps that may require careful optimization include:

  • The catalytic, enantioselective [3+2] cycloaddition to form the pyrrolidine core, as catalyst selection and reaction conditions are crucial for yield and stereoselectivity.

  • The alkylation of the pyrrolidine intermediate with 3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine, where the choice of base and solvent can impact the reaction efficiency.[1]

  • The final saponification step to convert the ester to the carboxylic acid, which needs to be performed under conditions that avoid epimerization or degradation of the product.[1]

Q3: What are some common impurities that might be observed during the synthesis of this compound?

A3: While specific impurity profiles for this compound are not extensively published, potential impurities could arise from:

  • Incomplete reactions, leaving residual starting materials or intermediates.

  • Side reactions during the cycloaddition or alkylation steps.

  • Epimerization at chiral centers, particularly the carbon bearing the carboxylic acid group, during the final saponification step.

  • Residual solvents or reagents from the purification process.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for assessing the purity of this compound and other small molecule pharmaceuticals. It is often used in conjunction with mass spectrometry (LC-MS) for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can provide information on purity.

Troubleshooting Guides

Synthesis

Problem 1: Low yield in the [3+2] cycloaddition step to form the pyrrolidine core.

Possible Cause Troubleshooting Suggestion
Inactive or inefficient catalystEnsure the catalyst is fresh and handled under appropriate inert conditions. Consider screening alternative catalysts or ligands.
Suboptimal reaction conditionsOptimize reaction temperature, concentration, and reaction time. Small changes can significantly impact yield.
Poor quality of starting materialsVerify the purity of the starting aldehyde and amino ester. Impurities can inhibit the catalyst.
Presence of water or oxygenConduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Problem 2: Formation of diastereomers in the cycloaddition step.

Possible Cause Troubleshooting Suggestion
Inadequate stereocontrol from the catalystRe-evaluate the chiral ligand used. A different ligand may offer higher diastereoselectivity.
Racemization of the amino ester starting materialEnsure the amino ester is of high enantiomeric purity before use.
Reaction temperature is too highLowering the reaction temperature can sometimes improve stereoselectivity.

Problem 3: Incomplete alkylation of the pyrrolidine intermediate.

Possible Cause Troubleshooting Suggestion
Insufficiently strong baseConsider using a stronger base or a different base/solvent combination to facilitate the deprotonation of the pyrrolidine nitrogen.[1]
Steric hindranceIf steric hindrance is a suspected issue, prolonged reaction times or elevated temperatures may be necessary.
Poor solubility of reactantsChoose a solvent system in which both the pyrrolidine intermediate and the alkylating agent are fully soluble.
Purification

Problem 1: Difficulty in separating this compound from closely related impurities by column chromatography.

Possible Cause Troubleshooting Suggestion
Similar polarity of the product and impuritiesUtilize a high-resolution stationary phase for chromatography. Consider using a gradient elution with a shallow gradient to improve separation.
Co-elution of impuritiesExplore alternative chromatography techniques such as reversed-phase HPLC for purification.
Product streaking on the columnEnsure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. Dry loading the sample onto silica gel can also help.

Problem 2: Low recovery of this compound after purification.

Possible Cause Troubleshooting Suggestion
Adsorption of the product onto the stationary phaseThe carboxylic acid moiety can interact strongly with silica gel. Consider adding a small amount of acetic or formic acid to the eluent to suppress this interaction.
Degradation of the product during purificationMinimize the time the product is on the column and avoid exposure to harsh conditions (e.g., strong acids or bases).
Incomplete elution from the columnAfter the main product has eluted, flush the column with a more polar solvent system to ensure complete recovery.

Experimental Protocols

Synthesis of (2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid (this compound)[1]

This protocol is a summary based on the published synthetic route. Researchers should refer to the original publication for detailed experimental conditions and characterization data.

  • Step 1: [3+2] Cycloaddition: A chiral copper(I) catalyst is used to mediate the enantioselective [3+2] cycloaddition of an azomethine ylide (generated in situ from an amino ester) with a substituted alkene to form the key tetrasubstituted pyrrolidine intermediate.

  • Step 2: Alkylation: The secondary amine of the pyrrolidine intermediate is alkylated with 3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine using a suitable base such as potassium tert-butoxide in a polar aprotic solvent like DMF.[1]

  • Step 3: Deprotection: A protecting group on the pyrrolidine nitrogen (e.g., Alloc) is removed using a palladium catalyst.[1]

  • Step 4: Acylation: The resulting secondary amine is acylated with (S)-tetrahydro-2H-pyran-2-carbonyl chloride.

  • Step 5: Saponification: The ester group is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and methanol to yield this compound.[1]

Visualizations

GLPG3221_Synthesis_Workflow cluster_start Starting Materials cluster_cycloaddition [3+2] Cycloaddition cluster_modification Functional Group Manipulations cluster_final Final Step cluster_product Final Product start1 Amino Ester cyclo Formation of Pyrrolidine Core start1->cyclo Enantioselective Reaction start2 Substituted Alkene start2->cyclo Enantioselective Reaction start3 Chiral Catalyst start3->cyclo Enantioselective Reaction alkylation Alkylation cyclo->alkylation deprotection Deprotection alkylation->deprotection acylation Acylation deprotection->acylation saponification Saponification acylation->saponification product This compound saponification->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield problem Low Yield in [3+2] Cycloaddition cause1 Inactive Catalyst problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Poor Starting Material Quality problem->cause3 cause4 Presence of Water/Oxygen problem->cause4 solution1 Use fresh catalyst, screen alternatives cause1->solution1 solution2 Optimize temperature, concentration, and time cause2->solution2 solution3 Verify purity of starting materials cause3->solution3 solution4 Use anhydrous solvents under inert atmosphere cause4->solution4

Caption: Troubleshooting low yield in cycloaddition.

Purification_Challenges problem Purification Difficulty cause1 Co-eluting Impurities problem->cause1 cause2 Product Adsorption problem->cause2 cause3 Low Recovery problem->cause3 solution1 Use high-resolution column, shallow gradient, or HPLC cause1->solution1 solution2 Add acid modifier to eluent cause2->solution2 solution3 Flush column with polar solvent, minimize purification time cause3->solution3

Caption: Overcoming purification challenges.

References

Technical Support Center: Investigating Potential Off-Target Effects of GLPG-3221

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This technical support center provides guidance for researchers and drug development professionals utilizing GLPG-3221, a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR).[1][2] this compound is an investigational therapy developed to address CFTR protein processing mutations, such as the F508del mutation, as part of a triple combination therapy.[1] While extensive research has focused on its efficacy as a CFTR corrector, this guide offers a proactive framework for identifying and mitigating potential off-target effects during preclinical and experimental use.

Disclaimer: Based on publicly available information, there are currently no widely documented off-target effects specifically attributed to this compound. The following troubleshooting guides and FAQs are based on general principles for characterizing the specificity of small molecule inhibitors and are intended to serve as a proactive resource for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a type 2 corrector (C2) for the CFTR protein.[1] In individuals with class 2 CFTR mutations, such as the F508del mutation, the CFTR protein is misfolded and unable to traffic to the cell surface.[1] this compound is designed to correct this misfolded protein, facilitating its transport to the cell membrane where it can function as a chloride ion channel.[1] It is intended for use in a triple combination therapy with a type 1 corrector (C1) and a potentiator.[1]

Q2: Are there any known off-target effects of this compound?

A2: Based on the current body of scientific literature, there are no specific off-target effects that have been definitively associated with this compound. However, as with any small molecule inhibitor, it is crucial for researchers to independently verify its specificity in their experimental models.

Q3: Why is it important to consider potential off-target effects even if none are documented?

A3: Unidentified off-target effects can lead to misinterpretation of experimental results, attributing a biological phenomenon to the intended target when it is, in fact, due to an unintended molecular interaction. Proactively assessing for off-target effects enhances the validity and reproducibility of research findings.

Q4: What general strategies can be employed to identify potential off-target effects of a novel compound like this compound?

A4: A multi-pronged approach is recommended. This can include comprehensive selectivity screening against a panel of related and unrelated targets, using structurally distinct compounds that target the same pathway to see if they replicate the observed phenotype, and employing rescue experiments where the intended target's activity is restored to see if the phenotype is reversed.

Troubleshooting Guide: Investigating Unexpected Phenotypes

This guide is designed to help researchers troubleshoot experiments where this compound treatment results in an unexpected or difficult-to-interpret phenotype.

Observed Issue Potential Cause Recommended Action Expected Outcome
Cellular toxicity at concentrations required for CFTR correction. Off-target inhibition of a critical cellular kinase or signaling pathway.1. Perform a dose-response curve to determine the lowest effective concentration for CFTR correction. 2. Conduct a kinome-wide selectivity screen at 10x the effective concentration. 3. Compare the toxicity profile with other CFTR correctors that have a different chemical scaffold.Identification of unintended kinase targets that may be responsible for the toxicity. If toxicity persists with structurally different correctors, it may be an on-target effect.
Phenotype is inconsistent with known CFTR function. The observed effect may be due to modulation of an unknown off-target protein.1. Perform a "rescue" experiment by overexpressing a functional CFTR protein and observing if the phenotype is reversed. 2. Utilize chemical proteomics to identify protein binding partners of this compound.If the phenotype is not reversed by CFTR overexpression, it is likely an off-target effect. Chemical proteomics can help identify the unintended target.
Discrepancy between in vitro CFTR correction and cellular assay results. Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound.1. Assess cell permeability using a parallel artificial membrane permeability assay (PAMPA). 2. Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases. 3. Analyze compound stability in cell culture media and cell lysates over time using LC-MS.Improved understanding of the compound's behavior in the cellular environment, leading to adjustments in experimental design (e.g., use of efflux pump inhibitors, more frequent dosing).

Experimental Protocols

Protocol 1: Kinome Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. For screening, a final concentration of 1 µM is often used, which is significantly higher than its on-target EC50 for CFTR correction (105 nM).[3]

  • Kinase Panel: Engage a commercial kinase profiling service that offers a comprehensive panel of active human kinases (e.g., Eurofins, Reaction Biology).

  • Assay Format: The service will typically perform a competition binding assay or an enzymatic activity assay.

    • Competition Binding Assay: Measures the ability of this compound to displace a labeled ligand from the kinase active site.

    • Enzymatic Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by the kinase.

  • Data Analysis: The results are usually expressed as the percentage of kinase activity remaining in the presence of this compound or as a dissociation constant (Kd). Hits are identified as kinases that show significant inhibition (typically >50%) at the screening concentration.

Protocol 2: Western Blotting for Compensatory Signaling Pathway Activation

Objective: To investigate if this compound treatment leads to the activation of common stress-response or compensatory signaling pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest (e.g., human bronchial epithelial cells with the F508del mutation) and treat with this compound at the desired concentration and time points. Include a vehicle control (DMSO).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A significant change in the phosphorylation status of these kinases in treated versus control cells may suggest off-target activity.

Visualizations

G cluster_workflow Experimental Workflow for Investigating Unexpected Phenotypes A Unexpected Phenotype Observed with this compound Treatment B Is the phenotype consistent with known CFTR function? A->B C YES B->C YES D NO B->D NO I Likely On-Target Effect C->I E Perform Rescue Experiment: Overexpress functional CFTR D->E F Phenotype Reversed? E->F G YES F->G YES H NO F->H NO G->I J Likely Off-Target Effect H->J K Proceed with Kinome Profiling and Chemical Proteomics J->K

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

G cluster_pathway CFTR Protein Processing and Correction Pathway ER Endoplasmic Reticulum (ER) F508del Misfolded CFTR (F508del) ER->F508del Synthesis Golgi Golgi Apparatus Membrane Cell Membrane Golgi->Membrane Trafficking Channel Functional Cl- Channel Membrane->Channel Insertion GLPG3221 This compound (C2 Corrector) Degradation Proteasomal Degradation F508del->Degradation ER-associated degradation CorrectedCFTR Corrected CFTR CorrectedCFTR->Golgi Trafficking GLPG3221->CorrectedCFTR Correction

Caption: this compound's role in the CFTR correction pathway.

References

Technical Support Center: Interpreting Unexpected Results in Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting study results related to specific Galapagos compounds. Our aim is to clarify potential discrepancies and provide a clear path for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why are my experiments showing no effect of GLPG-3221 on SIK2 activity or inflammatory pathways?

A1: You are likely not observing any effect because this compound is not a Salt-Inducible Kinase (SIK) inhibitor. Based on publicly available information, this compound was developed as a C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3][4][5] Its mechanism of action is focused on addressing the protein misfolding defect in cystic fibrosis, specifically for the F508del mutation.[1]

If your research objective is to study the inhibition of SIKs and their role in inflammation, you should refer to Galapagos' "Toledo" program, which includes specific SIK inhibitor compounds such as GLPG3970.[6][7][8]

Q2: I found literature mentioning Galapagos and SIK inhibitors. Which compound should I be investigating for inflammatory conditions?

A2: The primary compound from Galapagos' Toledo program that has been publicly discussed in the context of SIK inhibition and inflammation is GLPG3970 , a SIK2/3 inhibitor.[6][9] Other compounds in this program include GLPG3312 (a pan-SIK inhibitor) and GLPG4399 (a selective SIK3 inhibitor).[7][10] For studies on inflammatory diseases, these are the relevant compounds to investigate, not this compound.

Q3: What is the established mechanism of action for this compound?

A3: this compound is a C2 corrector developed to treat cystic fibrosis (CF).[1][2] In individuals with the common F508del mutation in the CFTR gene, the resulting CFTR protein is misfolded and does not traffic to the cell surface. This compound was designed to be part of a triple combination therapy to help correct this misfolding, allowing the CFTR protein to reach the cell membrane and function as a chloride channel.[1] In preclinical studies, this combination therapy demonstrated an increase in chloride transport in human bronchial epithelial cells from patients with the F508del mutation.[2]

Troubleshooting Guide: Experimental Discrepancies

If you are encountering unexpected results when studying a Galapagos compound, use the following guide to troubleshoot your experiment.

Issue Potential Cause Recommended Action
No SIK2 inhibition observed with this compound. The compound being tested is this compound, which is a CFTR corrector, not a SIK inhibitor.Verify the identity and intended target of your test compound. For SIK inhibition studies, acquire a known SIK inhibitor such as GLPG3970.
Lack of anti-inflammatory cytokine modulation with this compound. As this compound's mechanism is related to CFTR protein correction, it is not expected to directly modulate inflammatory cytokines in the same manner as a SIK inhibitor.Refer to literature on Galapagos' SIK inhibitors (e.g., GLPG3970), which have shown modulation of pro- and anti-inflammatory cytokines.[7]
Inconsistent results in CFTR function assays. Experimental conditions may not be optimal for assessing CFTR corrector activity.Ensure you are using a relevant cell line (e.g., human bronchial epithelial cells with F508del mutation) and appropriate functional readouts, such as chloride transport assays (e.g., Ussing chamber).[1][2]

Quantitative Data Summary

This compound Preclinical Data
Parameter Value Assay/Context
EC50 105 nMCorrection of CFTR
Bioavailability (F%) 53%Rat (1 mg/kg, p.o.)
Clearance (Cl) 0.13 L/h/kgRat (1 mg/kg, i.v.)
Half-life (t1/2) 3 hoursRat (1 mg/kg, i.v.)

Data sourced from MedChemExpress product information, citing Scanio MJC, et al. ACS Med Chem Lett. 2019.[4]

GLPG3970 Clinical Trial Results (CALOSOMA Study in Psoriasis)
Endpoint GLPG3970 (n=13) Placebo (n=11) p-value
PASI 50 Response at Week 6 4 out of 13 patients0 out of 11 patients0.002
Individual PASI Score Improvement (Responders) 50%, 50%, 56%, 77%N/AN/A

PASI 50 is defined as at least a 50% improvement from baseline in the Psoriasis Area and Severity Index.[6][7]

Experimental Protocols

Protocol: Assessing CFTR Corrector Activity in vitro

  • Cell Culture: Culture human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation at an air-liquid interface.

  • Compound Treatment: Treat the apical and basolateral surfaces of the HBE cultures with the test compound (e.g., this compound in combination with a potentiator and another corrector) for 24-48 hours.

  • Ussing Chamber Assay: Mount the HBE cultures in an Ussing chamber.

  • Chloride Current Measurement: Perfuse the basolateral side with a chloride-containing solution and the apical side with a low-chloride solution. Measure the short-circuit current (Isc).

  • Stimulation: Sequentially add a phosphodiesterase inhibitor (e.g., IBMX) and a CFTR agonist (e.g., forskolin) to stimulate the CFTR channel.

  • Inhibition: Add a CFTR inhibitor to confirm that the measured current is CFTR-dependent.

  • Data Analysis: Quantify the change in Isc following stimulation as a measure of CFTR-mediated chloride transport.

Visualizations

Troubleshooting Workflow: Unexpected Results start Start: Unexpected result observed in experiment check_compound Is the compound this compound? start->check_compound check_assay Is the assay related to SIK inhibition or inflammation? check_compound->check_assay Yes cftr_assay Is the assay related to CFTR function? check_compound->cftr_assay No wrong_compound Conclusion: this compound is a CFTR corrector, not a SIK inhibitor. The observed result (or lack thereof) is expected. check_assay->wrong_compound Yes other_issue Conclusion: Issue is likely related to other experimental variables. check_assay->other_issue No correct_compound Action: Use a known SIK inhibitor (e.g., GLPG3970) for inflammation studies. wrong_compound->correct_compound protocol_review Action: Review experimental protocol for CFTR assays. Check cell lines and functional readouts. cftr_assay->protocol_review Yes cftr_assay->other_issue No

Caption: Troubleshooting workflow for unexpected experimental results.

Proposed Mechanism of this compound in Cystic Fibrosis cluster_cell Cell ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Trafficking Membrane Cell Membrane Golgi->Membrane Trafficking Functional_CFTR Functional CFTR Channel Membrane->Functional_CFTR F508del F508del CFTR Gene Mutation Misfolded_CFTR Misfolded CFTR Protein F508del->Misfolded_CFTR Misfolded_CFTR->ER Degradation Protein Degradation Misfolded_CFTR->Degradation ER-associated degradation Corrected_CFTR Corrected CFTR Protein Misfolded_CFTR->Corrected_CFTR GLPG3221 This compound (C2 Corrector) GLPG3221->Misfolded_CFTR Aids in folding Corrected_CFTR->Golgi Chloride Chloride Ion Transport Functional_CFTR->Chloride

Caption: Intended mechanism of action of this compound as a CFTR corrector.

Signaling Pathway of SIK Inhibition in Inflammation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CREB CREB Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_Inflammatory Promotes HDAC HDAC HDAC->CREB Deacetylates & inhibits CREB SIK SIK2 / SIK3 SIK->HDAC Phosphorylates & inhibits nuclear translocation of HDAC GLPG3970 GLPG3970 GLPG3970->SIK Pro_Inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Pro_Inflammatory_Stimuli->SIK Activates NFkB NF-kB Pathway Pro_Inflammatory_Stimuli->NFkB Pro_Inflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB->Pro_Inflammatory

Caption: SIK signaling pathway and the effect of inhibitors like GLPG3970.

References

Technical Support Center: GLPG-3221 In Vitro to In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vitro to in vivo correlation (IVIVC) for GLPG-3221, a C2 corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an investigational C2 corrector developed for the treatment of cystic fibrosis (CF).[1][2] It is designed to be part of a triple combination therapy to rescue the function of the defective CFTR protein, particularly in patients with the F508del mutation.[3][4] In vitro studies have demonstrated that triple combinations incorporating this compound can restore chloride transport in human bronchial epithelial (HBE) cells from CF patients to levels seen in healthy individuals.[2]

Q2: What preclinical pharmacokinetic data for this compound is publicly available?

A2: Publicly available data from studies in rats have shown that this compound has a clearance of 0.13 L/h/kg and a half-life of 3 hours following intravenous administration.[5] The oral bioavailability in rats was determined to be 53%.[5]

Q3: Why might the in vivo efficacy of this compound not directly correspond to the in vitro results?

A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. For this compound, this could be due to a variety of factors including, but not limited to:

  • Metabolism: Differences in metabolic pathways and rates between the in vitro systems (e.g., HBE cells, microsomes) and the in vivo environment.

  • Distribution: The compound may not reach the target tissue (bronchial epithelium) in sufficient concentrations in vivo.

  • Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to exert its effect.

  • Transporters: The compound may be a substrate for efflux or uptake transporters in vivo, which are not fully represented in vitro.

  • Complex Biological Environment: The in vivo environment is significantly more complex, with interactions with other cells, signaling molecules, and physiological factors that are not present in simplified in vitro models.

Troubleshooting Guides

Issue 1: Observed in vivo efficacy is lower than predicted from in vitro HBE cell assays.

This is a common scenario where potent in vitro activity does not translate to the expected level of efficacy in animal models or clinical trials.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Target Tissue Exposure:

    • Troubleshooting: Measure the concentration of this compound in lung tissue and/or bronchial epithelial cells in your animal model. Compare these concentrations to the in vitro EC50. If the in vivo concentrations are significantly lower, investigate the reasons for poor distribution.

  • Rapid Metabolism:

    • Troubleshooting: Conduct in vivo metabolite profiling in plasma and lung tissue. Compare the metabolite profile to that from in vitro systems (e.g., liver microsomes, hepatocytes). If there are significant differences, it may indicate the involvement of extrahepatic metabolism or different enzyme kinetics in vivo.

  • Efflux Transporter Activity:

    • Troubleshooting: Investigate if this compound is a substrate for common efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in the lung epithelium. This can be tested using in vitro transporter assays with and without specific inhibitors.

Data Presentation: Hypothetical In Vitro vs. In Vivo Data

ParameterIn Vitro (HBE Cells)In Vivo (Rat Model) - PlasmaIn Vivo (Rat Model) - Lung Tissue
This compound Concentration 100 nM (EC50)50 nM (Cmax)20 nM (Cmax)
Metabolite M1 Not Detected200 nM150 nM
Metabolite M2 10 nM50 nM40 nM

This table illustrates a hypothetical scenario where lung tissue concentrations are below the in vitro EC50 and a major metabolite (M1), not seen in vitro, is present in vivo.

Experimental Protocol: Lung Tissue Homogenate Preparation for LC-MS/MS Analysis

  • Excise the lungs from the animal model at various time points after dosing with this compound.

  • Rinse the lungs with ice-cold phosphate-buffered saline (PBS) to remove excess blood.

  • Blot the lungs dry and record the wet weight.

  • Add 3 volumes of ice-cold homogenization buffer (e.g., PBS with protease inhibitors) to the tissue.

  • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for subsequent protein precipitation and analysis by a validated LC-MS/MS method to quantify this compound and its potential metabolites.

Visualization: Troubleshooting Workflow for Poor IVIVC

ivivc_troubleshooting start Poor In Vitro to In Vivo Correlation Observed check_exposure Is Target Tissue Exposure Sufficient? start->check_exposure measure_pk Measure Lung Tissue Concentrations check_exposure->measure_pk No check_metabolism Is In Vivo Metabolism Different? check_exposure->check_metabolism Yes re_evaluate_model Re-evaluate In Vitro Model or In Vivo Dose measure_pk->re_evaluate_model metabolite_id In Vivo Metabolite Identification check_metabolism->metabolite_id Yes check_transporters Is it a Transporter Substrate? check_metabolism->check_transporters No metabolite_id->re_evaluate_model transporter_assays Conduct In Vitro Transporter Assays check_transporters->transporter_assays Yes check_transporters->re_evaluate_model No transporter_assays->re_evaluate_model

Caption: A logical workflow for troubleshooting poor IVIVC for this compound.

Issue 2: High inter-individual variability in in vivo response.

Significant variability in response can complicate the interpretation of in vivo studies and the prediction of human efficacy.

Potential Causes and Troubleshooting Steps:

  • Genetic Polymorphisms:

    • Troubleshooting: Investigate if there are known polymorphisms in drug-metabolizing enzymes or transporters that could affect the pharmacokinetics of this compound. If the animal model is outbred, consider genotyping the animals for relevant genes.

  • Differences in Gut Microbiota:

    • Troubleshooting: The gut microbiome can influence the metabolism of orally administered drugs. Consider co-housing animals or using animals from a single, well-controlled source to minimize variability.

  • Pathophysiological State of the Animal Model:

    • Troubleshooting: Ensure the disease model is well-characterized and consistent across all animals. Factors such as inflammation can alter the expression of metabolic enzymes and transporters.

Data Presentation: Hypothetical Pharmacokinetic Variability

Animal IDThis compound AUC (ng*h/mL)CYP3A Activity (arbitrary units)
Rat 115001.2
Rat 28502.5
Rat 316201.1
Rat 47802.8

This table illustrates a hypothetical inverse correlation between drug exposure (AUC) and the activity of a key metabolizing enzyme (CYP3A).

Experimental Protocol: In Vitro CYP450 Inhibition Assay

  • Use human liver microsomes (HLM) as the enzyme source.

  • Select a panel of specific CYP450 probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

  • Incubate HLM, the probe substrate, and a range of this compound concentrations.

  • Initiate the reaction by adding NADPH.

  • After a defined incubation period, stop the reaction and measure the formation of the probe substrate's metabolite using LC-MS/MS.

  • Calculate the IC50 value of this compound for each CYP isozyme to determine its potential for drug-drug interactions.

Visualization: Factors Contributing to In Vivo Variability

in_vivo_variability variability High In Vivo Variability genetics Genetic Polymorphisms (Metabolizing Enzymes, Transporters) variability->genetics microbiota Gut Microbiota Differences variability->microbiota pathophysiology Disease Model Inconsistency variability->pathophysiology drug_drug Potential Drug-Drug Interactions variability->drug_drug

Caption: Key factors that can contribute to high inter-individual variability in the in vivo response to this compound.

References

Navigating the Data Gap: A Technical Support Guide for the GLPG-3221 Phase 1 Trial

Author: BenchChem Technical Support Team. Date: December 2025

Mechelen, Belgium - For researchers, scientists, and drug development professionals investigating the cystic fibrosis corrector GLPG-3221, a significant challenge arises from the limited public availability of its Phase 1 clinical trial data. This technical support center provides a centralized resource to address questions and guide researchers in light of this data gap.

In November 2017, Galapagos NV initiated a Phase 1 study of this compound, a novel C2 corrector, in healthy volunteers in Belgium.[1][2] The primary objectives of this randomized, double-blind, placebo-controlled, single-center study were to evaluate the safety, tolerability, and pharmacokinetics of the compound.[1][2] While the company announced the trial's initiation and its intention to disclose the results at a future medical conference, specific quantitative data from this study has not been made publicly available through press releases or subsequent scientific publications.[1][2]

This absence of data presents a primary limitation for any further independent analysis or experimental planning. In October 2018, Galapagos and AbbVie restructured their collaboration on cystic fibrosis, with AbbVie assuming responsibility for the entire portfolio.[3] Subsequent communications from Galapagos have focused on a strategic pivot towards other therapeutic areas, and further updates on the clinical development of this compound, including the Phase 1 results, have not been issued.

This guide aims to provide a framework for understanding the known aspects of this compound and navigating the challenges posed by the unpublished Phase 1 data.

Frequently Asked Questions (FAQs)

Q1: What were the specific outcome measures of the this compound Phase 1 trial?

A1: The stated objectives of the Phase 1 trial were to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1][2] Without the published results, the specific parameters measured (e.g., adverse event frequency and severity, pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life) are not publicly known.

Q2: Is there any available data on the safety and tolerability profile of this compound in humans?

A2: No. The Phase 1 trial was designed to establish the initial safety and tolerability profile of this compound in humans. As the results from this trial have not been released, there is no publicly available clinical data on the safety and tolerability of this compound.

Q3: Where can I find the pharmacokinetic data for this compound from the Phase 1 trial?

A3: The pharmacokinetic data from the Phase 1 trial in healthy volunteers is not publicly available. Researchers would typically consult peer-reviewed publications, conference abstracts, or clinical trial registries for this information. In the case of this compound, this information has not been disseminated through these channels.

Q4: What is the known mechanism of action for this compound?

A4: this compound is a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. In individuals with the F508del mutation, the most common cause of cystic fibrosis, the CFTR protein is misfolded and degraded before it can reach the cell membrane. C2 correctors like this compound are designed to bind to the misfolded CFTR protein and assist in its proper folding and trafficking to the cell surface, thereby increasing the number of functional chloride channels. It was intended to be part of a triple combination therapy.

Q5: What are the implications of the lack of Phase 1 data for my research?

A5: The absence of Phase 1 data introduces significant uncertainty for any research involving this compound. Key limitations include:

  • Inability to Inform Dose Selection: Without pharmacokinetic and safety data, selecting appropriate and safe dose ranges for in vitro or in vivo preclinical studies is challenging.

  • Unknown Safety Profile: The lack of human safety data necessitates a highly cautious approach in any further studies.

  • Uncertainty in Clinical Potential: Without evidence of safety and a favorable pharmacokinetic profile in humans, the clinical viability of this compound remains unevaluated.

Troubleshooting and Experimental Guidance

Issue: Designing a preclinical study with this compound.

Guidance:

  • Leverage In Vitro Data: While clinical data is absent, preclinical in vitro data, if available through scientific literature or collaborations, can provide initial estimates for effective concentrations.

  • Conduct Dose-Ranging Studies: Extensive dose-ranging studies in the relevant preclinical models are essential to establish a therapeutic window and identify potential toxicity.

  • Monitor for Adverse Effects: Implement comprehensive monitoring for any potential adverse effects in animal studies, given the unknown human safety profile.

Issue: Justifying the continued investigation of this compound.

Guidance:

  • Focus on Mechanism of Action: Research efforts can be framed around the compound's role as a C2 corrector and its potential synergies with other CFTR modulators.

  • Comparative Studies: In vitro studies comparing the efficacy of this compound to other known CFTR correctors could provide valuable insights into its relative potency and mechanism.

  • Acknowledge Limitations: Any research proposal or publication must explicitly acknowledge the significant limitation of the unavailable Phase 1 data and the associated uncertainties.

Data Summary

Due to the lack of publicly available Phase 1 trial data, no quantitative summary can be provided for key parameters such as pharmacokinetics and safety in humans.

Experimental Protocols

As the specific methodologies of the this compound Phase 1 trial were not published, a generalized protocol for a first-in-human, single ascending dose (SAD) and multiple ascending dose (MAD) study is provided for reference.

Table 1: Generalized Phase 1 SAD/MAD Study Protocol

Phase Objective Typical Design Key Assessments
Single Ascending Dose (SAD) To evaluate the safety, tolerability, and pharmacokinetics of a single dose of the investigational drug.Healthy volunteers are enrolled in sequential cohorts and receive a single dose of either the drug at a specific level or a placebo. Doses are escalated in subsequent cohorts based on safety and tolerability data from the previous cohort.- Vital signs- Electrocardiograms (ECGs)- Adverse event monitoring- Blood and urine samples for pharmacokinetic analysis (Cmax, Tmax, AUC, t1/2)- Clinical laboratory tests (hematology, chemistry, urinalysis)
Multiple Ascending Dose (MAD) To evaluate the safety, tolerability, and pharmacokinetics of multiple doses of the investigational drug.Healthy volunteers are enrolled in cohorts and receive multiple doses of either the drug at a specific level or a placebo over a defined period.- Same as SAD, with additional assessments for drug accumulation and steady-state pharmacokinetics.- More extensive safety monitoring due to prolonged exposure.

Visualizations

The following diagrams illustrate the theoretical signaling pathway of a CFTR corrector and a typical experimental workflow for a Phase 1 clinical trial.

cluster_0 Cellular Processing of CFTR cluster_1 F508del Mutation Pathway cluster_2 This compound Intervention ER Endoplasmic Reticulum (ER) (Protein Synthesis & Folding) Misfolded_CFTR Misfolded F508del CFTR ER->Misfolded_CFTR Synthesis Golgi Golgi Apparatus (Protein Processing & Trafficking) Membrane Cell Membrane (Functional CFTR Channel) Golgi->Membrane Maturation and Insertion Proteasome Proteasome (Protein Degradation) Misfolded_CFTR->Golgi Corrected Trafficking Misfolded_CFTR->Proteasome ER-Associated Degradation (ERAD) GLPG3221 This compound (C2 Corrector) GLPG3221->Misfolded_CFTR Binds and partially corrects folding

Figure 1: Mechanism of Action of a C2 Corrector like this compound.

cluster_mad start Start screening Subject Screening (Inclusion/Exclusion Criteria) start->screening randomization Randomization (Drug vs. Placebo) screening->randomization sad Single Ascending Dose (SAD) Cohorts randomization->sad SAD Phase mad Multiple Ascending Dose (MAD) Cohorts randomization->mad MAD Phase safety_pk_sad Safety & PK Assessment sad->safety_pk_sad safety_pk_mad Safety & PK Assessment mad->safety_pk_mad dose_escalation Dose Escalation Decision safety_pk_sad->dose_escalation dose_escalation_mad Dose Escalation Decision safety_pk_mad->dose_escalation_mad dose_escalation->randomization Proceed to MAD dose_escalation->sad Escalate Dose end End of Trial (Data Analysis) dose_escalation_mad->mad Escalate Dose dose_escalation_mad->end Complete

Figure 2: Generalized Experimental Workflow of a Phase 1 Clinical Trial.

References

Technical Support Center: Investigational CFTR Modulator GLPG-3221 and Triple Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed information and troubleshooting guidance regarding the clinical development and eventual discontinuation of the GLPG-3221 triple combination therapy for cystic fibrosis (CF).

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of the this compound triple combination therapy for cystic fibrosis discontinued?

The development of the triple combination therapy involving this compound and other related compounds by Galapagos and AbbVie was halted due to underwhelming clinical trial results. While early in-vitro studies showed promise, the subsequent clinical trials in CF patients did not demonstrate a sufficient improvement in lung function to compete with existing and emerging therapies, most notably those developed by Vertex Pharmaceuticals.

A key clinical trial, the PELICAN study, evaluated the addition of a C2 corrector, GLPG2737, to the approved dual-combination therapy Orkambi® (lumacaftor/ivacaftor). Although the trial met its primary endpoint of reducing sweat chloride concentration, a biomarker of CFTR protein function, it failed to show a statistically significant improvement in the key clinical endpoint of percent predicted forced expiratory volume in one second (ppFEV1). The observed mean increase in ppFEV1 was 3.4%, which was considered clinically insufficient compared to the significant improvements seen with other triple combination therapies in development at the time.[1]

Furthermore, the FALCON trial, which assessed a triple combination of Galapagos' proprietary compounds (GLPG2451, GLPG2222, and GLPG2737), also yielded disappointing results. The addition of the third compound (GLPG2737) to the dual combination did not lead to an additional enhancement of CFTR activity. These results led to a re-evaluation of the collaboration between Galapagos and AbbVie.

Ultimately, AbbVie took over the entire CF portfolio from Galapagos but later discontinued all its cystic fibrosis programs after a subsequent triple combination therapy also failed to meet predefined success criteria in a Phase 2 study.[2]

Q2: What were the specific molecules in the Galapagos/AbbVie triple combination therapies?

Galapagos and AbbVie were developing a triple combination therapy for cystic fibrosis, particularly for patients with the F508del mutation. This therapy consisted of three types of small molecules designed to rescue the function of the defective CFTR protein:

  • C1 Corrector: A molecule intended to improve the processing and trafficking of the misfolded F508del-CFTR protein to the cell surface. An example from their pipeline is GLPG2222 .

  • C2 Corrector: A second type of corrector molecule with a different mechanism of action, also aimed at improving the conformation and cell surface expression of the F508del-CFTR protein. This compound and GLPG2737 were C2 correctors in their portfolio.

  • Potentiator: A molecule designed to increase the opening probability (gating) of the CFTR channel once it is at the cell surface, thereby enhancing chloride ion transport. GLPG2451 is an example of a potentiator from their pipeline.

The strategy was to combine these three components to achieve a greater therapeutic effect than dual-combination therapies.

Q3: What was the proposed mechanism of action for the triple combination therapy?

The triple combination therapy was designed to address the multifaceted defects of the F508del-CFTR protein through a synergistic mechanism:

  • Correction of Protein Folding and Trafficking: The F508del mutation leads to the misfolding of the CFTR protein in the endoplasmic reticulum (ER), which is then targeted for degradation by the cell's quality control machinery. The C1 and C2 correctors were designed to bind to different sites on the misfolded F508del-CFTR protein, acting as pharmacological chaperones to stabilize its structure and facilitate its proper folding and trafficking to the cell surface. The use of two distinct correctors was intended to have an additive or synergistic effect on rescuing the protein from degradation.

  • Enhancement of Channel Function: For the corrected F508del-CFTR protein that successfully reaches the cell surface, its channel gating function is still impaired. The potentiator molecule was designed to bind to the CFTR protein at the cell membrane and increase the probability of the channel being in an open state, thereby augmenting the flow of chloride ions across the membrane.

By combining these actions, the therapy aimed to restore a clinically meaningful level of CFTR function, leading to improved hydration of airway surfaces and a reduction in the signs and symptoms of cystic fibrosis.

Data Presentation

The following tables summarize the key quantitative data from the PELICAN and FALCON clinical trials.

Table 1: Summary of Key Efficacy Data from the PELICAN Trial

ParameterGLPG2737 + Orkambi®Placebo + Orkambi®
Number of Patients 148
Mean Change from Baseline in ppFEV1 at Day 28 +3.4%Not Reported
Mean Change from Baseline in Sweat Chloride at Day 28 -19.6 mmol/LNot Reported
Statistical Significance of ppFEV1 Change Not Statistically SignificantN/A
Statistical Significance of Sweat Chloride Change Statistically SignificantN/A

Table 2: Summary of Key Efficacy Data from the FALCON Trial (Part 1)

ParameterDual Combination (GLPG2451 + GLPG2222)Triple Combination (GLPG2451 + GLPG2222 + GLPG2737)
Number of Patients 1010
Mean Change from Baseline in ppFEV1 ~3%No additional enhancement
Mean Change from Baseline in Sweat Chloride ~ -25 mmol/LNo additional enhancement

Experimental Protocols

While full, detailed clinical trial protocols are not publicly available, the following outlines the methodologies for the key experiments based on information from clinical trial registries and publications.

1. PELICAN Clinical Trial (NCT03474042)

  • Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: 22 adult patients (≥18 years) with a confirmed diagnosis of cystic fibrosis, homozygous for the F508del CFTR mutation. Participants were on a stable treatment regimen of Orkambi® (lumacaftor 400 mg/ivacaftor 250 mg twice daily) for at least 12 weeks prior to the study.

  • Treatment Arms:

    • Arm 1: GLPG2737 administered orally twice daily for 28 days in addition to their ongoing Orkambi® treatment.

    • Arm 2: Placebo administered orally twice daily for 28 days in addition to their ongoing Orkambi® treatment.

  • Primary Outcome Measures:

    • Change from baseline in sweat chloride concentration at day 28.

  • Secondary Outcome Measures:

    • Change from baseline in percent predicted forced expiratory volume in one second (ppFEV1).

    • Safety and tolerability.

2. FALCON Clinical Trial (NCT03540524)

  • Study Design: A Phase 1b, multicenter, open-label, non-randomized, multiple-cohort study.

  • Participant Population: Adult patients with cystic fibrosis, homozygous for the F508del mutation.

  • Treatment Protocol (Part 1):

    • Days 1-14: Patients received a dual combination of potentiator GLPG2451 and C1 corrector GLPG2222.

    • Days 15-28: Patients received a triple combination of GLPG2451, GLPG2222, and C2 corrector GLPG2737.

  • Primary Outcome Measures:

    • Safety and tolerability.

  • Secondary Outcome Measures:

    • Change from baseline in sweat chloride concentration.

    • Change from baseline in ppFEV1.

3. Key Experimental Methodologies

  • Sweat Chloride Test:

    • Principle: This test measures the concentration of chloride in sweat. In CF, defective CFTR protein in the sweat ducts prevents the normal reabsorption of chloride, leading to elevated levels in sweat.

    • Procedure (General):

      • A small area of the skin, typically on the forearm, is cleaned.

      • Two electrodes are placed on the skin. One is covered with a gauze pad soaked in pilocarpine, a medication that stimulates sweating.

      • A weak electrical current is applied to deliver the pilocarpine into the skin.

      • After a set period, the electrodes are removed, and the stimulated area is cleaned.

      • A special sweat collection device is placed over the area to collect sweat for a specified time.

      • The collected sweat is then analyzed to determine the chloride concentration.

  • Spirometry (FEV1 Measurement):

    • Principle: Spirometry is a pulmonary function test that measures the volume and/or flow of air that an individual can inhale and exhale. FEV1 is the volume of air that can be forcibly exhaled in the first second after a full inhalation.

    • Procedure (General):

      • The patient is seated in an upright position.

      • They inhale maximally.

      • They then exhale as forcefully and rapidly as possible into a spirometer for at least six seconds.

      • The spirometer measures the volume of air exhaled over time.

      • The procedure is typically repeated several times to ensure a reliable measurement.

      • The highest FEV1 value is recorded and compared to predicted values based on the patient's age, height, sex, and ethnicity to calculate the ppFEV1.

Mandatory Visualization

Below are diagrams illustrating the CFTR signaling pathway and the experimental workflow of the PELICAN trial.

CFTR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent_CFTR Nascent F508del-CFTR Misfolded_CFTR Misfolded F508del-CFTR Nascent_CFTR->Misfolded_CFTR F508del Mutation Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Corrected_CFTR Corrected CFTR Processed_CFTR Processed CFTR Corrected_CFTR->Processed_CFTR Trafficking Membrane_CFTR CFTR Channel Processed_CFTR->Membrane_CFTR Insertion Chloride_Out Cl- Membrane_CFTR->Chloride_Out Chloride Efflux Chloride_In Cl- C1_Corrector GLPG2222 (C1 Corrector) C1_Corrector->Misfolded_CFTR Stabilize & Correct Folding C2_Corrector This compound/GLPG2737 (C2 Corrector) C2_Corrector->Misfolded_CFTR Stabilize & Correct Folding Potentiator GLPG2451 (Potentiator) Potentiator->Membrane_CFTR Increases Gating

Caption: Mechanism of action of the triple combination CFTR modulator therapy.

PELICAN_Trial_Workflow Patient_Population CF Patients (F508del Homozygous) Stable on Orkambi® (n=22) Randomization Randomization Patient_Population->Randomization Treatment_Arm GLPG2737 + Orkambi® (n=14) Randomization->Treatment_Arm Placebo_Arm Placebo + Orkambi® (n=8) Randomization->Placebo_Arm Treatment_Period 28-Day Treatment Period Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Assessment Endpoint Assessment Treatment_Period->Endpoint_Assessment Sweat_Chloride Sweat Chloride (Primary Endpoint) Endpoint_Assessment->Sweat_Chloride FEV1 ppFEV1 (Secondary Endpoint) Endpoint_Assessment->FEV1

Caption: Workflow of the PELICAN clinical trial.

References

Technical Support Center: Optimizing Dosing Regimens for GLPG-3221 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving GLPG-3221, a C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the mechanism of action of this compound? This compound is a C2 corrector of the CFTR protein.[1] In individuals with cystic fibrosis caused by the F508del mutation, the CFTR protein is misfolded and does not traffic to the cell surface correctly. This compound helps to correct this misfolding, increasing the amount of functional CFTR protein at the cell surface.[2][3] It is intended to be used as part of a triple combination therapy with a C1 corrector and a potentiator to achieve maximal therapeutic effect.[2][3][4]
What is the preclinical pharmacokinetic profile of this compound? In a study with rats, this compound was administered at a dose of 1 mg/kg.[5] The key pharmacokinetic parameters are summarized in the table below.
Which preclinical models are suitable for evaluating this compound? Animal models that recapitulate the pathophysiology of cystic fibrosis are essential. Ferrets, pigs, and rabbits are considered to have a high degree of similarity to human CFTR and are responsive to modulators.[5] While mouse models are also used, they may not fully replicate the lung pathology seen in humans.[6] The choice of model will depend on the specific research question and endpoints being evaluated.
How is the efficacy of CFTR correctors like this compound measured in preclinical models? Efficacy can be assessed through various in vitro, ex vivo, and in vivo assays.[6] In vitro assays using human bronchial epithelial (HBE) cells from patients with the F508del mutation can measure the restoration of chloride transport.[7] In vivo measurements can include sweat chloride concentration, nasal potential difference, and intestinal current measurements.[6]

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of this compound in Rats

ParameterRoute of AdministrationDose (mg/kg)ValueReference
Clearance (Cl)Intravenous (i.v.)10.13 L/h/kg[5]
Half-life (t1/2)Intravenous (i.v.)13 hours[5]
Oral Bioavailability (F%)Oral (p.o.)153%[5]

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in Preclinical Studies with CFTR Correctors

IssuePotential Cause(s)Recommended Solution(s)
High variability in plasma drug concentration - Improper oral gavage technique leading to incomplete dosing.- Low aqueous solubility of the compound affecting absorption.[8]- pH-dependent solubility.[8]- Animal stress affecting gastrointestinal transit time.- Ensure proper training on oral gavage techniques.[9]- Use a formulation vehicle that enhances solubility.- Assess the pH-dependent solubility of the compound and consider buffered formulations.- Acclimatize animals to handling and the dosing procedure to minimize stress.[9]
Lack of efficacy in an animal model - Suboptimal dose or dosing frequency.- Poor bioavailability in the chosen species.- The animal model does not accurately reflect the human disease state for the targeted mechanism.[2]- Insufficient target engagement.- Conduct a dose-response study to identify the optimal dose.- Perform pharmacokinetic studies in the selected animal model to determine exposure levels.- Select an animal model known to be responsive to CFTR modulators (e.g., ferret, pig).[5]- Measure downstream biomarkers of CFTR function (e.g., sweat chloride, nasal potential difference) to confirm target engagement.[6]
Adverse events observed (e.g., weight loss, lethargy) - Compound toxicity at the administered dose.- Vehicle-related toxicity.- Stress from the experimental procedures.- Perform a dose-range finding study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess vehicle effects.- Refine handling and dosing procedures to minimize animal stress.
Inconsistent results between experiments - Variability in animal health, age, or genetic background.- Inconsistent compound formulation or administration.- Inter-operator variability in experimental procedures.- Use animals from a reputable supplier with a consistent health and genetic status.- Prepare fresh formulations for each experiment and ensure consistent administration technique.- Standardize all experimental protocols and ensure all personnel are adequately trained.

Signaling Pathways and Experimental Workflows

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_mRNA F508del CFTR mRNA Ribosome Ribosome F508del_mRNA->Ribosome Translation Misfolded_CFTR Misfolded F508del-CFTR Ribosome->Misfolded_CFTR Chaperones Chaperone Proteins Misfolded_CFTR->Chaperones Binding GLPG3221 This compound (C2 Corrector) Misfolded_CFTR->GLPG3221 Binding & Correction Partially_Corrected_CFTR Partially Corrected CFTR Misfolded_CFTR->Partially_Corrected_CFTR Correction Proteasome Proteasomal Degradation Chaperones->Proteasome Targeting for Degradation Processed_CFTR Further Processing & Maturation Partially_Corrected_CFTR->Processed_CFTR Trafficking Functional_CFTR Functional CFTR Channel Processed_CFTR->Functional_CFTR Insertion Chloride_Transport Chloride Ion Transport Functional_CFTR->Chloride_Transport

Caption: Mechanism of action of this compound as a CFTR corrector.

Dosing_Optimization_Workflow cluster_PK Pharmacokinetic (PK) Studies cluster_DoseFinding Dose-Range Finding Study cluster_Efficacy Efficacy Studies cluster_Analysis Data Analysis & Optimization PK_Dose Single Dose PK (e.g., 1 mg/kg in rats) PK_Parameters Determine Cl, t1/2, F% PK_Dose->PK_Parameters MTD Determine Maximum Tolerated Dose (MTD) PK_Parameters->MTD Inform starting dose Dose_Selection Select Dose Range for Efficacy Studies MTD->Dose_Selection Dosing_Regimen Administer Multiple Dosing Regimens Dose_Selection->Dosing_Regimen Efficacy_Model Select Appropriate Animal Model (e.g., Ferret) Efficacy_Model->Dosing_Regimen Efficacy_Endpoints Measure Efficacy (e.g., Sweat Chloride) Dosing_Regimen->Efficacy_Endpoints PK_PD_Modeling PK/PD Modeling Efficacy_Endpoints->PK_PD_Modeling Optimal_Dose Identify Optimal Dosing Regimen PK_PD_Modeling->Optimal_Dose

Caption: Workflow for optimizing dosing regimens in preclinical models.

Experimental Protocols

1. In Vivo Pharmacokinetic (PK) Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound.

  • Animals: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Dosing:

    • Intravenous (i.v.): A single dose of 1 mg/kg this compound is administered via the tail vein.[5] The compound is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline).

    • Oral (p.o.): A single dose of 1 mg/kg this compound is administered by oral gavage.[5] The compound is formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters such as clearance (Cl), half-life (t1/2), and oral bioavailability (F%) are calculated using non-compartmental analysis software.

2. Efficacy Evaluation in a Cystic Fibrosis Animal Model (General Protocol)

  • Objective: To evaluate the in vivo efficacy of this compound in restoring CFTR function.

  • Animal Model: A relevant cystic fibrosis model, such as the F508del ferret model, is used.[5]

  • Experimental Groups:

    • Vehicle control group.

    • This compound low-dose group.

    • This compound mid-dose group.

    • This compound high-dose group.

    • Positive control group (e.g., a clinically approved CFTR modulator combination).

  • Dosing Regimen: this compound is administered orally once or twice daily for a specified duration (e.g., 14-28 days). Doses are selected based on prior pharmacokinetic and dose-range finding studies.

  • Efficacy Endpoints:

    • Sweat Chloride Measurement: Sweat is collected after stimulation with pilocarpine iontophoresis, and chloride concentration is measured. A reduction in sweat chloride indicates restoration of CFTR function.

    • Nasal Potential Difference (NPD): The voltage across the nasal epithelium is measured in response to perfusion with solutions that stimulate or inhibit different ion channels, including CFTR. An increase in the chloride-conductive pathway response after CFTR stimulation indicates improved function.

    • Intestinal Current Measurement (ICM): A section of the intestine is mounted in an Ussing chamber, and the short-circuit current is measured in response to secretagogues that stimulate CFTR-mediated chloride secretion.

  • Data Analysis: Efficacy endpoints are compared between the vehicle control and treatment groups using appropriate statistical methods. A dose-dependent improvement in CFTR function is indicative of compound efficacy.

References

Validation & Comparative

A Comparative Guide to C2 Correctors for CFTR: GLPG-3221 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies is rapidly evolving, with a focus on combination regimens that restore protein function to near-normal levels. C2 correctors, a critical component of these combinations, play a pivotal role in rescuing the processing and trafficking of the most common CF-causing mutant, F508del-CFTR. This guide provides an objective comparison of the investigational C2 corrector GLPG-3221 with other notable C2 correctors, supported by available experimental data.

Quantitative Comparison of C2 Corrector Efficacy

The following table summarizes key in vitro efficacy data for this compound and other prominent C2 correctors. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.

CorrectorDeveloperIn Vitro Potency (EC50)In Vitro Efficacy (% of Wild-Type CFTR Function)Mechanism of Action Classification
This compound Galapagos/AbbVie105 nM[1]In triple combination, increased CFTR current to 585% compared to a double combination alone in human bronchial epithelial (HBE) cells[2].Novel C2 Corrector
GLPG-2737 Galapagos/AbbVie497 nM (alone); 18 nM (with C1 corrector)-Novel C2 Corrector
Tezacaftor (VX-661) Vertex PharmaceuticalsNot explicitly defined as a standalone C2 corrector; functions as a C1 corrector.In combination with ivacaftor, led to a 3.75 percentage point increase in ppFEV1 in patients homozygous for F508del[3].Type I Corrector
Elexacaftor (VX-445) Vertex Pharmaceuticals~280 nM (in the presence of a C1 corrector)[1][4]In triple combination (Trikafta), restored F508del-CFTR function to ~62% of wild-type in homozygous nasal epithelia[1].Type III Corrector

Signaling Pathways and Mechanisms of Action

The correction of F508del-CFTR trafficking is a multi-step process. Different classes of correctors are thought to bind to distinct sites on the CFTR protein, leading to synergistic effects when used in combination.

CFTR_Correction_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Misfolded F508del-CFTR Misfolded F508del-CFTR Corrected CFTR Corrected CFTR Misfolded F508del-CFTR->Corrected CFTR Correction Degradation Degradation Misfolded F508del-CFTR->Degradation Proteasomal Pathway Mature CFTR Mature CFTR Corrected CFTR->Mature CFTR Processing & Maturation Cell_Surface Cell Surface Mature CFTR->Cell_Surface Trafficking This compound This compound This compound->Misfolded F508del-CFTR Binds to C2 site Other_C2 Other C2 Correctors (e.g., Elexacaftor) Other_C2->Misfolded F508del-CFTR Binds to distinct site C1_Corrector C1 Corrector (e.g., Tezacaftor) C1_Corrector->Misfolded F508del-CFTR Binds to NBD1

Caption: Mechanism of CFTR correction by different classes of modulators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CFTR C2 correctors.

Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells from cystic fibrosis patients (homozygous for F508del) are cultured on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Corrector Incubation: Cells are incubated with the C2 corrector (e.g., this compound) and any combination correctors (e.g., a C1 corrector) for 24-48 hours to allow for CFTR rescue.

  • Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers, and the apical and basolateral chambers are filled with Krebs-bicarbonate Ringer solution and maintained at 37°C.

  • Short-Circuit Current Measurement: The epithelial monolayer is voltage-clamped at 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously recorded.

  • Pharmacological Modulation:

    • Amiloride is added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin is then added to activate adenylyl cyclase, increase intracellular cAMP, and stimulate CFTR-mediated chloride secretion.

    • A CFTR potentiator (e.g., ivacaftor) is often added to maximize channel opening.

    • Finally, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.

  • Data Analysis: The change in Isc in response to forskolin and the CFTR inhibitor is calculated to quantify CFTR function.

Forskolin-Induced Swelling (FIS) Assay in Organoids

This assay provides a measure of CFTR function in a more physiologically relevant 3D culture system.

Methodology:

  • Organoid Culture: Intestinal or bronchial organoids are established from patient-derived biopsies and cultured in a basement membrane matrix.

  • Corrector Treatment: Organoids are pre-incubated with CFTR correctors for 24-48 hours.

  • Assay Initiation: The culture medium is replaced with a solution containing forskolin to stimulate CFTR-mediated fluid secretion into the organoid lumen.

  • Imaging: Brightfield or confocal microscopy is used to capture images of the organoids at baseline (t=0) and at various time points after forskolin addition.

  • Data Analysis: The change in the cross-sectional area or volume of the organoids over time is quantified. The area under the curve (AUC) is often used as a measure of CFTR function.

Western Blot for CFTR Protein Maturation

Western blotting is used to assess the glycosylation status of the CFTR protein, which indicates its trafficking through the endoplasmic reticulum (ER) and Golgi apparatus.

Methodology:

  • Cell Lysis: Cells treated with or without CFTR correctors are lysed in a suitable buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for CFTR.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) are identified based on their molecular weight. An increase in the Band C to Band B ratio indicates improved CFTR maturation and trafficking.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CFTR C2 corrector.

Experimental_Workflow Start Start Compound_Screening High-Throughput Screening (e.g., YFP-Halide Assay) Start->Compound_Screening Lead_Optimization Lead Optimization (Medicinal Chemistry) Compound_Screening->Lead_Optimization Western_Blot Western Blot (CFTR Maturation) Lead_Optimization->Western_Blot FIS_Assay Forskolin-Induced Swelling (Organoid Function) Western_Blot->FIS_Assay Ussing_Chamber Ussing Chamber (Epithelial Ion Transport) FIS_Assay->Ussing_Chamber Preclinical_Development Preclinical Development Ussing_Chamber->Preclinical_Development

Caption: Preclinical evaluation workflow for CFTR C2 correctors.

References

A Tale of Two Strategies: Comparing the Developmental Trajectories of GLPG-3221 and Vertex's CFTR Modulators in Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the divergent paths of Galapagos's former cystic fibrosis (CF) candidate, GLPG-3221, and Vertex Pharmaceuticals' market-leading compounds offer a compelling case study in the complexities of CFTR modulator development. While both strategies aimed to correct the underlying protein defect in cystic fibrosis, their clinical outcomes and ultimate trajectories have been starkly different.

Initially developed by Galapagos in collaboration with AbbVie, this compound was a C2-type corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] The therapeutic strategy was to employ a triple combination therapy, comprising a C1 corrector, a C2 corrector like this compound, and a potentiator, to rescue the function of the most common disease-causing mutation, F508del.[1] However, after a series of disappointing clinical trial results, AbbVie, which had taken over the program, discontinued development.[3][4] The assets were subsequently licensed by Sionna Therapeutics in 2024, with plans to integrate them into novel combination therapies.[3]

In contrast, Vertex Pharmaceuticals has successfully brought to market a series of groundbreaking CFTR modulators, culminating in the highly effective triple combination therapy, Trikafta (elexacaftor/tezacaftor/ivacaftor), and its next-generation successor, the vanza triple (vanzacaftor/tezacaftor/deutivacaftor), also known as Alyftrek.[5][6] These therapies have transformed the treatment landscape for the vast majority of individuals with CF.

This guide provides a comparative analysis of the mechanistic principles, available preclinical and clinical data, and the developmental histories of the this compound-based strategy and Vertex's successful portfolio of CFTR modulators.

Mechanism of Action: A Subtle Yet Significant Distinction

Both therapeutic strategies are built on the principle of combining multiple drugs to address the complex defects of the F508del-CFTR protein. This mutation leads to a protein that is both misfolded and improperly trafficked to the cell surface (a processing defect) and, if it does reach the surface, exhibits defective channel gating (a functional defect).

The Galapagos/AbbVie approach, which included this compound, aimed to use two different types of correctors (C1 and C2) in conjunction with a potentiator.[1] The hypothesis was that targeting the misfolded protein at two distinct points in its processing pathway would lead to a more effective rescue of its trafficking to the cell surface. The potentiator would then act on the rescued channels to enhance their opening.

Vertex's approved triple combination therapies also employ a corrector and a potentiator.[7][8] Trikafta and the vanza triple combine two correctors (elexacaftor and tezacaftor, or vanzacaftor and tezacaftor) with a potentiator (ivacaftor or deutivacaftor).[5] While mechanistically similar to the Galapagos/AbbVie strategy, the specific chemical entities and their synergistic interactions have proven to be highly effective in restoring CFTR function to near-normal levels in many patients.

CFTR_Modulator_Mechanisms cluster_Galapagos Galapagos/AbbVie Strategy (Hypothetical) cluster_Vertex Vertex Strategy (e.g., Trikafta) Misfolded_CFTR Misfolded F508del-CFTR in Endoplasmic Reticulum C1_Corrector C1 Corrector Misfolded_CFTR->C1_Corrector GLPG3221 This compound (C2 Corrector) Misfolded_CFTR->GLPG3221 Corrected_CFTR Partially Corrected CFTR C1_Corrector->Corrected_CFTR Correction GLPG3221->Corrected_CFTR Correction Surface_CFTR_G CFTR at Cell Surface Corrected_CFTR->Surface_CFTR_G Trafficking Potentiator_G Potentiator Surface_CFTR_G->Potentiator_G Active_CFTR_G Open CFTR Channel (Chloride Transport) Potentiator_G->Active_CFTR_G Potentiation Misfolded_CFTR_V Misfolded F508del-CFTR in Endoplasmic Reticulum Corrector_1_V Corrector 1 (e.g., Elexacaftor) Misfolded_CFTR_V->Corrector_1_V Corrector_2_V Corrector 2 (e.g., Tezacaftor) Misfolded_CFTR_V->Corrector_2_V Corrected_CFTR_V Corrected CFTR Corrector_1_V->Corrected_CFTR_V Correction Corrector_2_V->Corrected_CFTR_V Correction Surface_CFTR_V CFTR at Cell Surface Corrected_CFTR_V->Surface_CFTR_V Trafficking Potentiator_V Potentiator (e.g., Ivacaftor) Surface_CFTR_V->Potentiator_V Active_CFTR_V Open CFTR Channel (Chloride Transport) Potentiator_V->Active_CFTR_V Potentiation Experimental_Workflow HTS High-Throughput Screening (Membrane Potential Dyes) Lead_Opt Lead Optimization (Structure-Activity Relationship) HTS->Lead_Opt Identify Hits In_Vitro In Vitro Validation (Ussing Chamber on HBE cells) Lead_Opt->In_Vitro Select Candidates Preclinical Preclinical Toxicology & Pharmacokinetics In_Vitro->Preclinical Confirm Mechanism Phase1 Phase 1 Clinical Trial (Safety in Healthy Volunteers) Preclinical->Phase1 IND-Enabling Studies Phase2 Phase 2 Clinical Trial (Proof-of-Concept in CF Patients) Phase1->Phase2 Establish Safety Phase3 Phase 3 Clinical Trial (Efficacy & Safety in Large Cohort) Phase2->Phase3 Measure ppFEV1, Sweat Chloride Regulatory Regulatory Submission & Approval Phase3->Regulatory Demonstrate Benefit

References

A Comparative Analysis of GLPG-3221 and First-Generation CFTR Correctors in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the C2 corrector GLPG-3221 against first-generation cystic fibrosis transmembrane conductance regulator (CFTR) correctors, lumacaftor and tezacaftor. This analysis is supported by available in vitro experimental data and detailed methodologies for key assays.

Cystic fibrosis (CF) is a genetic disorder precipitated by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to the misfolding and premature degradation of the CFTR protein, preventing its transit to the cell surface and resulting in defective ion transport. CFTR correctors are a class of therapeutic agents designed to rescue the trafficking of this mutated protein. This guide focuses on the comparative efficacy of this compound, a component of a triple combination therapy, and the first-generation correctors, lumacaftor and tezacaftor.

Efficacy in Restoring CFTR Function: A Head-to-Head Comparison

In vitro studies utilizing human bronchial epithelial (HBE) cells from patients with the homozygous F508del mutation have demonstrated the superior efficacy of a triple combination therapy containing a C2 corrector, such as a precursor to this compound, when compared to first-generation correctors.

A significant finding from preclinical studies indicated that a triple combination therapy incorporating the C2 corrector GLPG2665, a developmental precursor to this compound, demonstrated up to a six-fold greater increase in chloride transport compared to Orkambi® (a combination of the first-generation corrector lumacaftor and the potentiator ivacaftor).[1] Furthermore, it has been reported that a triple combination therapy including this compound showed superior effects in restoring chloride transport in HBE cells from F508del patients compared to both Orkambi® and a combination of tezacaftor and ivacaftor.[2]

Compound/Combination Cell Model Assay Efficacy Outcome
Triple Combination (incl. GLPG2665) F508del homozygous HBE cellsChloride Transport AssayUp to 6-fold greater than Orkambi®[1]
Triple Combination (incl. This compound) F508del HBE cellsChloride Transport AssaySuperior to Orkambi® and Tezacaftor/Ivacaftor[2]
Orkambi® (Lumacaftor/Ivacaftor) F508del homozygous HBE cellsChloride Transport AssayBaseline for comparison
Tezacaftor/Ivacaftor F508del HBE cellsChloride Transport AssayBaseline for comparison

Delving into the Mechanisms: How CFTR Correctors Work

The primary function of CFTR correctors is to overcome the processing defect of the F508del-CFTR protein within the endoplasmic reticulum (ER), allowing it to traffic to the cell surface and function as a chloride channel. First-generation correctors like lumacaftor and tezacaftor partially restore this process. Next-generation correctors, such as the C2 corrector this compound, are designed to be used in combination with other correctors (C1 type) and a potentiator to achieve a more robust rescue of CFTR function.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del-CFTR_misfolded Misfolded F508del-CFTR F508del-CFTR_corrected Partially Corrected F508del-CFTR F508del-CFTR_misfolded->F508del-CFTR_corrected Correction (Lumacaftor/Tezacaftor/ This compound) Proteasomal_Degradation Proteasomal Degradation F508del-CFTR_misfolded->Proteasomal_Degradation Default Pathway F508del-CFTR_matured Matured F508del-CFTR F508del-CFTR_corrected->F508del-CFTR_matured Trafficking CFTR_Channel Functional CFTR Channel F508del-CFTR_matured->CFTR_Channel Insertion Cl_ion Cl- CFTR_Channel->Cl_ion Chloride Transport

Figure 1: Mechanism of Action of CFTR Correctors.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to evaluate the efficacy of CFTR correctors.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport in HBE Cells

This assay measures ion transport across an epithelial cell monolayer, providing a functional readout of CFTR channel activity.

Start Start Culture_HBE Culture F508del HBE cells on permeable supports Start->Culture_HBE Treat_Correctors Treat with Correctors (e.g., Lumacaftor, Tezacaftor, or This compound combination) for 24-48h Culture_HBE->Treat_Correctors Mount_Ussing Mount cell inserts in Ussing Chambers Treat_Correctors->Mount_Ussing Add_Amiloride Add Amiloride (inhibits ENaC) Mount_Ussing->Add_Amiloride Add_Forskolin Add Forskolin (activates CFTR) Add_Amiloride->Add_Forskolin Add_Potentiator Add Potentiator (e.g., Ivacaftor) Add_Forskolin->Add_Potentiator Add_Inhibitor Add CFTR Inhibitor (e.g., CFTRinh-172) Add_Potentiator->Add_Inhibitor Measure_Isc Measure Short-Circuit Current (Isc) Add_Inhibitor->Measure_Isc End End Measure_Isc->End

References

Head-to-Head Studies of GLPG-3221 and Other Investigational CF Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the preclinical and clinical landscape of investigational cystic fibrosis transmembrane conductance regulator (CFTR) modulators, with a focus on the since-discontinued C2 corrector, GLPG-3221.

Executive Summary

This compound, a novel C2 corrector developed by Galapagos and AbbVie, was a component of a broader strategy to create a triple-combination therapy for cystic fibrosis (CF). While preclinical data demonstrated its potential, the clinical development of this compound and the entire AbbVie CF portfolio was ultimately discontinued. Consequently, no head-to-head clinical studies involving this compound were ever conducted. This guide provides a comprehensive overview of the available preclinical data for this compound and presents a comparative analysis with other investigational and approved CFTR modulators from the same era, for which clinical data are available. This includes compounds from both AbbVie's and Vertex Pharmaceuticals' pipelines. The objective is to offer a contextual understanding of the therapeutic landscape at the time of this compound's development.

Preclinical Profile of this compound

This compound (also known as ABBV-3221) was identified as a potent C2 corrector of the CFTR protein.[1] Preclinical investigations revealed its ability to improve the function of the F508del-CFTR protein, the most common mutation in CF, particularly when used in a triple combination with a C1 corrector and a potentiator.[1]

Preclinical Pharmacokinetics of this compound in Rats

The following table summarizes the preclinical pharmacokinetic parameters of this compound in rats, as reported by Scanio et al. (2019).[2]

ParameterIntravenous (1 mg/kg)Oral (1 mg/kg)
Clearance (Cl) 0.13 L/h/kg-
Half-life (t½) 3 hours-
Oral Bioavailability (F%) -53%

Investigational and Approved CFTR Modulators (circa 2018-2023)

During the period of this compound's early development, the field of CF therapeutics was dominated by the advancement of triple-combination CFTR modulators. The primary competitor was Vertex Pharmaceuticals, which successfully brought Trikafta (elexacaftor/tezacaftor/ivacaftor) to market. AbbVie was also advancing its own portfolio of correctors and potentiators.

Comparative Clinical Trial Data

Direct head-to-head clinical trial data for this compound is unavailable due to the discontinuation of its development program.[3] The following tables summarize key efficacy and safety data from clinical trials of other contemporaneous investigational and approved triple-combination therapies.

Table 1: Efficacy of Investigational and Approved Triple-Combination CFTR Modulators

Drug CombinationStudy PopulationPrimary Efficacy EndpointResult
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) F508del-minimal function genotypeMean absolute change in ppFEV1 at week 24+14.3 percentage points (vs. placebo)
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) Homozygous F508del genotypeMean absolute change in ppFEV1 at week 4+10.0 percentage points (vs. tezacaftor/ivacaftor)
Galicaftor/Navocaftor/ABBV-119 Homozygous or heterozygous for F508delChange in sweat chloride concentration and ppFEV1Program discontinued; ABBV-119 showed no meaningful improvement
Galapagos Triple Combination (GLPG2737 + GLPG2222 + GLPG3067) F508del homozygousChange in sweat chloride concentration and ppFEV1Development not pursued by AbbVie following underwhelming data with GLPG2737

Table 2: Safety and Tolerability of Investigational and Approved Triple-Combination CFTR Modulators

Drug CombinationCommon Adverse EventsSerious Adverse Events
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) Headache, upper respiratory tract infection, abdominal pain, diarrhea, rashElevated liver enzymes, cataracts
Galicaftor/Navocaftor/ABBV-119 Data not extensively reported due to program discontinuationData not extensively reported due to program discontinuation
Galapagos Triple Combination Data not extensively reported due to program discontinuationData not extensively reported due to program discontinuation

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound are not available. However, a general methodology for a Phase 1, first-in-human study of a novel CFTR corrector, based on the announced design for the this compound trial, is outlined below.

Hypothetical Phase 1 Trial Protocol for a Novel CFTR Corrector
  • Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.

  • Participants: Healthy adult volunteers.

  • Objectives:

    • Primary: To evaluate the safety and tolerability of single and multiple ascending oral doses of the investigational drug.

    • Secondary: To determine the pharmacokinetic profile of the investigational drug.

  • Methodology:

    • Single Ascending Dose (SAD) Phase: Cohorts of healthy volunteers receive a single oral dose of the investigational drug or placebo. Doses are escalated in subsequent cohorts based on safety and tolerability data from the preceding cohort.

    • Multiple Ascending Dose (MAD) Phase: Cohorts of healthy volunteers receive multiple oral doses of the investigational drug or placebo over a specified period (e.g., 14 days). Dose escalation in subsequent cohorts is based on safety, tolerability, and pharmacokinetic data.

  • Assessments:

    • Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

    • Pharmacokinetics: Serial blood sampling to determine plasma concentrations of the drug and its metabolites. Key parameters to be calculated include Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling Pathway of CFTR Modulators

CFTR_Modulation cluster_synthesis Protein Synthesis & Folding cluster_correction Correction cluster_trafficking Trafficking & Potentiation ER Endoplasmic Reticulum Misfolded_CFTR Misfolded F508del-CFTR ER->Misfolded_CFTR Synthesis Corrected_CFTR Partially Corrected CFTR Misfolded_CFTR->Corrected_CFTR Binding C1_Corrector C1 Corrector (e.g., Tezacaftor) C1_Corrector->Corrected_CFTR C2_Corrector C2 Corrector (e.g., this compound, Elexacaftor) C2_Corrector->Corrected_CFTR Cell_Membrane Cell Membrane Corrected_CFTR->Cell_Membrane Trafficking Functional_CFTR Functional CFTR Channel Cell_Membrane->Functional_CFTR Gating Potentiator Potentiator (e.g., Ivacaftor) Potentiator->Functional_CFTR Binding & Opening

Caption: Mechanism of action of CFTR correctors and potentiators.

Experimental Workflow for CFTR Modulator Evaluation

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro_Assays In Vitro Assays (e.g., HBE cells) PK_Studies Animal Pharmacokinetic Studies In_Vitro_Assays->PK_Studies Lead Optimization Phase1 Phase 1 (Healthy Volunteers) Safety & PK PK_Studies->Phase1 Candidate Selection Phase2 Phase 2 (CF Patients) Efficacy & Dosing Phase1->Phase2 Go/No-Go Phase3 Phase 3 (CF Patients) Pivotal Efficacy & Safety Phase2->Phase3 Go/No-Go Regulatory_Approval Regulatory Approval Phase3->Regulatory_Approval

Caption: A typical drug development workflow for CFTR modulators.

Conclusion

This compound was a promising C2 corrector that, as part of a planned triple-combination therapy, represented an effort to compete in the evolving landscape of CF treatments. However, the discontinuation of the AbbVie-Galapagos CF program means that the clinical potential of this compound was never fully realized, and a direct comparison with successful therapies like Trikafta is not possible. The information presented in this guide, based on the limited available preclinical data for this compound and the extensive clinical data for its contemporaries, provides a valuable historical and scientific context for researchers in the field of CF drug development. It underscores the high bar for efficacy and the competitive nature of developing novel therapies for this challenging genetic disease.

References

Validating SIK2/3 Target Engagement in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a molecule reaches and binds to its intended intracellular target is a critical step. This guide provides a comparative overview of methodologies for validating the cellular target engagement of Salt-Inducible Kinase 2 and 3 (SIK2/3) inhibitors, with a focus on GLPG3970, a clinical-stage SIK2/3 inhibitor, and other relevant compounds.

This document outlines experimental protocols for two prominent target engagement assays—the NanoBRET™ Target Engagement (TE) Assay and the Cellular Thermal Shift Assay (CETSA)—and presents comparative data for different SIK2/3 inhibitors.

Comparative Analysis of SIK2/3 Inhibitors

The following table summarizes the cellular target engagement potency of GLPG3970 and two alternative SIK2/3 inhibitors, YKL-05-099 and ARN-3236. The data for GLPG3970 was generated using the NanoBRET TE assay in HEK293 cells, providing a direct measure of intracellular target binding.[1][2] The data for YKL-05-099 and ARN-3236 are derived from biochemical IC50 values, which are indicative of their inhibitory potential.[1][3][4][5][6][7]

CompoundTarget(s)Assay TypeIC50 (nM)
GLPG3970 SIK2NanoBRET TE254
SIK3NanoBRET TE79
SIK1NanoBRET TE>17,500
YKL-05-099 SIK1Biochemical~10
SIK2Biochemical~40
SIK3Biochemical~30
ARN-3236 SIK2Biochemical<1
SIK1Biochemical21.63
SIK3Biochemical6.63

SIK Signaling Pathway and Point of Inhibition

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses.[8][9] They are involved in the phosphorylation of various downstream targets, including transcription factors and coactivators, which in turn modulate the expression of pro- and anti-inflammatory cytokines. SIK2/3 inhibitors, such as GLPG3970, act by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and altering the inflammatory signaling cascade.

SIK_Signaling_Pathway SIK2/3 Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->TLR4 Activates SIK2_3 SIK2/3 TLR4->SIK2_3 Activates HDACs HDACs SIK2_3->HDACs Phosphorylates (Activates) CRTCs CRTCs SIK2_3->CRTCs Phosphorylates (Inhibits) NF_kB NF-kB HDACs->NF_kB Deacetylates (Activates) CREB CREB CRTCs->CREB Co-activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_Genes Promotes Anti_inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti_inflammatory_Genes Promotes GLPG3970 GLPG3970 GLPG3970->SIK2_3 Inhibits

Caption: Inhibition of SIK2/3 by GLPG3970 blocks downstream signaling pathways.

Experimental Methodologies for Target Engagement

Validating the direct binding of an inhibitor to its target within a cellular environment is essential. The NanoBRET and CETSA assays are two powerful methods to achieve this.

NanoBRET™ Target Engagement (TE) Assay

The NanoBRET TE assay is a proximity-based assay that measures the binding of a test compound to a target protein in live cells.[8][10] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added. Compound binding to the target displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[8]

NanoBRET_Workflow NanoBRET Target Engagement Assay Workflow Start Start Transfection Transfect cells with NanoLuc-SIK2/3 fusion vector Start->Transfection Cell_Seeding Seed transfected cells into assay plates Transfection->Cell_Seeding Compound_Addition Add test compound (e.g., GLPG3970) and NanoBRET tracer Cell_Seeding->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Signal_Detection Add NanoBRET substrate and measure luminescence at two wavelengths Incubation->Signal_Detection Data_Analysis Calculate BRET ratio and determine IC50 values Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the NanoBRET Target Engagement Assay.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Transiently transfect the cells with a vector encoding the NanoLuc-SIK2 or NanoLuc-SIK3 fusion protein using a suitable transfection reagent.

  • Cell Seeding:

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Seed the cells into a 384-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound (e.g., GLPG3970) in Opti-MEM.

    • Add the diluted compound to the assay plate.

    • Add the NanoBRET Kinase Tracer to all wells at the recommended concentration.

  • Incubation:

    • Incubate the plate for 2 hours in a humidified incubator at 37°C and 5% CO2.

  • Signal Detection:

    • Prepare the NanoBRET Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Correct the BRET ratio by subtracting the background signal (from cells with no tracer).

    • Plot the corrected BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a method for assessing target engagement in cells and tissues based on the principle of ligand-induced thermal stabilization of proteins.[11][12] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. By heating cell lysates at different temperatures, the amount of soluble (non-denatured) target protein can be quantified, typically by Western blotting or mass spectrometry.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Start Cell_Treatment Treat cells with test compound (e.g., GLPG3970) or vehicle Start->Cell_Treatment Heat_Challenge Heat cell lysates at a range of temperatures Cell_Treatment->Heat_Challenge Lysis_Centrifugation Lyse cells and centrifuge to separate soluble and aggregated proteins Heat_Challenge->Lysis_Centrifugation Protein_Quantification Collect supernatant and quantify protein concentration Lysis_Centrifugation->Protein_Quantification Western_Blot Analyze soluble SIK2/3 levels by Western Blot Protein_Quantification->Western_Blot Data_Analysis Quantify band intensity to generate melting curves and determine thermal shift Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human immune cell line) in appropriate media.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for SIK2 and SIK3, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for SIK2/3 at each temperature for both vehicle- and compound-treated samples.

    • Normalize the band intensities to the intensity at the lowest temperature.

    • Plot the normalized intensity versus temperature to generate melting curves.

    • A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. The NanoBRET TE assay and CETSA provide robust and complementary approaches to confirm the intracellular binding of SIK2/3 inhibitors like GLPG3970. While NanoBRET offers a high-throughput, real-time method in live cells, CETSA provides a label-free approach to assess thermal stabilization of the endogenous target protein. The selection of the appropriate assay depends on the specific research question, available resources, and the stage of the drug discovery process. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments to confidently validate the cellular target engagement of novel SIK2/3 inhibitors.

References

Comparative Guide to the Ion Channel Selectivity of GLPG-3221

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of GLPG-3221, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. A critical aspect of preclinical drug development is the assessment of a compound's selectivity for its intended target versus potential off-target interactions, particularly with other ion channels, which can lead to adverse effects.

Executive Summary

This compound is a potent CFTR corrector developed for the treatment of cystic fibrosis.[1][2] While its activity on the CFTR channel is well-documented, specific quantitative data on its cross-reactivity with a broad panel of other ion channels is not publicly available in the primary scientific literature or other disclosed resources. Typically, pharmaceutical companies conduct extensive selectivity profiling during preclinical development to ensure the safety of a drug candidate. This guide outlines the standard methodologies used for such assessments and provides a framework for understanding the importance of this data.

This compound: Primary Target and Mechanism

This compound, also known as ABBV-3221, is a C2 corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface.[1] Its primary therapeutic mechanism is to increase the number of functional CFTR channels, thereby addressing the underlying cause of cystic fibrosis in patients with specific mutations.

Ion Channel Cross-Reactivity: A Critical Assessment

Assessing the cross-reactivity of a drug candidate against a panel of off-target ion channels is a crucial step in safety pharmacology. Unintended interactions with cardiac ion channels (such as hERG, Nav1.5, Cav1.2), neuronal channels, or other ion transporters can lead to significant safety concerns, including cardiotoxicity and neurological side effects.

Data Presentation: A Template for Comparison

While specific data for this compound is unavailable, the following table illustrates how such comparative data is typically presented. This table would be populated with IC50 or Ki values (in µM or nM) representing the concentration of the compound required to inhibit 50% of the activity of a particular ion channel. A higher value indicates lower potency and therefore less likely off-target activity.

Ion ChannelSubtypeAssay TypeThis compound IC50/KiReference Compound IC50/Ki
Sodium Channels Nav1.5ElectrophysiologyData not availableKnown Blocker (e.g., Lidocaine)
Potassium Channels hERG (Kv11.1)ElectrophysiologyData not availableKnown Blocker (e.g., Dofetilide)
KCNQ1/minKElectrophysiologyData not availableKnown Blocker (e.g., Chromanol 293B)
Calcium Channels Cav1.2ElectrophysiologyData not availableKnown Blocker (e.g., Nifedipine)
Other Channels e.g., GABA-AElectrophysiologyData not availableKnown Modulator (e.g., Diazepam)

Experimental Protocols for Ion Channel Selectivity Screening

The assessment of off-target ion channel activity typically involves a combination of in vitro assays. The primary methods are:

  • Manual and Automated Patch-Clamp Electrophysiology: This is the gold-standard method for assessing the functional effects of a compound on ion channels.

    • Principle: The flow of ions through a single ion channel or a population of channels in a cell membrane is directly measured. A voltage is applied across the cell membrane, and the resulting current is recorded.

    • Procedure:

      • Cells expressing the ion channel of interest are cultured.

      • A glass micropipette forms a high-resistance seal with the cell membrane.

      • The membrane patch is either kept intact (cell-attached mode) or ruptured to allow access to the intracellular environment (whole-cell mode).

      • A specific voltage protocol is applied to elicit channel activity.

      • The compound of interest is perfused at various concentrations, and the change in ion current is measured to determine the IC50 value.

  • Radioligand Binding Assays: These assays measure the ability of a compound to displace a known radioactive ligand from the ion channel.

    • Principle: This is a competitive binding assay that determines the affinity (Ki) of a test compound for the receptor or channel.

    • Procedure:

      • A cell membrane preparation expressing the target ion channel is incubated with a radiolabeled ligand that has a high affinity for the channel.

      • The test compound is added at increasing concentrations.

      • The amount of bound radioactivity is measured after separating the bound from the unbound radioligand.

      • The concentration of the test compound that displaces 50% of the bound radioligand (IC50) is determined and can be converted to an inhibition constant (Ki).

Mandatory Visualizations

The following diagrams illustrate the typical workflows for assessing compound effects on ion channels.

experimental_workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & Risk Assessment start Test Compound (this compound) primary_assay Primary Functional Assay (e.g., High-Throughput Screening) start->primary_assay panel Ion Channel Panel Screening (e.g., CEREP Panel) primary_assay->panel ep_assay Electrophysiology Assay (Manual or Automated Patch Clamp) panel->ep_assay binding_assay Radioligand Binding Assay panel->binding_assay ic50 Determine IC50 / Ki Values ep_assay->ic50 binding_assay->ic50 risk Safety Margin Calculation & Risk Assessment ic50->risk

Caption: A generalized workflow for ion channel selectivity profiling of a test compound.

signaling_pathway cluster_membrane Cell Membrane cluster_effect Cellular Effect ion_channel Target Ion Channel ion_flow Ion Flow ion_channel->ion_flow Modulates drug Test Compound (e.g., this compound) drug->ion_channel Binds to membrane_potential Membrane Potential ion_flow->membrane_potential Alters cellular_response Cellular Response membrane_potential->cellular_response Leads to

Caption: Logical relationship of a compound interacting with an ion channel to elicit a cellular response.

References

Benchmarking Investigational Agent GLPG-3221 Against the Current Standard of Care for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

In the landscape of Cystic Fibrosis (CF) therapeutics, the advent of highly effective CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators has revolutionized patient care. This guide provides a comparative overview of the investigational C2 corrector, GLPG-3221, against the current standard of care, the triple-combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor).

Due to the discontinuation of this compound's clinical development, this guide will focus on its proposed mechanism and developmental history, benchmarked against the robust clinical data of the established standard of care.

Executive Summary

The development of this compound, a novel C2 corrector, was initiated by Galapagos in collaboration with AbbVie with the goal of creating a new triple-combination therapy for CF.[1][2] However, the program was ultimately transferred to AbbVie and subsequently discontinued.[3] In contrast, Trikafta, developed by Vertex Pharmaceuticals, has demonstrated significant and sustained clinical efficacy, establishing itself as the standard of care for a majority of individuals with CF.[4][5] This guide presents the available preclinical information for this compound alongside the extensive clinical trial data for Trikafta to provide context and highlight the high benchmark for new therapies in the current CF treatment paradigm.

Mechanism of Action

Trikafta (Elexacaftor/Tezacaftor/Ivacaftor): The Standard of Care

The current standard of care for approximately 90% of people with CF is Trikafta, a combination of two CFTR correctors (elexacaftor and tezacaftor) and one potentiator (ivacaftor).[4] For patients with the common F508del mutation, the CFTR protein is misfolded and degraded before it can reach the cell surface.

  • Correctors (Elexacaftor and Tezacaftor): These molecules act as chaperones, binding to different sites on the misfolded CFTR protein to help it fold correctly, facilitating its processing and transport to the cell surface.[6][7]

  • Potentiator (Ivacaftor): Once the corrected CFTR protein is at the cell surface, ivacaftor works by binding to the channel and increasing the probability that it will open, allowing for a greater flow of chloride ions.[6][7]

The synergistic effect of these three drugs increases both the quantity and function of CFTR protein at the cell surface, leading to a significant restoration of chloride transport.[6]

This compound: An Investigational C2 Corrector

This compound was developed as a novel C2 corrector.[1][2] In the context of a planned triple-combination therapy, its role was to complement a C1 corrector and a potentiator to maximize the amount of functional CFTR protein at the cell surface.[2][5] Preclinical studies indicated that triple combinations including Galapagos' portfolio of compounds demonstrated a significant increase in chloride transport in in-vitro assays using human bronchial epithelial (HBE) cells from patients with the F508del mutation, compared to dual-combination therapies.[1]

Signaling Pathway: CFTR Modulation

CFTR_Modulation cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane F508del_synthesis F508del CFTR Synthesis Misfolded_CFTR Misfolded CFTR F508del_synthesis->Misfolded_CFTR Processing Error Degradation Proteasomal Degradation Misfolded_CFTR->Degradation Corrected_CFTR Correctly Folded CFTR Misfolded_CFTR->Corrected_CFTR Correction by Elexacaftor & Tezacaftor Elexacaftor Elexacaftor (Corrector) Tezacaftor Tezacaftor (Corrector) GLPG3221 This compound (Investigational Corrector) CFTR_channel CFTR Channel (Gated) Corrected_CFTR->CFTR_channel Trafficking Open_Channel Open CFTR Channel CFTR_channel->Open_Channel Potentiation by Ivacaftor Ivacaftor Ivacaftor (Potentiator) Chloride Cl- Open_Channel->Chloride Chloride Transport

Caption: Mechanism of CFTR correctors and potentiators on the F508del-CFTR protein.

Comparative Efficacy and Safety Data

A direct comparison of clinical data is not feasible due to the lack of public information for this compound. Below is a summary of the pivotal clinical trial data for Trikafta.

Table 1: Clinical Efficacy of Trikafta in Patients with at least one F508del Mutation

Endpoint Patient Population (Age ≥12) Mean Absolute Change from Baseline Reference
Percent Predicted ForcedExpiratory Volume in 1s (ppFEV1) F/MF¹ Population vs. Placebo (24 weeks) +13.8 percentage points [8]
F/F² Population vs. Tez/Iva³ (4 weeks) +10.0 percentage points [8]
Sweat Chloride (SwCl) F/MF¹ Population vs. Placebo (24 weeks) -41.8 mmol/L [8][9]
F/F² Population vs. Tez/Iva³ (4 weeks) -45.1 mmol/L [8][9]
CFQ-R Respiratory Domain Score⁴ F/MF¹ Population vs. Placebo (24 weeks) +20.2 points [9]
F/F² Population vs. Tez/Iva³ (4 weeks) +17.4 points [9]

¹F/MF: One F508del mutation and one minimal function mutation. ²F/F: Two F508del mutations. ³Tez/Iva: Tezacaftor/Ivacaftor combination therapy. ⁴CFQ-R: Cystic Fibrosis Questionnaire-Revised; a higher score indicates better respiratory quality of life.

Table 2: Safety and Tolerability of Trikafta

Adverse Events (AEs) Information
Common AEs Headache, upper respiratory tract infection, abdominal pain, diarrhea, and rash.
Serious AEs Serious adverse events are infrequent. Cases of elevated liver enzymes (transaminases) have been reported, requiring monitoring of liver function tests. Cases of cataracts have been observed in pediatric patients.

This information is a summary and not exhaustive. Refer to the full prescribing information for complete safety details.

This compound Developmental Status

  • November 2017: Galapagos initiated a Phase 1 study of this compound in healthy volunteers to assess safety, tolerability, and pharmacokinetics.[1]

  • October 2018: The collaboration between Galapagos and AbbVie was restructured, with AbbVie assuming full responsibility for the development and commercialization of the entire CF portfolio, including this compound.[3]

  • Post-2018: There have been no subsequent public announcements from AbbVie regarding the clinical development or trial results for this compound. Recent strategic updates from Galapagos indicate a shift away from small molecule discovery to focus on oncology and immunology.[9][10] This lack of progression and reporting strongly suggests the discontinuation of the program.

Key Experimental Protocols

The evaluation of CFTR modulators relies on standardized and validated clinical endpoints. The protocols for the key endpoints used in the Trikafta trials are outlined below.

1. Pulmonary Function Tests (Spirometry for FEV1)

  • Objective: To measure the change in lung function, specifically the forced expiratory volume in one second (FEV1), reported as a percentage of the predicted normal value for a person of similar age, height, and sex (ppFEV1).

  • Methodology:

    • Patient Preparation: Patients are instructed to withhold short-acting bronchodilators for at least 6 hours before testing.

    • Equipment: A calibrated spirometer that meets American Thoracic Society/European Respiratory Society (ATS/ERS) standards is used.

    • Procedure: The patient inhales maximally and then exhales as forcefully and completely as possible into the spirometer for at least 6 seconds.

    • Data Collection: The maneuver is repeated a minimum of three times to ensure reproducibility. The highest FEV1 value is recorded.

    • Analysis: The absolute change in ppFEV1 from baseline is calculated at specified time points throughout the study.

2. Sweat Chloride Test

  • Objective: To measure the concentration of chloride in sweat, a direct indicator of CFTR protein function.

  • Methodology:

    • Stimulation: A small, painless electrical current is used to apply pilocarpine to a small area of the skin (typically the forearm) to stimulate sweat glands.

    • Collection: Sweat is collected for 30 minutes onto a gauze pad or into a special collection device.

    • Analysis: The collected sweat is weighed to ensure an adequate sample size, and the chloride concentration is measured using a quantitative laboratory method.

    • Interpretation: A significant decrease in sweat chloride concentration from baseline indicates improved CFTR function.

Experimental Workflow: Clinical Trial for a CFTR Modulator

Clinical_Trial_Workflow cluster_Treatment Treatment Period (e.g., 24 Weeks) Screening Patient Screening (Genotype, Age, ppFEV1) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (ppFEV1, SwCl, CFQ-R) Enrollment->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm Investigational Drug (e.g., Trikafta) Randomization->Treatment_Arm Arm A Control_Arm Placebo or Active Comparator Randomization->Control_Arm Arm B FollowUp Follow-Up Visits (Assessments & Safety Monitoring) Treatment_Arm->FollowUp Control_Arm->FollowUp Final_Assessment End-of-Study Assessment FollowUp->Final_Assessment Data_Analysis Data Analysis (Primary & Secondary Endpoints) Final_Assessment->Data_Analysis

Caption: A generalized workflow for a pivotal CFTR modulator clinical trial.

Conclusion

The development of this compound represented a rational scientific approach to improving CFTR correction as part of a triple-combination therapy. However, the program did not advance beyond early-stage clinical trials, and no efficacy data in patients with CF has been made public.

In stark contrast, Trikafta has set an exceptionally high bar for therapeutic intervention in CF. Its robust and consistent positive results across key clinical endpoints—including significant improvements in lung function, reduction in sweat chloride to near-normal levels, and enhanced quality of life—have fundamentally altered the treatment landscape. The success of Trikafta serves as a critical benchmark for all future CF drug development, underscoring the necessity for new therapeutic candidates to demonstrate substantial, clinically meaningful benefits to be considered a viable alternative or improvement upon the current standard of care.

References

A Clinical Trial Review of the Galapagos/AbbVie Cystic Fibrosis Portfolio

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Novel CFTR Modulators Against Approved Therapies

For Researchers, Scientists, and Drug Development Professionals

The collaboration between Galapagos and AbbVie in the realm of cystic fibrosis (CF) aimed to develop a novel triple-combination therapy to address the underlying cause of the disease in a broad patient population. This ambition led to the clinical investigation of several compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This guide provides a comprehensive review of the clinical trial data for the key assets within the Galapagos/AbbVie CF portfolio, presenting a direct comparison with established treatments from Vertex Pharmaceuticals, namely Orkambi® (lumacaftor/ivacaftor) and Trikafta® (elexacaftor/tezacaftor/ivacaftor).

Executive Summary

The Galapagos/AbbVie CF portfolio included a range of CFTR modulators, such as the C1 corrector GLPG2222, the C2 corrector GLPG2737, and the potentiator GLPG2451. These were evaluated in various combinations in clinical trials including ALBATROSS, FLAMINGO, PELICAN, and FALCON. While early-phase studies demonstrated on-target activity with improvements in sweat chloride concentration, the portfolio ultimately faced challenges in demonstrating efficacy, particularly in lung function, comparable to Vertex's dominant therapies. This review synthesizes the available clinical trial data to provide a clear, data-driven comparison of these investigational therapies.

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the clinical trials of the Galapagos/AbbVie CF portfolio and the pivotal trials for Vertex's Orkambi® and Trikafta®.

Table 1: Change in Sweat Chloride Concentration (mmol/L) from Baseline

Trial NameInvestigational Drug(s)Patient PopulationTreatment ArmNMean Change from Baseline (mmol/L)Placebo/Active Comparator Change (mmol/L)
ALBATROSS GLPG2222 (on top of Kalydeco)F508del/Gating Mutation150mg15Dose-dependent decrease-
300mg14-6[1][2]-
FLAMINGO GLPG2222F508del Homozygous200mg--17.6[3]-
PELICAN GLPG2737 (on top of Orkambi)F508del Homozygous75mg bid14-19.6[4]-
FALCON (Part 1) GLPG2451 + GLPG2222F508del HomozygousDual Combination10~ -25[5]N/A
Vertex TRAFFIC & TRANSPORT Orkambi (lumacaftor/ivacaftor)F508del Homozygous400mg/250mg q12h369--
Vertex Phase 3 (F/MF) TrikaftaF508del/Minimal FunctionElexa/Teza/Iva200-41.8-
Vertex Phase 3 (F/F) TrikaftaF508del HomozygousElexa/Teza/Iva55-45.1-

Table 2: Change in Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV1) from Baseline

Trial NameInvestigational Drug(s)Patient PopulationTreatment ArmNMean Absolute Change from Baseline (%)Placebo/Active Comparator Change (%)
ALBATROSS GLPG2222 (on top of Kalydeco)F508del/Gating Mutation300mg14+2.2[1][2]-
FLAMINGO GLPG2222F508del HomozygousAll doses48No significant effect[3]-
PELICAN GLPG2737 (on top of Orkambi)F508del Homozygous75mg bid14+3.4[4]-
FALCON (Part 1) GLPG2451 + GLPG2222F508del HomozygousDual Combination10~ +3[5]N/A
Vertex TRAFFIC & TRANSPORT Orkambi (lumacaftor/ivacaftor)F508del Homozygous400mg/250mg q12h3692.6 - 4.0-
Vertex Phase 3 (F/MF) TrikaftaF508del/Minimal FunctionElexa/Teza/Iva200+13.8-
Vertex Phase 3 (F/F) TrikaftaF508del HomozygousElexa/Teza/Iva55+10.0-

Table 3: Overview of Safety and Tolerability

Trial NameInvestigational Drug(s)Key Safety Findings
ALBATROSS GLPG2222Generally well-tolerated; treatment-emergent adverse events were predominantly mild to moderate. No serious adverse events or discontinuations due to adverse events.[6]
FLAMINGO GLPG2222Generally well-tolerated; most treatment-related adverse events were mild to moderate. No deaths or discontinuations due to adverse events.[3][6]
PELICAN GLPG2737Generally well-tolerated; all adverse events were mild to moderate with no apparent difference compared to placebo. No deaths, serious adverse events, or premature discontinuations.[1]
FALCON (Part 1) GLPG2451 + GLPG2222 +/- GLPG2737Dual and triple combinations were generally well-tolerated. All adverse events were mild to moderate; no deaths or serious adverse events. One patient discontinued due to rash.[5]

Experimental Protocols

Key Methodologies Employed in the Clinical Trials

The clinical trials for the Galapagos/AbbVie CF portfolio, as well as those for the competitor products, utilized standardized and validated methods for assessing efficacy and safety.

Sweat Chloride Measurement: The primary biomarker for CFTR function, sweat chloride concentration, was measured using quantitative pilocarpine iontophoresis. This method involves the electrical stimulation of a small area of skin to induce sweating, followed by the collection and analysis of the sweat. The Gibson-Cooke method or the Macroduct® Sweat Collection System are standard procedures. The analysis of chloride concentration is typically performed by coulometric titration.

Pulmonary Function Testing: Lung function was primarily assessed by spirometry, measuring the Forced Expiratory Volume in 1 second (FEV1). The results are expressed as a percentage of the predicted normal value for an individual of the same age, sex, and height (ppFEV1). Spirometry was conducted according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines to ensure accuracy and reproducibility.

Patient Population: The trials predominantly enrolled patients with at least one F508del mutation, the most common CF-causing mutation. Specific trials targeted either homozygous F508del patients or heterozygous patients with a second mutation, such as a gating or minimal function mutation.

Signaling Pathways and Experimental Workflows

Mechanism of Action of CFTR Modulators

Cystic fibrosis is caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride transport across epithelial cell membranes. The F508del mutation, the most common, results in a misfolded CFTR protein that is targeted for degradation and does not reach the cell surface. CFTR modulators aim to correct this defect.

  • Correctors (C1 and C2): These molecules, such as GLPG2222 (C1) and GLPG2737 (C2), are designed to bind to the misfolded CFTR protein and facilitate its proper folding and trafficking to the cell surface.

  • Potentiators: These molecules, like GLPG2451, work on the CFTR channels that have reached the cell surface to increase their opening probability, thereby enhancing chloride ion flow.

The ultimate goal of the Galapagos/AbbVie portfolio was a triple combination therapy that would first correct the protein folding and trafficking and then potentiate the function of the corrected channels at the cell surface.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent_CFTR Nascent CFTR (F508del mutation) Misfolded_CFTR Misfolded CFTR Nascent_CFTR->Misfolded_CFTR Proteasome Proteasomal Degradation Misfolded_CFTR->Proteasome Ubiquitination Corrected_Folding Corrected Folding Misfolded_CFTR->Corrected_Folding Binding C1_Corrector GLPG2222 (C1 Corrector) C1_Corrector->Corrected_Folding C2_Corrector GLPG2737 (C2 Corrector) C2_Corrector->Corrected_Folding Processing Processing & Maturation Corrected_Folding->Processing Trafficking Surface_CFTR CFTR Channel (at cell surface) Processing->Surface_CFTR Insertion Chloride_Efflux Chloride Ion Efflux Surface_CFTR->Chloride_Efflux Gating Potentiator GLPG2451 (Potentiator) Potentiator->Surface_CFTR Enhances Gating

Caption: Mechanism of action for the Galapagos/AbbVie CFTR modulators.

Experimental Workflow of a Typical Phase 2a Clinical Trial

The following diagram illustrates the general workflow of the Phase 2a clinical trials conducted for the Galapagos/AbbVie CF compounds.

Clinical_Trial_Workflow cluster_Screening Screening Phase cluster_Baseline Baseline Assessment cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., F508del homozygous) Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., ppFEV1, age) Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Measurements Baseline Measurements - Sweat Chloride - ppFEV1 - Safety Labs Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_Arm Investigational Drug (e.g., GLPG compound) Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Endpoint_Assessment Endpoint Assessment (e.g., Day 28) - Sweat Chloride - ppFEV1 Drug_Arm->Endpoint_Assessment Safety_Monitoring Adverse Event Monitoring Drug_Arm->Safety_Monitoring Placebo_Arm->Endpoint_Assessment Placebo_Arm->Safety_Monitoring Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Generalized workflow of the Phase 2a clinical trials.

Conclusion

The clinical development program for the Galapagos/AbbVie cystic fibrosis portfolio represented a significant effort to bring new therapeutic options to patients. The investigational compounds demonstrated biological activity, as evidenced by consistent reductions in sweat chloride concentrations. However, the translation of this activity into substantial improvements in lung function, a key clinical endpoint, proved challenging, especially in the context of the high efficacy of existing treatments like Trikafta®. Ultimately, the collaboration was restructured, and AbbVie continued the development of certain assets before discontinuing others. This review highlights the complexities and high bar for success in the current landscape of CF drug development. The data generated from these trials, however, remain valuable to the scientific community in understanding the nuances of CFTR modulation.

References

AbbVie's Strategic Acquisition of Galapagos' Cystic Fibrosis Portfolio: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In a strategic move to bolster its position in the cystic fibrosis (CF) therapeutic landscape, AbbVie took full control of its collaborative CF program with Galapagos, including the notable C2 corrector candidate, GLPG-3221. This decision, made in October 2018, came at a pivotal time in CF drug development, with the market dominated by Vertex Pharmaceuticals. An in-depth analysis of the available preclinical and clinical data, when compared with existing alternatives, reveals a calculated bet by AbbVie on the long-term potential of a novel triple-combination therapy, despite some initially underwhelming clinical signals.

The collaboration between AbbVie and Galapagos, initiated in 2013, was centered on discovering and developing novel CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators.[1] The ultimate goal was to develop a triple-combination therapy that could offer significant benefits to a broad population of CF patients, including those with the most common F508del mutation.[2][3] This ambition placed them in direct competition with Vertex, whose own pipeline of CFTR modulators was setting a high bar for efficacy.

The Rationale Behind the Takeover: A Long-Term Vision

AbbVie's decision to acquire the entire CF program from Galapagos for an upfront payment of $45 million and potential future milestones was multifaceted.[2] While some clinical results from the Galapagos portfolio had been met with a lukewarm reception from investors and analysts, AbbVie expressed a long-standing commitment to CF research and a belief in the potential of the underlying science.[4][5]

Key factors likely influencing AbbVie's decision include:

  • Strategic Control: Taking full ownership allowed AbbVie to independently steer the development strategy, including the selection of candidates for the triple combination and the design of clinical trials. This was particularly relevant after some of the initial combination studies yielded results that were not as robust as those of Vertex's competing programs.[2]

  • Belief in the Triple-Combination Approach: The core of the program was the development of a triple-drug regimen consisting of a C1 corrector, a C2 corrector (like this compound), and a potentiator. This approach was designed to address the multifaceted defects of the F508del-CFTR protein more effectively than dual-combination therapies.[6] Preclinical data suggested that this triple combination could restore CFTR function to a greater extent than existing treatments like Vertex's Orkambi.[7]

  • A Deep and Diverse Portfolio: The collaboration had generated a portfolio of mechanistically distinct drug candidates.[5] This provided AbbVie with multiple "shots on goal" to identify the most potent and well-tolerated combination. This compound was highlighted as a second-generation C2 corrector, distinct from earlier candidates.[8][9]

  • Favorable Financial Terms: The revised deal structure, with a lower upfront payment and reduced milestone obligations compared to the original collaboration agreement, likely made the acquisition more financially palatable for AbbVie, especially given the inherent risks of drug development.[3]

Comparative Analysis of Clinical and Preclinical Data

A direct head-to-head comparison of the AbbVie/Galapagos pipeline with Vertex's offerings is challenging due to differences in trial designs and patient populations. However, by examining the available data, a picture of the competitive landscape emerges.

Preclinical In Vitro Data

Preclinical studies using human bronchial epithelial (HBE) cells from CF patients were a cornerstone of the Galapagos program. These in vitro experiments consistently demonstrated that their triple-combination therapies could restore chloride transport to levels significantly higher than that achieved by Vertex's dual-combination, Orkambi.[10] One report indicated a potential restoration of up to 60% of wild-type CFTR function with the triple combination, compared to approximately 20% for Orkambi.[7]

Clinical Data

The clinical data for the Galapagos compounds, while showing on-target activity, did not consistently match the high efficacy benchmarks set by Vertex's emerging triple-combination therapies.

Therapy/TrialMechanism of ActionKey Efficacy Endpoints
Galapagos/AbbVie: GLPG2737 + Orkambi (PELICAN Trial) C2 Corrector + (C1 Corrector + Potentiator)ppFEV1: +3.4% mean absolute change from baseline vs. placebo at day 28.[11][12][13]Sweat Chloride: -19.6 mmol/L mean change from baseline vs. placebo at day 28.[11][12]
Galapagos/AbbVie: GLPG2451 + GLPG2222 (FALCON Trial) Potentiator + C1 CorrectorppFEV1: ~3% mean increase from baseline.[4]Sweat Chloride: ~25 mmol/L mean decrease from baseline.[4]
Vertex: Trikafta (Elexacaftor/Tezacaftor/Ivacaftor) Next-gen Corrector + Corrector + PotentiatorppFEV1: Data from various trials showed substantial improvements, for example, a 14.3 percentage point increase in patients with one F508del mutation. Sweat Chloride: Significant reductions, often exceeding 40 mmol/L.

It is important to note that the data for the Galapagos compounds are from earlier phase trials and, in the case of the PELICAN trial, as an add-on to an existing Vertex therapy. While the improvements in ppFEV1 were modest compared to what was being reported for Vertex's triple combinations, the significant reduction in sweat chloride concentration did confirm the biological activity of the compounds.[11][14]

The Role of this compound

This compound was positioned as a novel, second-generation C2 corrector.[8][9] The rationale for developing multiple candidates for each component of the triple therapy was to identify the combination with the optimal efficacy, safety, and pharmacokinetic profile. The initiation of a Phase 1 study for this compound in late 2017 triggered a milestone payment from AbbVie, indicating its importance within the collaboration.[9] Preclinical research suggested that combining different types of correctors (C1 and C2) could have a synergistic effect on rescuing the misfolded F508del-CFTR protein.[8]

Experimental Methodologies

A key experimental model used in the development of these CFTR modulators is the Ussing chamber assay with primary human bronchial epithelial (HBE) cells.

Ussing Chamber Assay Protocol
  • Cell Culture: Primary HBE cells are isolated from the lungs of CF patients (with specific mutations like homozygous F508del) and cultured on permeable supports to form a polarized epithelial monolayer, mimicking the airway lining.[15]

  • Compound Incubation: The differentiated HBE cell cultures are incubated with the test compounds (e.g., C1 corrector, C2 corrector, and potentiator) for a specified period, typically 24-48 hours, to allow for an effect on CFTR protein expression and trafficking.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are then mounted in an Ussing chamber. This apparatus allows for the measurement of ion transport across the epithelium by maintaining a voltage clamp and measuring the short-circuit current (Isc), which is a direct measure of net ion movement.[16]

  • Electrophysiological Measurements:

    • Initially, a sodium channel blocker like amiloride is added to inhibit sodium absorption, isolating the chloride transport pathways.

    • Next, a cyclic AMP (cAMP) agonist such as forskolin is introduced to activate the CFTR channels that have been trafficked to the cell surface.

    • A potentiator (either a test compound or a known one like ivacaftor) is then added to further stimulate the opening of the CFTR channels.

    • Finally, a CFTR-specific inhibitor is used to confirm that the measured current is indeed mediated by the CFTR protein.[16]

  • Data Analysis: The change in short-circuit current (ΔIsc) upon stimulation with forskolin and a potentiator is used as a quantitative measure of CFTR function. This allows for the direct comparison of the efficacy of different CFTR modulator combinations in a physiologically relevant in vitro system.

Signaling Pathways and Experimental Workflows

CFTR_Modulator_Mechanism cluster_synthesis Cellular Synthesis & Trafficking cluster_membrane Cell Membrane cluster_drugs Drug Intervention ER Endoplasmic Reticulum F508del-CFTR Misfolding & Degradation Golgi Golgi Apparatus ER:f0->Golgi Trafficking Membrane Cell Membrane Defective CFTR Channel Golgi->Membrane:f0 Insertion into Membrane Channel Functional CFTR Channel Chloride Ion Transport C1 C1 Corrector (e.g., GLPG2222) C1->ER:f1 Corrects Misfolding C2 C2 Corrector (e.g., this compound) C2->ER:f1 Corrects Misfolding Potentiator Potentiator (e.g., GLPG1837) Potentiator->Channel:f0 Increases Channel Opening

Experimental_Workflow Start Isolate Primary HBE Cells from CF Patients Culture Culture cells on permeable supports to form a polarized monolayer Start->Culture Treat Incubate with CFTR Modulators (e.g., this compound combination) Culture->Treat Ussing Mount in Ussing Chamber Treat->Ussing Measure Measure Short-Circuit Current (Isc) Ussing->Measure Stimulate Sequential addition of: 1. Amiloride 2. Forskolin 3. Potentiator 4. CFTR Inhibitor Measure->Stimulate Analyze Analyze Change in Isc to Quantify CFTR Function Stimulate->Analyze End Compare Efficacy of Different Modulator Combinations Analyze->End

Logical_Relationship AbbVie_Goal Develop a best-in-class Triple-Combination CF Therapy Takeover_Decision AbbVie Takes Over Full Control of the Program AbbVie_Goal->Takeover_Decision Galapagos_Platform Galapagos' Portfolio of Novel CFTR Modulators (including this compound) Galapagos_Platform->Takeover_Decision Mixed_Results Initial Mixed Clinical Data (Modest ppFEV1 improvement) Mixed_Results->Takeover_Decision Vertex_Dominance Strong Competition from Vertex's CF Pipeline Vertex_Dominance->Takeover_Decision Rationale Strategic Rationale: - Full Program Control - Belief in Platform Potential - Favorable Deal Structure Takeover_Decision->Rationale

References

The Discontinued Journey of GLPG-3221: A Case Study in the Challenges of Cystic Fibrosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Mechelen, Belgium & North Chicago, Illinois - The clinical development of GLPG-3221, a novel C2 corrector for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, offers a compelling case study into the complexities and high failure rates inherent in developing new therapies for cystic fibrosis (CF). Initially a promising candidate within a broad collaboration between Galapagos NV and AbbVie aimed at creating a best-in-class triple combination therapy, the program was ultimately discontinued. This guide provides an objective analysis of the available data, compares this compound and its companion compounds to existing therapies, and extracts key lessons for the scientific and drug development community.

The Promise of a Triple Combination Therapy

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most common. The development of CFTR modulators—correctors that aid in the proper folding and trafficking of the CFTR protein and potentiators that enhance its function at the cell surface—has revolutionized CF treatment. The goal of the Galapagos/AbbVie collaboration was to develop a triple combination therapy consisting of a C1 corrector, a C2 corrector, and a potentiator to provide greater efficacy than existing dual-combination therapies for a broader patient population.

This compound was developed as a C2 corrector, a class of molecules intended to work synergistically with C1 correctors to rescue the F508del-CFTR protein.[1] Preclinical studies in human bronchial epithelial (HBE) cells from patients with the F508del mutation showed that triple combinations from the Galapagos/AbbVie portfolio led to a greater increase in chloride transport compared to existing treatments like Orkambi® (lumacaftor/ivacaftor) and the combination of tezacaftor and ivacaftor.[1][2]

Clinical Development and Discontinuation

In November 2017, Galapagos announced the initiation of a Phase 1 clinical trial of this compound in healthy volunteers.[2] The primary objectives of this study were to evaluate the safety, tolerability, and pharmacokinetics of the compound.[2] However, the specific quantitative results of this Phase 1 trial were not publicly disclosed, with the company stating at the time that the results would be presented at a future medical conference.

Ultimately, the broader cystic fibrosis collaboration between Galapagos and AbbVie faced significant setbacks. In 2018, the collaboration was restructured, with AbbVie taking over the entire CF portfolio. Subsequently, AbbVie announced the discontinuation of a Phase 2 trial of a triple combination therapy after a different C2 corrector, ABBV-119 (licensed from Galapagos), failed to show additional benefit when added to a dual-corrector and potentiator regimen. In April 2023, AbbVie announced the complete cessation of its cystic fibrosis research program, stating that their triple combination therapy "just did not work."

While the specific reasons for the discontinuation of this compound's development are not explicitly detailed in public announcements, the overall failure of the AbbVie-led triple combination program provides a clear context. The inability to demonstrate a competitive efficacy and safety profile against the rapidly evolving standard of care, particularly the highly effective triple combination therapy Trikafta® (elexacaftor/tezacaftor/ivacaftor), was likely a major contributing factor.

Comparative Analysis of the Galapagos/AbbVie CF Portfolio

To understand the challenges faced by the this compound program, it is crucial to examine the clinical data available for other components of the planned triple combination therapies.

Table 1: Preclinical and Clinical Data for Key Compounds in the Galapagos/AbbVie CF Portfolio

CompoundTargetDevelopment PhaseKey Findings
This compound (ABBV-3221) CFTR C2 Corrector Phase 1 (Discontinued) Initiated in healthy volunteers to assess safety, tolerability, and pharmacokinetics.[2] Specific clinical data not publicly available. Preclinically, showed promise in triple combinations in HBE cells.[1]
ABBV-2222 (GLPG2222) CFTR C1 CorrectorPhase 2In a Phase 2a study (FLAMINGO) in patients homozygous for the F508del mutation, the drug was well-tolerated and resulted in a dose-dependent decrease in sweat chloride concentration. However, no significant improvement in percent predicted forced expiratory volume in 1 second (ppFEV1) was observed.
GLPG1837 CFTR PotentiatorPhase 2In the SAPHIRA 1 Phase 2a study in patients with the G551D mutation, GLPG1837 was well-tolerated and led to a statistically significant, dose-dependent decrease in sweat chloride concentration. In patients who had washed out from Kalydeco® (ivacaftor), ppFEV1 returned to pre-washout levels.
GLPG2737 CFTR C2 CorrectorPhase 2In the PELICAN Phase 2a study, when added to Orkambi® in patients homozygous for the F508del mutation, there was a statistically significant decrease in sweat chloride. However, the improvement in ppFEV1 was not statistically significant.
ABBV-119 CFTR C2 CorrectorPhase 2 (Discontinued)In a Phase 2 trial, ABBV-119 did not provide any meaningful improvement when added to a dual combination of a C1 corrector and a potentiator, leading to its discontinuation.

Experimental Protocols

SAPHIRA 1 Study (GLPG1837)
  • Design: An open-label, single-arm, Phase 2a study.

  • Participants: 26 adult CF patients with at least one G551D mutation. Patients on ivacaftor underwent a one-week washout period.

  • Intervention: Three sequential, twice-daily oral doses of GLPG1837: 125 mg for 7 days, 250 mg for 7 days, and 500 mg for 14 days.

  • Primary Outcome: Safety and tolerability.

  • Secondary Outcomes: Change in sweat chloride concentration and ppFEV1 from baseline.

FLAMINGO Study (ABBV-2222/GLPG2222)
  • Design: A randomized, double-blind, placebo-controlled, Phase 2a study.

  • Participants: 59 adult CF patients homozygous for the F508del mutation.

  • Intervention: Once-daily oral doses of ABBV-2222 or placebo for 28 days.

  • Primary Outcome: Safety and tolerability.

  • Secondary Outcomes: Change in sweat chloride concentration and ppFEV1 from baseline.

Signaling Pathways and Experimental Workflows

The development of CFTR modulators targets the complex pathway of protein synthesis, folding, trafficking, and function. The following diagrams illustrate the intended mechanism of action of the triple combination therapy and the general workflow of its clinical development.

CFTR_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane CFTR Gene CFTR Gene Ribosome Ribosome CFTR Gene->Ribosome Transcription & Translation ER Endoplasmic Reticulum Ribosome->ER Protein Synthesis Misfolded F508del-CFTR Misfolded F508del-CFTR ER->Misfolded F508del-CFTR Incorrect Folding Golgi Golgi Apparatus CFTR Channel (Closed) CFTR Channel (Closed) Golgi->CFTR Channel (Closed) Insertion into Membrane Corrected CFTR Corrected CFTR Misfolded F508del-CFTR->Corrected CFTR Action of C1 & C2 Correctors (e.g., ABBV-2222 & this compound) Degradation Degradation Misfolded F508del-CFTR->Degradation Corrected CFTR->Golgi Trafficking CFTR Channel (Open) CFTR Channel (Open) CFTR Channel (Closed)->CFTR Channel (Open) Action of Potentiator (e.g., GLPG1837) Chloride Ions (Out) CFTR Channel (Open)->Chloride Ions (Out) Chloride Efflux

Figure 1: Intended Mechanism of Action of the Triple Combination CFTR Modulator Therapy.

Clinical_Development_Workflow Preclinical Preclinical Studies (In vitro & In vivo) Phase1 Phase 1 Trial (Healthy Volunteers) - Safety - Tolerability - Pharmacokinetics Preclinical->Phase1 Phase2 Phase 2 Trial (CF Patients) - Efficacy (e.g., Sweat Chloride, ppFEV1) - Dose Ranging Phase1->Phase2 Phase3 Phase 3 Trial (Large Patient Population) - Confirmatory Efficacy & Safety Phase2->Phase3 Discontinuation Program Discontinuation Phase2->Discontinuation Lack of Efficacy or Safety Concerns Regulatory Regulatory Review & Approval Phase3->Regulatory

Figure 2: General Workflow of Clinical Development for a CFTR Modulator.

Lessons Learned from the Clinical Development of this compound

The story of this compound and the broader Galapagos/AbbVie CF portfolio underscores several critical lessons for the drug development community:

  • The High Bar for Efficacy in CF: The remarkable success of Vertex Pharmaceuticals' CFTR modulators, particularly Trikafta®, has set an exceptionally high bar for new entrants. Any new therapy must demonstrate not just efficacy, but a significant improvement over the current standard of care to be commercially viable and clinically relevant. The modest or non-significant improvements in lung function seen with the Galapagos/AbbVie compounds in early trials likely contributed to the decision to halt development.

  • The Challenge of Triple Combination Therapies: While conceptually promising, developing a successful triple combination therapy is fraught with challenges. These include ensuring the favorable pharmacokinetic and pharmacodynamic interactions of three distinct molecules, managing potential additive toxicities, and demonstrating a clear synergistic benefit. The failure of ABBV-119 to add to the dual therapy highlights the difficulty in achieving this synergy.

  • The Importance of Early and Clear Efficacy Signals: In a competitive landscape, the absence of a strong and early efficacy signal, particularly in key clinical endpoints like ppFEV1, can be a death knell for a development program. While reductions in sweat chloride are a valuable biomarker of CFTR function, they do not always translate directly to clinically meaningful improvements in lung function.

  • The Impact of Strategic Partnerships and Portfolio Prioritization: The restructuring of the collaboration between Galapagos and AbbVie, and AbbVie's ultimate decision to exit the CF space, demonstrate the influence of corporate strategy and portfolio management on the fate of individual drug candidates. As companies re-evaluate their strategic priorities, even scientifically promising programs can be deprioritized or discontinued.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of GLPG-3221

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As an investigational therapy, a specific Safety Data Sheet (SDS) with detailed disposal instructions for GLPG-3221 is not publicly available.[1] Therefore, researchers, scientists, and drug development professionals must adopt a conservative approach, treating this compound as a potentially hazardous chemical waste. The following procedures are based on general best practices for the disposal of investigational drugs and hazardous materials in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations.

Proper handling and disposal of investigational compounds like this compound are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to these protocols will help build a strong safety culture and enhance trust in your laboratory's chemical handling practices.

Summary of Waste Management Information

For effective and compliant waste management, it is crucial to maintain clear records of the chemical compounds being handled. The table below should be used as a template to summarize essential information for the disposal of this compound and other investigational drugs.

Property Value/Information Source/Reference
Chemical Name (2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)-3-pyridinyl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acidPubChem CID: 139443340[2]
Molecular Formula C₃₀H₃₇F₃N₂O₆PubChem CID: 139443340[2]
Primary Hazard Class To be determined by institutional EHS. In the absence of data, treat as hazardous chemical waste.General Laboratory Practice
Waste Category Halogenated Organic Waste (due to the trifluoromethyl group)General Chemical Classification
Required PPE Safety goggles, lab coat, chemical-resistant gloves.General Laboratory Practice
Storage (In Solvent) Follow supplier or internal guidelines. Typically -20°C or -80°C.General Laboratory Practice
Disposal Route Institutional Hazardous Chemical Waste Stream.Institutional EHS Policy

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a step-by-step guide for the safe disposal of this compound in various forms.

Personal Protective Equipment (PPE) and Initial Handling

Before handling any this compound materials, it is mandatory to wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound powder and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosolized particles.

Waste Stream Segregation

At the point of generation, waste must be segregated into distinct streams to ensure proper disposal. For this compound, establish the following three primary waste streams:

  • Solid Waste: Contaminated vials, pipette tips, gloves, and unused or expired lyophilized powder.

  • Liquid Waste: Unused or expired this compound solutions and solvent rinsates from cleaning contaminated glassware.

  • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.

Solid Waste Disposal
  • Contaminated Materials: All non-sharp solid waste that has come into contact with this compound, such as empty vials, pipette tips, and contaminated gloves, should be placed in a designated hazardous waste container.[3] This container must be clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.[3]

  • Lyophilized Powder: Small quantities of expired or unused this compound powder should first be dissolved in a suitable solvent (e.g., DMSO, methanol, or ethanol) and then treated as liquid waste. This ensures that the active compound is managed in a contained liquid form.

Liquid Waste Disposal
  • Collection: All liquid waste containing this compound, including unused solutions and solvent rinses, must be collected in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled "HAZARDOUS WASTE" and specify all constituents, including "this compound," the solvent used (e.g., "in DMSO"), and its classification as "Halogenated Organic Waste."[4]

  • Storage: The liquid waste container should be kept tightly sealed when not in use and stored in a designated Satellite Accumulation Area (SAA). Secondary containment is recommended to prevent spills.[4]

  • Drain Disposal: Under no circumstances should this compound solutions be poured down the drain. Chemical inactivation may be a possibility, but this would require a validated procedure. Always consult your EHS office before considering any form of drain disposal.[3]

Sharps Disposal

All sharps contaminated with this compound must be immediately disposed of in a designated, puncture-resistant, and leak-proof sharps container.[3] These containers should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.[3] Do not overfill sharps containers; they should be sealed when approximately three-quarters full and disposed of through the institutional hazardous waste program.[3]

Spill Cleanup

In the event of a spill, evacuate the area and ensure it is well-ventilated. If you are trained to handle chemical spills, follow these steps:

  • Wear appropriate PPE, including a respirator if dealing with powder.

  • Absorb the spill with an inert, dry material such as vermiculite or sand.[4][5]

  • Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for hazardous solid waste.[4]

  • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the incident to your supervisor and EHS office.[4]

Mandatory Visualizations

Disposal Workflow for Investigational Compounds

The following diagram outlines the general workflow for the proper disposal of an investigational compound like this compound, from the point of generation to final pickup by EHS.

cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Use (Experimentation) B Solid Waste (Gloves, Vials, Tips) A->B Segregate Immediately C Liquid Waste (Solutions, Rinsate) A->C Segregate Immediately D Sharps Waste (Needles, Syringes) A->D Segregate Immediately E Labeled Hazardous Solid Waste Container B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Sharps Container D->G H Satellite Accumulation Area (SAA) (Secondary Containment) E->H Store Securely F->H Store Securely G->H Store Securely I EHS Pickup for Final Disposal H->I Request Pickup

Caption: Disposal workflow for this compound from generation to EHS pickup.

References

Essential Safety and Handling Guidance for GLPG-3221

Author: BenchChem Technical Support Team. Date: December 2025

Mechelen, Belgium - As an investigational therapy for cystic fibrosis, GLPG-3221 is a novel compound with limited publicly available safety data. Therefore, it is imperative that all researchers, scientists, and drug development professionals adhere to stringent safety protocols when handling this substance. Until a comprehensive safety profile is established, this compound should be treated as a potent and hazardous compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on established best practices for handling investigational drugs and new chemical entities.

Personal Protective Equipment (PPE)

A risk assessment should be conducted prior to handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the potential hazards associated with an investigational compound of this nature.

Hazard Level AssessmentEngineering ControlsPersonal Protective Equipment (PPE)
Low Hazard (e.g., handling small quantities in solution)General laboratory ventilation• Standard lab coat• Safety glasses• Nitrile gloves
Moderate Hazard (e.g., weighing powders, preparing stock solutions)Chemical fume hood or other local exhaust ventilation• Disposable gown• Chemical goggles• Double nitrile gloves
High Hazard (e.g., potential for aerosolization or high concentration exposure)Full containment in a glove box or isolator• Full-body protective suit• Face shield and goggles• Chemical-resistant gloves• Powered Air-Purifying Respirator (PAPR) may be required

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_sds Review Available Safety Information prep_risk->prep_sds prep_ppe Select and Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area prep_spill Assemble Spill Kit prep_area->prep_spill handle_weigh Weigh Compound in Containment prep_spill->handle_weigh handle_dissolve Prepare Solutions in Fume Hood handle_weigh->handle_dissolve handle_label Clearly Label All Containers handle_dissolve->handle_label handle_transport Use Secondary Containment for Transport handle_label->handle_transport cleanup_decontaminate Decontaminate Work Surfaces handle_transport->cleanup_decontaminate cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_dispose Dispose of Waste in Labeled Containers cleanup_remove_ppe->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Workflow for Safe Handling of this compound

Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a secure, well-ventilated, and designated area, away from incompatible materials.

  • Follow the supplier's recommendations for storage temperature and conditions (e.g., protection from light).

  • Maintain a detailed inventory and accountability log.

Preparation of Solutions:

  • Conduct all manipulations of powdered this compound within a certified chemical fume hood or other appropriate containment device.

  • Use a dedicated set of non-sparking laboratory equipment (spatulas, weigh boats, etc.).

  • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.

Disposal Plan

The disposal of investigational drugs must comply with local, state, and federal regulations.[1]

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".[2]

  • Store waste containers in a designated satellite accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]

  • All disposal of investigational drugs should be managed by a licensed hazardous waste vendor for incineration.[4]

The following decision tree illustrates the proper disposal pathway for materials contaminated with this compound.

Disposal Pathway for this compound Contaminated Materials start Material Contaminated with this compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_container Dispose in Labeled Sharps Container is_sharp->sharps_container Yes liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled Hazardous Solid Waste Container is_liquid->solid_container No ehs_pickup Arrange for EHS Pickup and Disposal sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup

Disposal Pathway for Contaminated Materials

By adhering to these guidelines, researchers and laboratory personnel can mitigate the risks associated with handling the investigational compound this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.